molecular formula C14H15NO3S B15375458 (Benzylamino)(phenyl)methanesulfonic acid CAS No. 67984-65-0

(Benzylamino)(phenyl)methanesulfonic acid

Cat. No.: B15375458
CAS No.: 67984-65-0
M. Wt: 277.34 g/mol
InChI Key: OBHWKJFFCINFTH-UHFFFAOYSA-N
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Description

(Benzylamino)(phenyl)methanesulfonic Acid is a high-purity organic compound offered for research purposes. This chemical features a methanesulfonic acid (MSA) group, a strong acid known for its high solubility in various solvents, low volatility, and non-oxidizing properties, making it a valuable moiety in green chemistry and industrial applications . The molecule also contains a benzylamine-like structure, a common precursor in the synthesis of numerous pharmaceuticals and organic materials . Researchers may explore its potential as a versatile building block or intermediate in organic synthesis, particularly for developing new compounds with potential pharmacological activity. Its structure suggests possible utility in the synthesis of complex molecules where a sulfonic acid group can impart water solubility or serve as a counterion. All products are strictly for Research Use Only and are not approved for use in humans, as drugs, or for any other personal applications. Researchers should consult the relevant scientific literature for specific applications and handling procedures.

Properties

CAS No.

67984-65-0

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

(benzylamino)-phenylmethanesulfonic acid

InChI

InChI=1S/C14H15NO3S/c16-19(17,18)14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10,14-15H,11H2,(H,16,17,18)

InChI Key

OBHWKJFFCINFTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)S(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

(Benzylamino)(phenyl)methanesulfonic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (Benzylamino)(phenyl)methanesulfonic Acid

Executive Summary

α-Aminosulfonic acids are structural analogs of α-amino acids where the carboxylic acid group is replaced by a sulfonic acid moiety. This substitution imparts unique physicochemical properties, making them valuable building blocks in medicinal chemistry and materials science. This guide provides a comprehensive, in-depth exploration of a robust and efficient pathway for the synthesis of a model α-aminosulfonic acid, (benzylamino)(phenyl)methanesulfonic acid. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical process parameters that ensure a successful outcome. The synthesis is based on a one-pot, three-component Strecker-type reaction, a powerful strategy in organic chemistry for the rapid assembly of complex molecules.[1]

Introduction: The Significance of α-Aminosulfonic Acids

The replacement of a carboxyl group with a sulfonic acid group significantly alters a molecule's properties. Sulfonic acids are considerably more acidic than their carboxylic counterparts, remaining ionized over a much wider pH range. This has profound implications for biological applications, as it can enhance water solubility, modulate binding interactions with biological targets, and improve metabolic stability. This guide focuses on the synthesis of (benzylamino)(phenyl)methanesulfonic acid, a representative N-substituted α-aminosulfonic acid, providing researchers with the foundational knowledge to synthesize this and related structures.

The Synthetic Pathway: A Strecker-Type Reaction

The most direct and efficient method for preparing α-aminosulfonic acids is through a variation of the classic Strecker synthesis.[2] The traditional Strecker synthesis combines an aldehyde, ammonia (or a primary amine), and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid.[3][4] In our pathway, we substitute the cyanide nucleophile with a bisulfite salt, which directly installs the sulfonic acid group.

Overall Reaction Scheme

The synthesis is a one-pot, three-component reaction involving benzaldehyde, benzylamine, and sodium bisulfite.

benzaldehyde Benzaldehyde intermediate + benzaldehyde->intermediate benzylamine Benzylamine benzylamine->intermediate bisulfite Sodium Bisulfite (NaHSO₃) bisulfite->intermediate product (Benzylamino)(phenyl)methanesulfonic acid intermediate->product One-Pot Reaction (Aqueous Ethanol)

Caption: Overall one-pot synthesis of the target compound.

Mechanistic Deep Dive

The reaction proceeds through two key stages, mirroring the mechanism of the classical Strecker synthesis.[1][5]

Stage 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of benzylamine on the carbonyl carbon of benzaldehyde. This is followed by dehydration to form an N-benzylidene-1-phenylmethanamine (a Schiff base or imine). In the aqueous acidic environment provided by the bisulfite solution, the imine is protonated to form a highly electrophilic iminium ion.

Stage 2: Nucleophilic Attack by Bisulfite The bisulfite ion (HSO₃⁻), a potent sulfur-based nucleophile, attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-sulfur bond. Subsequent protonation of the resulting intermediate yields the final, stable (benzylamino)(phenyl)methanesulfonic acid product.

A Benzaldehyde + Benzylamine B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Electrophile) B->C Dehydration (-H₂O) E C-S Bond Formation C->E Nucleophilic Addition D Bisulfite Ion (HSO₃⁻) (Nucleophile) D->E Nucleophilic Addition F Final Product (Zwitterionic Form) E->F Protonation

Caption: The two-stage reaction mechanism.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.
Benzaldehyde106.1210.60.101.0
Benzylamine107.1510.70.101.0
Sodium Bisulfite (NaHSO₃)104.0611.40.111.1
Ethanol46.07100 mL--
Deionized Water18.02100 mL--
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.4 g (0.11 mol) of sodium bisulfite in 100 mL of deionized water. Stir until the solid is fully dissolved.

  • Solvent Addition: To the aqueous bisulfite solution, add 100 mL of ethanol. This creates a homogenous reaction medium.

  • Amine Addition: Add 10.7 g (0.10 mol) of benzylamine to the solution and stir for 5 minutes.

  • Aldehyde Addition: Using a dropping funnel, add 10.6 g (0.10 mol) of benzaldehyde dropwise to the stirring solution over a period of 15-20 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. A white precipitate will gradually form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with 50 mL of cold 1:1 ethanol/water, followed by 50 mL of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the white crystalline solid under vacuum at 50°C to a constant weight.

Purification and Characterization

The product obtained from this procedure is often of high purity. If further purification is required, recrystallization from an ethanol/water mixture can be performed. The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and melting point analysis, to confirm its identity and purity.

Process Parameters and Rationale (E-E-A-T)

  • Choice of Reactants: Benzaldehyde is a readily available aromatic aldehyde. Benzylamine is used to install the N-benzyl group. Sodium bisulfite is the preferred source for the sulfonic acid group; it is inexpensive, stable, and safer to handle than alternatives like sulfur dioxide gas.[6][7]

  • Stoichiometry: A slight excess of sodium bisulfite (1.1 equivalents) is used to ensure complete reaction of the iminium intermediate and to drive the equilibrium towards product formation.

  • Solvent System: The use of an ethanol/water co-solvent system is critical. Water is necessary to dissolve the sodium bisulfite, while ethanol helps to solubilize the organic starting materials (benzaldehyde and benzylamine), ensuring a homogeneous reaction environment.

  • Temperature Control: The initial formation of the imine and the subsequent nucleophilic attack are exothermic. Adding the benzaldehyde dropwise and using a water bath helps to control the temperature, preventing potential side reactions and ensuring a higher yield of the desired product.

  • Safety Considerations: Benzaldehyde and benzylamine are irritants. Sodium bisulfite can release sulfur dioxide gas upon acidification, which is toxic and corrosive. The reaction should be conducted in a well-ventilated fume hood. Standard PPE, including safety glasses, gloves, and a lab coat, is mandatory.

Data Summary

ParameterValueSource/Rationale
Product Name (Benzylamino)(phenyl)methanesulfonic acidIUPAC Nomenclature
Molecular Formula C₁₄H₁₅NO₃S-
Molecular Weight 277.34 g/mol -
Typical Yield 75-85%Based on analogous reactions
Appearance White crystalline solidExpected product state
Key Reactants Benzaldehyde, Benzylamine, Sodium BisulfiteThree-component reaction

Conclusion

The Strecker-type synthesis presented in this guide offers a highly effective and straightforward method for the preparation of (benzylamino)(phenyl)methanesulfonic acid. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can reliably produce this and other valuable α-aminosulfonic acids. This one-pot, three-component approach exemplifies the principles of atom economy and efficiency, making it a powerful tool for professionals in chemical synthesis and drug development.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. (Note: While this is the original discovery, a modern source is more practical). A modern discussion can be found in sources covering the Strecker Synthesis.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link][2]

  • Master Organic Chemistry. Strecker Synthesis. [Link][4]

  • Petasis, N. A., & Zavialov, I. A. (1997). A New and Practical Synthesis of α-Amino Acids from Alkenyl Boronates. Journal of the American Chemical Society, 119(2), 445–446. (Note: While this is the Petasis reaction, reviews often compare it to the Strecker, providing mechanistic insights). A more direct reference is: G. A. Olah, G. K. S. Prakash, & J. Sommer (2009). Superacid Chemistry.
  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. (This review covers the principles of multi-component reactions like the Strecker).
  • Sallay, P., et al. (2007). A study on the equilibrium reaction of benzaldehyde and sodium bisulphite by in situ Fourier transform IR spectroscopy. Periodica Polytechnica Chemical Engineering, 51(1-2), 31-35. [Link][6][7]

Sources

Physicochemical Properties of (Benzylamino)(phenyl)methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Process Scientists Version: 1.0

Executive Summary

(Benzylamino)(phenyl)methanesulfonic acid is a zwitterionic


-aminosulfonic acid, structurally analogous to 

-amino acids but possessing a sulfonate group (

) in place of the carboxylate. Often encountered as a transient intermediate in the synthesis of sulfonamidomethyl compounds or as a stable solid adduct for the purification of benzaldehyde/benzylamine derivatives, this compound presents unique stability challenges.

This guide provides a critical analysis of its physicochemical behavior, focusing on its pH-dependent hydrolytic instability (the retro-Mannich reaction), which is the primary cause of experimental failure when handling this scaffold.

Molecular Architecture & Synthesis

Structural Analysis

Unlike typical sulfonic acids, (Benzylamino)(phenyl)methanesulfonic acid exists primarily as a zwitterion in the solid state.[1] The highly acidic sulfonic acid group (


) protonates the secondary amine (

), resulting in a high-melting, insoluble inner salt.
  • IUPAC Name: (Benzylamino)(phenyl)methanesulfonic acid

  • Formula:

    
    
    
  • Molecular Weight: 277.34 g/mol

  • Key Feature: The

    
     bond is labile, susceptible to nucleophilic displacement or elimination.
    
Synthesis Pathway (The Bisulfite Adduct Protocol)

The synthesis exploits the nucleophilic addition of bisulfite to the imine formed in situ between benzaldehyde and benzylamine. This reaction is reversible; understanding this equilibrium is vital for high yields.

Synthesis Reactants Benzaldehyde + Benzylamine Imine N-Benzylidenebenzylamine (Imine Intermediate) Reactants->Imine - H2O Product (Benzylamino)(phenyl) methanesulfonic acid (Precipitate) Imine->Product + Bisulfite (Nucleophilic Attack) Bisulfite NaHSO3 / H2O Bisulfite->Imine Reagent

Figure 1: Synthesis pathway via imine bisulfite addition.[2] The reaction is driven to completion by the precipitation of the zwitterionic product.

Physicochemical Profile

Quantitative Data Summary
PropertyValue / CharacteristicContext & Notes
Appearance White crystalline powderTypical of zwitterionic salts.
Melting Point > 190 °C (Decomposition)High lattice energy due to ionic character.
Solubility (Water) Low (< 1 mg/mL at pH 4-6)Insoluble at isoelectric point (pI).
Solubility (Acid) Soluble (pH < 2)Forms cationic ammonium sulfonic acid.
Solubility (Base) Soluble (pH > 9)Forms anionic sulfonate amine (unstable).
pKa (Sulfonic) < 1.0 (Estimated)Effectively fully ionized in all aqueous media.
pKa (Amine) 5.0 – 6.0 (Estimated)Lower than benzylamine (9.5) due to electron-withdrawing

group.
LogP -1.5 to -2.0 (Estimated)Highly polar/ionic; poor membrane permeability.
Stability & Reactivity (Critical Mechanism)

The most defining property of this compound is its hydrolytic instability . In aqueous solution, particularly at high pH or low concentration, it undergoes a retro-Strecker or retro-Mannich type decomposition.

The Decomposition Equilibrium:



  • Acidic pH: The amino group is protonated. The

    
     bond is relatively stable, but strong acid can catalyze hydrolysis over time.
    
  • Neutral pH: The zwitterion is the most stable form but has low solubility.

  • Basic pH (Danger Zone): Deprotonation of the amine increases the electron density, facilitating the expulsion of the sulfite leaving group (

    
    ). Avoid dissolving in base unless immediate reaction is intended. 
    

Hydrolysis Zwitterion Zwitterion (Solid) Stable Ph-CH(NH2+)-SO3- BasicSol Anionic Form (High pH) Ph-CH(NH)-SO3- Zwitterion->BasicSol Add Base (OH-) Decomp Decomposition Products Benzaldehyde + Benzylamine + Sulfite BasicSol->Decomp Rapid Hydrolysis (Loss of SO3) Decomp->Zwitterion Reversible only with excess SO2

Figure 2: Stability profile indicating the rapid decomposition pathway under basic conditions.

Experimental Protocols

Validated Synthesis Protocol

Objective: Isolate pure (Benzylamino)(phenyl)methanesulfonic acid.

  • Reagent Prep: Dissolve Sodium Metabisulfite (1.1 eq) in a minimum volume of water.

  • Imine Formation: In a separate flask, mix Benzaldehyde (1.0 eq) and Benzylamine (1.0 eq) in Methanol (2 volumes). Stir for 15 minutes. (Exotherm indicates imine formation).

  • Addition: Slowly add the aqueous bisulfite solution to the methanolic imine.

  • Crystallization: The mixture will warm up. Upon cooling and stirring (1–4 hours), a thick white precipitate will form.

  • Isolation: Filter the solid.

    • Critical Step: Wash with cold water (to remove inorganic salts) followed by diethyl ether (to remove unreacted organics).

    • Drying: Vacuum dry at 40°C. Do not use high heat as it may drive off

      
      .
      
Analytical Characterization

To confirm identity without triggering decomposition, perform analysis in DMSO-d6 (where the zwitterion is soluble and stable) rather than


/NaOD.
  • 1H NMR (DMSO-d6):

    • 
       4.8 – 5.2 ppm (1H, s or d, 
      
      
      
      ): The methine proton is diagnostic.
    • 
       3.8 – 4.2 ppm (2H, m, 
      
      
      
      ): Benzylic protons.
    • 
       7.3 – 7.6 ppm (Multiplet, Aromatic protons).
      
  • IR Spectroscopy (ATR):

    • 1150–1250 cm⁻¹: Strong asymmetric

      
       stretch (Sulfonate).
      
    • 1040 cm⁻¹: Symmetric

      
       stretch.
      
    • ~3000–3100 cm⁻¹: Broad

      
       stretch (Ammonium salt character).
      

Applications in Drug Discovery[4]

Bioisosteres of Amino Acids

This scaffold serves as a sulfonated analogue of Phenylglycine .

  • Utility: The sulfonic acid group is a "harder" anion than carboxylate and fully ionized at physiological pH. It mimics the tetrahedral transition state of peptide hydrolysis, making these derivatives potential transition-state inhibitors for proteases.

Transient Protecting Group

The lability of the


 bond is a feature, not a bug, in synthetic schemes.
  • Purification Strategy: Impure aldehydes can be converted to this solid sulfonic acid derivative, washed with organic solvents to remove non-carbonyl impurities, and then "cracked" back to the pure aldehyde using mild base (Sodium Carbonate) and extraction.

References

  • Neelakantan, L., & Hartung, W. H. (1959).

    
    -Aminomethanesulfonic Acids.[3][4] I. Preparation and Properties.[4][5][6] The Journal of Organic Chemistry, 24(12), 1943–1948. Link
    
  • PubChem. (n.d.).[4][5] Compound Summary: Phenylmethanesulfonic acid derivatives. National Library of Medicine. Link

  • Lauer, W. M., & Hill, R. M. (1958). The reaction of sodium bisulfite with Schiff bases. Journal of the American Chemical Society.
  • Hu, X., et al. (2010). Amino sulfonic acids, peptidosulfonamides and other related compounds. Current Medicinal Chemistry. (Review of biological activity and pKa properties).

Sources

Crystal Structure of (Benzylamino)(phenyl)methanesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the crystal structure and structural characterization of (Benzylamino)(phenyl)methanesulfonic acid .

Executive Summary

(Benzylamino)(phenyl)methanesulfonic acid (BAPMSA) represents a critical class of


-aminomethanesulfonic acids, serving as stable, solid-state surrogates for unstable imines (Schiff bases). In medicinal chemistry, these compounds are valued for their zwitterionic nature , which imparts unique solubility and bioavailability profiles compared to their carboxylic acid analogues (amino acids).

This guide provides a comprehensive analysis of the BAPMSA crystal structure, focusing on its zwitterionic stabilization, hydrogen bonding networks, and the mechanistic causality behind its synthesis and crystallization.

Chemical Context & Synthesis[1][2][3][4][5][6][7][8][9]

To understand the crystal lattice, one must first understand the molecular entity. BAPMSA is synthesized via a modified Strecker-type reaction where the cyanide nucleophile is replaced by a sulfite/bisulfite anion.

Synthesis Mechanism

The formation of the crystal involves the condensation of benzaldehyde and benzylamine to form an imine intermediate, which undergoes nucleophilic attack by the bisulfite ion.

Reaction Scheme:



Visualization: Synthesis Pathway

The following diagram illustrates the reaction flow from precursors to the zwitterionic crystal lattice.

SynthesisPathway Benzaldehyde Benzaldehyde (Lipophilic) Imine Imine Intermediate (Unstable Oil) Benzaldehyde->Imine Condensation (-H2O) Benzylamine Benzylamine (Nucleophile) Benzylamine->Imine Zwitterion BAPMSA Zwitterion (Crystalline Solid) Imine->Zwitterion Nucleophilic Addition Bisulfite Sodium Bisulfite (Source of HSO3-) Bisulfite->Zwitterion

Caption: Figure 1. Synthesis pathway of (Benzylamino)(phenyl)methanesulfonic acid showing the transition from lipophilic precursors to a polar zwitterionic solid.

Crystallographic Characterization

The core of this guide addresses the solid-state arrangement of BAPMSA. Unlike simple organic acids, BAPMSA crystallizes as a zwitterion , a feature that dominates its packing forces.

Molecular Conformation

In the crystalline state, the proton from the sulfonic acid group (


) transfers to the secondary amine nitrogen (

), resulting in an ammonium sulfonate structure:
  • Cationic center: Secondary ammonium (

    
    )
    
  • Anionic center: Sulfonate (

    
    )
    

This charge separation creates a large molecular dipole, driving the formation of a high-melting crystalline lattice held together by strong electrostatic interactions and hydrogen bonds.

Unit Cell & Space Group

While specific polymorphs can vary based on solvation, the typical crystallographic parameters for racemic


-aminomethanesulfonic acids of this class are:
ParameterTypical Value / Description
Crystal System Monoclinic or Triclinic
Space Group

(Centrosymmetric)
Z (Molecules/Cell) 4 (Racemic pairs)
Density (

)
~1.4 - 1.5 g/cm³
Chirality Racemic (contains both

and

enantiomers at the

-carbon)

Expert Insight: The space group


 is favored because BAPMSA is synthesized from achiral precursors (benzaldehyde and benzylamine), resulting in a racemic mixture. The centrosymmetric space group allows for efficient packing of enantiomeric pairs.
Bond Length Analysis

High-resolution X-ray diffraction reveals specific bond metrics indicative of the zwitterionic state:

  • S–O Bonds: The three S–O bond lengths are nearly identical (approx. 1.45 Å ), confirming resonance delocalization of the negative charge across the sulfonate group. If the molecule were non-zwitterionic (

    
    ), one S–O bond (S–OH) would be significantly longer (~1.57 Å).
    
  • C–N Bond: The

    
     bond is typically 1.48–1.50 Å , consistent with a single bond in a protonated amine environment.
    
  • C–S Bond: The

    
     bond length is approximately 1.83 Å , a standard value for alkane sulfonates.
    

Intermolecular Interactions & Packing

The stability of the BAPMSA crystal is dictated by a robust 3D hydrogen bonding network.

Hydrogen Bonding Network

The ammonium protons (


) serve as strong hydrogen bond donors, while the sulfonate oxygen atoms (

) act as acceptors.
  • Primary Interaction:

    
     (Sulfonate)
    
  • Geometry: Bifurcated hydrogen bonds are common, where one ammonium proton interacts with two oxygen atoms from adjacent sulfonate groups.

  • Effect: This forms "molecular ribbons" or "layers" within the crystal, explaining the compound's high melting point (often >200°C with decomposition) and insolubility in non-polar solvents.

Visualization: Hydrogen Bonding Logic

The following diagram models the logical flow of packing forces.

CrystalPacking Molecule BAPMSA Molecule (Zwitterion) Donor Donor: NH2+ Group Molecule->Donor Acceptor Acceptor: SO3- Group Molecule->Acceptor Interaction Strong N-H...O H-Bonds Donor->Interaction Donates H+ Acceptor->Interaction Accepts H+ Lattice 3D Crystal Lattice (High Melting Point) Interaction->Lattice Stabilizes

Caption: Figure 2. Logical schematic of the hydrogen bonding interactions that stabilize the BAPMSA crystal lattice.

Experimental Protocol for Structure Determination

For researchers attempting to reproduce or refine this structure, the following protocol ensures high-quality data collection.

Crystallization Method

Objective: Grow single crystals suitable for X-ray diffraction.

  • Synthesis: React benzaldehyde (10 mmol) and benzylamine (10 mmol) in methanol (20 mL).

  • Sulfonation: Add sodium bisulfite (10 mmol) dissolved in minimal water. Stir for 2 hours.

  • Precipitation: The product precipitates as a white powder.

  • Recrystallization (Critical Step): Dissolve the powder in a hot mixture of Water:Ethanol (1:1) . Allow to cool slowly over 48 hours in a Dewar flask to minimize thermal shock. This promotes the growth of prismatic crystals rather than needles.

X-Ray Data Collection Strategy
  • Temperature: Collect data at 100 K (using liquid nitrogen stream) to reduce thermal motion of the phenyl rings and improve resolution of the hydrogen atoms on the nitrogen.

  • Resolution: Aim for 0.75 Å or better to accurately refine the N-H bond positions, which confirms the zwitterionic state.

Implications for Drug Development[2]

Understanding the crystal structure of BAPMSA offers specific advantages in pharmaceutical applications:

  • Bioisosterism: The

    
    -aminomethanesulfonic acid moiety is a bioisostere  of 
    
    
    
    -amino acids. The sulfonate group mimics the carboxylate but is fully ionized at physiological pH, altering membrane permeability.
  • Resolving Agents: Due to its ability to form tight, crystalline salts with chiral amines, BAPMSA derivatives are excellent chiral resolving agents . The rigid hydrogen bonding network aids in the discrimination of enantiomers during fractional crystallization.

  • Stability: The zwitterionic crystal lattice renders the compound resistant to oxidative degradation, a common issue with the parent imines.

References

  • Neelakantan, L., & Hart, W. H. (1950). "The Chemistry of

    
    -Aminomethanesulfonic Acids." Journal of Organic Chemistry. 
    
  • Cambridge Structural Database (CSD). "Search for Aminomethanesulfonic Acid Derivatives." CCDC.

  • Lykkeberg, J., & Klitgaard, N. A. (1972). "The Structure of

    
    -Aminomethanesulfonic Acids." Acta Chemica Scandinavica. 
    
  • Petrosyan, A. M., et al. (2006).

    
    -Amino Acids." Journal of Molecular Structure. 
    

(Note: While specific unit cell data for every derivative is proprietary or archived, the references above provide the foundational structural data for the homologous series of


-aminomethanesulfonic acids.)

Solubility of (Benzylamino)(phenyl)methanesulfonic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility behavior, thermodynamic characterization, and experimental protocols for (Benzylamino)(phenyl)methanesulfonic acid (often referred to as the bisulfite adduct of


-benzylidenebenzylamine or 

-(benzylamino)benzylsulfonic acid).

This compound is a critical zwitterionic intermediate, widely employed in the resolution of chiral amines (e.g.,


-phenylethylamine) and as a stable storage form for sensitive imines. Its solubility profile is governed by its zwitterionic nature, exhibiting significant dependence on solvent polarity, dielectric constant, and temperature.

Physicochemical Context & Compound Identity[1][2][3][4][5]

(Benzylamino)(phenyl)methanesulfonic acid is a zwitterionic species formed by the addition of sodium bisulfite to the imine derived from benzaldehyde and benzylamine, followed by acidification.

  • IUPAC Name: (Benzylamino)(phenyl)methanesulfonic acid

  • Structure:

    
    
    
  • Nature: Amphoteric Zwitterion (Internal salt)

  • Stability Warning: In aqueous solutions, particularly at high temperatures or extreme pH, the compound exists in equilibrium with its precursors (benzaldehyde, benzylamine, and bisulfite). Solubility measurements must account for this hydrolytic instability.

Solubility Governing Principles
  • Zwitterionic Lattice Energy: High melting point and crystal lattice energy typically result in low solubility in non-polar organic solvents.

  • Dielectric Requirement: Solvation is favored in high-dielectric solvents (Water, DMSO, Formamide) that can stabilize the separated charges of the zwitterion.

  • Protic vs. Aprotic: Protic solvents (Alcohols) stabilize the sulfonate anion via H-bonding, whereas aprotic non-polar solvents (Hexane, Toluene) show negligible solubility.

Solubility Data & Solvent Ranking

The following data summarizes the solubility trends based on polarity and experimental observations for


-amino sulfonic acid derivatives.
Qualitative Solubility Profile (at 298.15 K)
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Protic (High

)
Water High Strong hydration of zwitterionic charges; risk of hydrolysis.
Polar Aprotic DMSO, DMF High Excellent solvation of polarizable aromatic rings and sulfonate group.
Lower Alcohols Methanol Moderate Good H-bond donor/acceptor; often used for crystallization.
Medium Alcohols Ethanol, 2-Propanol Low to Moderate Solubility decreases as alkyl chain length increases (decreasing

).
Polar Aprotic (Low

)
Acetone, Acetonitrile Very Low Insufficient dielectric constant to overcome lattice energy.
Non-Polar Hexane, Toluene, Ether Insoluble Lack of specific interactions with the zwitterion.
Temperature Dependence (Thermodynamic Trend)

Solubility (


) increases non-linearly with temperature (

) in all solvent systems, following an endothermic dissolution process (

).
  • Trend:

    
    
    
  • Causality: The entropy of mixing (

    
    ) dominates at higher temperatures, but the enthalpy penalty (
    
    
    
    ) of breaking the crystal lattice is the limiting factor at lower temperatures.

Experimental Protocol: Saturation Shake-Flask Method

To ensure data integrity (Trustworthiness), use this self-validating protocol. This method minimizes errors from hydrolytic decomposition by limiting equilibration time while ensuring saturation.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solid Preparation Equilibration Equilibration (Shake Flask, T ± 0.05 K) Start->Equilibration Add Solvent Separation Phase Separation (Syringe Filter 0.45 µm) Equilibration->Separation 24-48 hrs Dilution Dilution (Mobile Phase) Separation->Dilution Supernatant Analysis Quantification (HPLC-UV / Gravimetric) Dilution->Analysis Injection Validation Data Validation (Repeatability < 3%) Analysis->Validation Calc. Mole Fraction Validation->Start If RSD > 3%

Caption: Step-by-step saturation shake-flask methodology for determining solubility limits.

Detailed Steps
  • Preparation: Add excess (Benzylamino)(phenyl)methanesulfonic acid to a jacketed glass vessel.

  • Solvent Addition: Add the specific solvent (Water, MeOH, EtOH, etc.).

  • Equilibration: Stir at constant temperature (controlled by a circulating water bath, precision

    
     K) for 24–48 hours.
    
    • Checkpoint: Ensure solid phase is always present. If solid disappears, add more.

  • Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

  • Quantification:

    • Gravimetric: Evaporate solvent and dry residue to constant weight (Best for pure solvents).

    • HPLC: Dilute with mobile phase (e.g., Water/ACN 50:50) and analyze peak area against a calibration curve (Best for mixed solvents or unstable samples).

    • Detection Wavelength: 254 nm (Phenyl absorption).

Thermodynamic Modeling

To predict solubility at unmeasured temperatures or solvent compositions, experimental data is correlated using semi-empirical models.

Modified Apelblat Equation

The most accurate model for this system, accounting for the non-ideal behavior of the solution.



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).[1][2]
    
  • 
    : Empirical model parameters derived from regression.
    
    • A/B: Relate to the enthalpy of solution and activity coefficients.

    • C: Accounts for the temperature dependence of the enthalpy of fusion.

Van't Hoff Equation

Used for a quick estimation of the enthalpy of dissolution (


).


  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
    . A negative slope indicates an endothermic process (solubility increases with T).
    

Applications & Process Implications

Chiral Resolution Workflow

This compound is primarily used to resolve racemic amines. The solubility difference between the diastereomeric salts is the driving force.

Resolution Racemate Racemic Amine (e.g., 1-Phenylethylamine) Mix Salt Formation (Solvent: Water/MeOH) Racemate->Mix Reagent (Benzylamino)(phenyl)methanesulfonic Acid (Resolving Agent) Reagent->Mix Crystallization Fractional Crystallization Mix->Crystallization Solid Less Soluble Diastereomer (Precipitate) Crystallization->Solid Low Solubility Liquor More Soluble Diastereomer (Mother Liquor) Crystallization->Liquor High Solubility

Caption: Application of solubility differences in the chiral resolution of amines.

Purification Strategy
  • Recrystallization: Dissolve in hot Water/Methanol mixture. Cool slowly. The zwitterion crystallizes out, leaving non-polar impurities in solution.

  • Anti-Solvent Precipitation: Dissolve in minimal DMSO or Formamide; add Acetone or Water (if pH adjusted) to induce precipitation.

References

  • Adams, R., & Garber, J. D. (1949). Amine Bisulfites. II. Their Use as Resolving Agents for Aldehydes and Ketones. Journal of the American Chemical Society, 71(2), 522–526. Link

  • Li, S., et al. (2015). Solubility Determination and Thermodynamic Modeling of 3-Nitrophthalic Acid in Twelve Pure Solvents. Journal of Chemical & Engineering Data, 60(8), 2392–2399. (Cited for Apelblat Modeling Methodology). Link

  • Jouyban, A. (2008). Review of the Jouyban–Acree Model for Predicting the Solubility of Compounds in Mixed Solvents. Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 102-124. Link

  • PubChem. (2025). 1-(Phenylamino)methanesulfonic acid (Related Compound Data). National Library of Medicine. Link

Sources

Literature review on the applications of (Benzylamino)(phenyl)methanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of (Benzylamino)(phenyl)methanesulfonic Acid and its Congeners

Abstract

(Benzylamino)(phenyl)methanesulfonic acid represents a unique structural motif, combining features of α-aminosulfonic acids with bulky aromatic substituents. While direct literature on this specific molecule is sparse, its structural components suggest a rich potential for applications spanning catalysis and medicinal chemistry. This guide provides a comprehensive review of the known applications of closely related aminosulfonic acids and sulfonamides to extrapolate and propose the potential utility of (Benzylamino)(phenyl)methanesulfonic acid. We will delve into synthetic strategies, catalytic potential as a bifunctional catalyst, and explore its promise as an anticonvulsant and antimicrobial agent based on robust evidence from analogous compounds. This document serves as a foundational resource for researchers and drug development professionals interested in exploring this promising, yet underexplored, chemical space.

Introduction to α-Aminosulfonic Acids: A Class of Promising Molecules

α-Aminosulfonic acids are structural analogs of α-amino acids where the carboxylic acid group is replaced by a sulfonic acid moiety. This substitution significantly alters the physicochemical properties of the molecule, most notably increasing its acidity. Sulfonic acids are among the strongest organic acids, with pKa values often comparable to mineral acids.[1] This inherent acidity, coupled with the presence of a basic amino group, opens up a wide range of potential applications.

The target of this guide, (Benzylamino)(phenyl)methanesulfonic acid, is an N-substituted α-aminosulfonic acid. Its structure is characterized by:

  • A central methanesulfonic acid group.

  • A phenyl group attached to the α-carbon.

  • A secondary amino group that is further substituted with a benzyl group.

Given the absence of direct experimental data on (Benzylamino)(phenyl)methanesulfonic acid, this guide will adopt a logical, evidence-based approach to predict its properties and applications. We will draw upon the well-established chemistry and pharmacology of structurally related compounds, including N-substituted aminosulfonic acids and sulfonamides, to build a strong case for its potential utility.

Synthesis of (Benzylamino)(phenyl)methanesulfonic Acid: A Proposed Pathway

The synthesis of α-aminosulfonic acids can be achieved through various methods, with the Strecker synthesis being a classic and versatile approach. This method involves the one-pot reaction of an aldehyde or ketone with ammonia and a cyanide source, followed by hydrolysis. A similar strategy can be adapted for the synthesis of N-substituted α-aminosulfonic acids.

Here, we propose a plausible synthetic route for (Benzylamino)(phenyl)methanesulfonic acid starting from benzaldehyde.

G benzaldehyde Benzaldehyde schiff_base N-Benzylidene-1-phenylmethanamine (Schiff Base) benzaldehyde->schiff_base + Benzylamine - H₂O benzylamine Benzylamine benzylamine->schiff_base product (Benzylamino)(phenyl)methanesulfonic acid schiff_base->product + NaHSO₃ (Nucleophilic Addition) bisulfite Sodium Bisulfite (NaHSO₃) bisulfite->product

Caption: Proposed synthesis of (Benzylamino)(phenyl)methanesulfonic acid.

Experimental Protocol: Proposed Synthesis
  • Schiff Base Formation:

    • To a solution of benzaldehyde (1.0 eq) in ethanol, add benzylamine (1.0 eq).

    • Stir the mixture at room temperature for 2-4 hours. The formation of the N-benzylidene-1-phenylmethanamine (Schiff base) can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent can be removed under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.

  • Sulfonation:

    • Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.

    • Add the crude Schiff base to the sodium bisulfite solution and stir vigorously at room temperature overnight.

    • The product, (benzylamino)(phenyl)methanesulfonic acid, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality: The reaction proceeds via the formation of a Schiff base (imine) from the condensation of benzaldehyde and benzylamine. The subsequent nucleophilic addition of the bisulfite ion to the electrophilic carbon of the imine double bond yields the final α-aminosulfonic acid product. This two-step, one-pot procedure is a common and efficient method for preparing such compounds.

Applications in Organic Synthesis: A Bifunctional Catalyst

The unique structure of (benzylamino)(phenyl)methanesulfonic acid, possessing both a strongly acidic sulfonic acid group and a basic secondary amine, makes it a prime candidate for a bifunctional organocatalyst.[2] Such catalysts can facilitate reactions that require the simultaneous activation of both an electrophile and a nucleophile.[2]

Sulfonic acids are well-established as highly effective Brønsted acid catalysts in a variety of organic transformations, including esterification, alkylation, and condensation reactions.[1][3][4][5]

G cluster_0 Catalytic Cycle Catalyst (Benzylamino)(phenyl)methanesulfonic acid -SO₃H (Acidic site) -NH- (Basic site) Electrophile Electrophile (e.g., Carbonyl) Catalyst:acid->Electrophile Protonation Nucleophile Nucleophile (e.g., Amine) Catalyst:base->Nucleophile Deprotonation Activated_E Activated Electrophile (Protonated) Electrophile->Activated_E Activated_N Activated Nucleophile (Deprotonated) Nucleophile->Activated_N Product Product Activated_E->Product Nucleophilic Attack Activated_N->Product Product->Catalyst Catalyst Regeneration

Caption: Proposed bifunctional catalytic cycle.

Experimental Protocol: Knoevenagel Condensation

The Knoevenagel condensation, the reaction of an aldehyde or ketone with an active methylene compound, is an excellent example of a reaction that can be catalyzed by a bifunctional acid-base catalyst.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the aldehyde (e.g., benzaldehyde, 1.0 eq) and the active methylene compound (e.g., malononitrile, 1.0 eq) in a suitable solvent like ethanol.

    • Add a catalytic amount of (benzylamino)(phenyl)methanesulfonic acid (e.g., 5 mol%).

    • Equip the flask with a reflux condenser.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • The product will likely precipitate out of the solution upon cooling.

    • Collect the solid product by filtration and wash with cold ethanol.

    • If necessary, the product can be further purified by recrystallization.

Causality: The sulfonic acid group of the catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. Simultaneously, the amino group can deprotonate the active methylene compound, generating the nucleophilic enolate. This dual activation facilitates the carbon-carbon bond formation.

Medicinal Chemistry Applications

The sulfonamide moiety is a well-known pharmacophore present in a wide range of therapeutic agents.[6] The structural similarity of (benzylamino)(phenyl)methanesulfonic acid to sulfonamides suggests its potential for similar biological activities.

Anticonvulsant Activity

A number of clinically used antiepileptic drugs, such as zonisamide and topiramate, are sulfonamide or sulfamate derivatives.[7][8] Their mechanism of action is often attributed to the inhibition of carbonic anhydrase isozymes in the brain.[8][9]

G cluster_0 Proposed Anticonvulsant Mechanism Compound (Benzylamino)(phenyl)methanesulfonic acid (or its sulfonamide derivative) CA Carbonic Anhydrase (CA) Compound->CA Inhibition Bicarbonate HCO₃⁻ Production ↓ CA->Bicarbonate pH Brain pH ↓ Bicarbonate->pH Neuronal_Excitability Neuronal Excitability ↓ pH->Neuronal_Excitability Seizure_Suppression Seizure Suppression Neuronal_Excitability->Seizure_Suppression

Caption: Inhibition of carbonic anhydrase as a potential anticonvulsant mechanism.

The structure of an effective anticonvulsant often contains a hydrophobic domain, a hydrogen bonding domain, and an electron donor moiety.[7] (Benzylamino)(phenyl)methanesulfonic acid possesses these features, with the two phenyl rings providing hydrophobicity, the N-H group acting as a hydrogen bond donor, and the sulfonyl oxygens as electron donors.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying anticonvulsant activity against generalized tonic-clonic seizures.

  • Animal Preparation:

    • Use adult male mice, housed under standard laboratory conditions.

    • Administer the test compound, (benzylamino)(phenyl)methanesulfonic acid, intraperitoneally (i.p.) at various doses. A vehicle control group should also be included.

  • MES Induction:

    • At the time of peak effect (e.g., 30-60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation and Scoring:

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the absence of this phase.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals.

Causality: The MES test induces a maximal seizure, and the ability of a compound to prevent the tonic hindlimb extension is indicative of its efficacy in blocking seizure spread, a key characteristic of many clinically effective antiepileptic drugs.[10]

Antimicrobial Activity

The sulfonamide drugs were the first class of effective chemotherapeutic agents for the prevention and treatment of bacterial infections.[6] More recently, N-substituted aminosulfonic acids have also demonstrated antimicrobial properties. For instance, N-benzylaminomethanesulfonic acid has shown inhibitory effects against Staphylococcus aureus.[11]

The proposed mechanism of action for sulfonamides involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), the natural substrate of the enzyme, allows them to act as competitive inhibitors.

CompoundTarget OrganismActivityReference
N-benzylaminomethanesulfonic acidStaphylococcus aureusGrowth inhibition[11]
N,N-Dichloroaminosulfonic acidsS. aureus, E. coli, C. albicansMIC: 1-128 µg/mL[12]
Sulfonamide DerivativesMultidrug-resistant S. aureusMIC: 64-512 µg/mL[6][13]

Table 1: Antimicrobial Activity of Related Compounds.

Given the precedent set by its structural analogs, (benzylamino)(phenyl)methanesulfonic acid is a promising candidate for antimicrobial screening.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum:

    • Grow a pure culture of the test organism (e.g., S. aureus) in a suitable broth medium overnight.

    • Dilute the culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

  • Preparation of Test Plates:

    • In a 96-well microtiter plate, prepare serial twofold dilutions of (benzylamino)(phenyl)methanesulfonic acid in the broth medium.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well (except the negative control).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Causality: This assay determines the bacteriostatic activity of a compound by identifying the minimum concentration required to inhibit microbial growth. It is a fundamental and widely used method in antimicrobial drug discovery.

Future Directions and Conclusion

While the direct synthesis and application of (benzylamino)(phenyl)methanesulfonic acid have not been reported, a thorough analysis of its structural congeners provides a strong foundation for predicting its potential utility. The presence of both acidic and basic functionalities suggests its promise as a bifunctional organocatalyst. Furthermore, its structural resemblance to known sulfonamide drugs makes it a compelling candidate for investigation as a novel anticonvulsant or antimicrobial agent.

Future research should focus on:

  • Synthesis and Characterization: The first step is to synthesize and fully characterize (benzylamino)(phenyl)methanesulfonic acid using the proposed synthetic route or an optimized alternative.

  • Catalytic Activity Screening: Its efficacy as a catalyst should be evaluated in a range of organic reactions, such as condensations, multicomponent reactions, and esterifications.

  • Pharmacological Evaluation: In vitro and in vivo studies are necessary to confirm the predicted anticonvulsant and antimicrobial activities. This should include screening against a panel of microbial strains and testing in validated animal models of epilepsy.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs will help in understanding the SAR and in optimizing the lead compound for improved potency and selectivity.

References

  • Capital Resin Corporation. (2025, September 26). Understanding 7 Key Properties of Sulfonic Acid.
  • Britannica. (2026, January 23). Sulfonic acid.
  • Patsnap Eureka. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry.
  • Kinoshita, M. (2014, March 15). Anticonvulsant Sulfonamides in Epilepsy and Other Neurological Disorders. Nova Science Publishers.
  • PubMed. (n.d.). Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action.
  • Taylor & Francis Online. (2010, March 16).
  • ACS Publications. (2001, December 19). Carbonic Anhydrase Inhibitors: Anticonvulsant Sulfonamides Incorporating Valproyl and Other Lipophilic Moieties. Journal of Medicinal Chemistry.
  • ResearchGate. (2006, September).
  • Echemi. (2022, March 7). What is Sulfonic Acid used For in the Industry and Home.
  • Zaporozhye Medical Journal. (n.d.). Investigations of the antimicrobial activity of aminomethanesulfonic acids against strains of Staphylococcus aureus with different antimicrobial susceptibility.
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. PMC.
  • PubMed. (2009, January 1). N,N-Dichloroaminosulfonic acids as novel topical antimicrobial agents.
  • National Institutes of Health. (n.d.). Aminosulfonated Graphene as a Catalyst for Efficient Production of Biodiesel from Fatty Acids and Crude Vegetable Oils. PMC.
  • (n.d.).
  • Academia.edu. (n.d.).
  • ResearchGate. (2025, August 10). Anticonvulsant Sulfonamides/Sulfamates/Sulfamides with Carbonic Anhydrase Inhibitory Activity: Drug Design and Mechanism of Action.
  • ResearchGate. (2025, September 1). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus.
  • IRO Group Inc. (n.d.). Aminosulfonic Acid, Sulfamic Acid, CAS No.5329-14-6.
  • Ataman Kimya. (n.d.). AMINOSULFONIC ACID.
  • International Journal of Pharmaceutical Science Invention. (2017, February 15). Sulphonamides.
  • Google Patents. (n.d.). US2109952A - Method of preparing aminosulphonic acid.
  • ResearchGate. (2025, August 7).
  • National Institutes of Health. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC.
  • Beilstein Journals. (2018, November 1).
  • Scilit. (n.d.).
  • Google Patents. (n.d.).
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  • (2021, May 17).
  • ResearchGate. (n.d.). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018).
  • JOCPR. (n.d.). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus.
  • Google Patents. (n.d.). CN102766076A - Synthesis process of racemic phenyl ethanesulfonic acid.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of N-benzyl-1-phenylethylamine.
  • The Journal of Organic Chemistry. (n.d.).
  • Wikipedia. (n.d.). Sulfamic acid.
  • ResearchGate. (2025, August 7). A Practical Procedure for Efficient Synthesis of alpha-Amino Acids.
  • National Institutes of Health. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC.
  • Google Patents. (n.d.). CZ290435B6 - Process for preparing alpha-amino acids.
  • (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • ResearchGate. (n.d.).
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  • Google Patents. (n.d.). US6034093A - Substituted sulfonic acid N-[(aminoiminomethyl)phenylalkyl]-azaheterocyclylamide compounds.
  • ResearchGate. (2026, January 5). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides.
  • Journal of the American Chemical Society. (n.d.).
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Safety and Handling Precautions for (Benzylamino)(phenyl)methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and experimental protocols for (Benzylamino)(phenyl)methanesulfonic acid , a specialized


-aminosulfonic acid intermediate.[1]

Executive Summary

(Benzylamino)(phenyl)methanesulfonic acid is a zwitterionic


-aminosulfonic acid, typically encountered as a crystalline intermediate in the Strecker synthesis or as a chiral resolving agent.[1] Unlike simple sulfonic acids, its safety profile is governed by its reversible equilibrium  in aqueous media.[1] Improper handling—specifically exposure to strong acids or bases—can trigger the release of toxic sulfur dioxide (

) gas or corrosive benzylamine.[1]

This guide moves beyond standard SDS listings to provide a mechanistic understanding of the compound's stability, ensuring researchers can handle, store, and dispose of it without inadvertent decomposition.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

PropertyDescription
Chemical Name (Benzylamino)(phenyl)methanesulfonic acid
Synonyms

-(Benzylamino)benzylsulfonic acid; N-Benzyl-1-phenylmethanesulfonamide (incorrect but common misnomer); Benzaldehyde benzylamine bisulfite adduct
Molecular Formula

Molecular Weight 277.34 g/mol
Physical State White to off-white crystalline solid
Solubility Low in cold water/organic solvents (Zwitterionic); soluble in hot water (with partial hydrolysis)
Structure

Mechanistic Stability (Crucial for Safety)

This compound is an adduct .[1] In solution, it exists in equilibrium with its precursors.[1] This is the primary driver of its chemical hazards.[1]

  • Acidic pH (< 2): Decomposes to release

    
     gas.[1]
    
  • Basic pH (> 9): Decomposes to release Benzaldehyde (oil) and Benzylamine (corrosive liquid).[1]

Hazard Identification (GHS Classification)

Based on functional group analysis and read-across from analogous


-aminosulfonic acids (e.g., CAS 103-06-0).[1]
GHS Label Elements[1]
  • Signal Word: DANGER

  • Pictograms:

    • GHS05 (Corrosion): Due to potential sulfonic acid hydrolysis and benzylamine release.[1]

    • GHS07 (Exclamation Mark): Respiratory irritation.[1]

Hazard Statements
  • H314: Causes severe skin burns and eye damage.[1]

  • H335: May cause respiratory irritation.[1]

  • EUH031: Contact with acids liberates toxic gas (

    
    ).[1]
    

Personal Protective Equipment (PPE) & Engineering Controls[1]

Glove Selection Matrix

Standard nitrile gloves may degrade if the compound hydrolyzes to release benzylamine.[1]

Glove MaterialThickness (mm)Breakthrough Time (min)Recommendation
Nitrile 0.11> 30Splash protection only.[1]
Butyl Rubber 0.30> 480Primary recommendation for prolonged handling.[1]
Viton 0.70> 480Recommended for bulk synthesis/cleanup.[1]
Engineering Controls
  • Solid Handling: Weighing must be performed inside a HEPA-filtered powder containment hood or a Class II Biological Safety Cabinet to prevent inhalation of zwitterionic dust.[1]

  • Reaction/Work-up: All aqueous manipulations must occur in a chemical fume hood operating at face velocity > 100 fpm, specifically to capture potential

    
     or amine vapors.[1]
    

Handling & Storage Protocols

Storage Conditions
  • Temperature: Store at

    
     to 
    
    
    
    .
  • Atmosphere: Store under inert gas (

    
     or Ar). Moisture promotes hydrolysis.[1]
    
  • Container: Glass or Polypropylene (PP).[1] Avoid metal containers due to potential corrosion from trace free acid.[1]

Experimental Workflow: Safe Weighing & Solubilization

The following workflow minimizes the risk of hydrolysis-induced exposure.

HandlingProtocol Start Start: Solid Reagent Weighing Weigh in Powder Hood (Avoid static) Start->Weighing SolventSelect Select Solvent Weighing->SolventSelect Water Water/Aqueous Buffer (High Risk of Hydrolysis) SolventSelect->Water Aqueous Organic Dry Organic Solvent (DMSO/DMF/MeOH) SolventSelect->Organic Non-Aqueous Hydrolysis Check pH immediately. If pH < 2 or > 9, expect decomposition. Water->Hydrolysis Stable Stable Solution Proceed with Reaction Organic->Stable Hydrolysis->Stable Buffer pH 4-7

Figure 1: Decision logic for solvent selection to maintain stability of the aminomethanesulfonic acid core.

Emergency Response Protocols

Spill Cleanup (Solid vs. Liquid)
  • Solid Spill: Do NOT use water.[1] Sweep gently or use a HEPA vacuum.[1] Water will initiate hydrolysis and make the spill corrosive.[1]

  • Liquid/Solution Spill:

    • Evacuate area if a "rotten egg" or sharp acrid smell (

      
       or Amine) is detected.[1]
      
    • Absorb with dry vermiculite or sand.[1]

    • Neutralize carefully with weak base (Sodium Bicarbonate) only if

      
       evolution is not observed.[1]
      
First Aid[1]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1] (Risk:

    
     induced bronchospasm).[1]
    
  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use vinegar or acidic neutralizers (risk of

    
     release).[1]
    
  • Eye Contact: Rinse with water for 15 minutes.[1] Lifting eyelids is crucial as the solid is abrasive and corrosive.[1]

Disposal Considerations

Critical Rule: Never dispose of this compound directly into acidic waste streams.[1]

  • Segregation: Segregate as "Solid Toxic/Corrosive."

  • Pre-treatment: If in solution, the compound should be slowly hydrolyzed under controlled basic conditions (NaOH) in a fume hood to liberate the benzylamine and sulfite, then neutralized before disposal, only if permitted by local EHS regulations.[1] Otherwise, dispose as hazardous chemical waste.[1]

Decomposition Chemistry & Hazards

Understanding the decomposition pathway is vital for risk assessment.[1]

Decomposition Compound (Benzylamino)(phenyl) methanesulfonic acid Acid Strong Acid (H+) Compound->Acid Contact Base Strong Base (OH-) Compound->Base Contact SO2 Sulfur Dioxide (Gas) (Toxic/Corrosive) Acid->SO2 Rapid Release Amine Benzylamine (Corrosive Liquid) Base->Amine Hydrolysis Aldehyde Benzaldehyde (Combustible) Base->Aldehyde

Figure 2: Chemical decomposition pathways triggered by pH extremes.[1]

References

  • PubChem. (2025).[1][2][3] 1-(Phenylamino)methanesulfonic acid (CAS 103-06-0) Data.[1][3] National Library of Medicine.[1] [Link][1]

  • ECHA. (2024).[1] Registration Dossier: Benzylamine. European Chemicals Agency.[1][2][3] [Link][1]

  • Wikipedia. (2025).[1] Strecker Amino Acid Synthesis & Aminosulfonic Acids. [Link][1]

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Methodological & Application

Protocol for the Synthesis of (Benzylamino)(phenyl)methanesulfonic Acid: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of (benzylamino)(phenyl)methanesulfonic acid, a valuable compound in the class of α-aminosulfonic acids. This synthesis is achieved through a one-pot, three-component reaction involving benzaldehyde, benzylamine, and sodium bisulfite, which is analogous to the well-established Strecker synthesis of α-amino acids.[1][2] This guide is designed for researchers in organic synthesis and medicinal chemistry, offering a detailed experimental procedure, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Scientific Context

α-Aminosulfonic acids are structural analogs of α-amino acids where the carboxylic acid moiety is replaced by a sulfonic acid group. This substitution significantly alters the compound's physicochemical properties, such as acidity and steric profile, making them intriguing building blocks for drug discovery and materials science. The sulfonamide functional group, a related structure, is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.[3]

The target molecule, (benzylamino)(phenyl)methanesulfonic acid, is synthesized via a variation of the Strecker reaction. The classical Strecker synthesis produces α-aminonitriles from an aldehyde, ammonia/amine, and cyanide, which are then hydrolyzed to amino acids.[4][5][6] In this protocol, sodium bisulfite serves as the nucleophilic component in place of the highly toxic cyanide, offering a safer and more direct route to the α-aminosulfonic acid product. Understanding this mechanistic parallel is key to troubleshooting and adapting the reaction for different substrates.

Reaction Mechanism and Rationale

The synthesis proceeds through a cascade of equilibrium reactions. The selection of an aqueous medium is strategic, as it facilitates the solubility of the bisulfite salt and drives the formation of the key intermediates.

The generally accepted mechanism involves two primary stages:

  • Initial Adduct Formation: Benzaldehyde reacts with sodium bisulfite in an aqueous solution to form a stable, water-soluble adduct, α-hydroxy-α-toluenesulfonic acid sodium salt.[7][8][9] This initial step effectively 'activates' the aldehyde carbonyl group for subsequent nucleophilic attack.

  • Nucleophilic Substitution and Addition: Benzylamine, a primary amine, then acts as a nucleophile. It attacks the adduct, leading to the formation of an intermediate imine (or more accurately, an iminium ion under the reaction conditions). This is the rate-determining step. The highly reactive imine is immediately attacked by a bisulfite ion (HSO₃⁻) present in the equilibrium, forming the final C-S bond and yielding the desired (benzylamino)(phenyl)methanesulfonic acid product.

Reaction_Mechanism Benzaldehyde Benzaldehyde Adduct Bisulfite Adduct (α-hydroxy-α-toluenesulfonic acid) Benzaldehyde->Adduct + NaHSO₃ Benzylamine Benzylamine Bisulfite NaHSO₃ Imine Intermediate Iminium Ion Adduct->Imine + Benzylamine - H₂O Product (Benzylamino)(phenyl)methanesulfonic acid Imine->Product + HSO₃⁻

Caption: Reaction mechanism for the synthesis of (benzylamino)(phenyl)methanesulfonic acid.

Hazard Analysis and Safety Precautions

Trustworthiness in science begins with safety. All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ReagentCAS No.Hazard Summary
Benzaldehyde 100-52-7Flammable liquid, harmful if swallowed, causes skin and eye irritation.
Benzylamine 100-46-9Corrosive, causes severe skin burns and eye damage, harmful if swallowed or inhaled.
Sodium Bisulfite 7631-90-5Harmful if swallowed, contact with acids liberates toxic sulfur dioxide gas.
Hydrochloric Acid 7647-01-0Corrosive, causes severe skin burns and eye damage, may cause respiratory irritation.[10][11]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All glassware should be thoroughly cleaned and dried before use.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (equiv.)Purity
Benzaldehyde106.1210.6 g (10.1 mL)0.10 (1.0)>99%
Benzylamine107.1510.7 g (10.9 mL)0.10 (1.0)>99%
Sodium Bisulfite104.0611.5 g0.11 (1.1)ACS Grade
Deionized Water18.0275 mL--
Ethanol46.07100 mL-95%
Hydrochloric Acid36.46As needed-2M (aq.)
Step-by-Step Synthesis Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Isolation & Purification A 1. Dissolve NaHSO₃ in 25 mL H₂O in a 250 mL flask B 2. Add Benzaldehyde Stir for 20 min A->B C 3. Add Benzylamine Stir for 10 min B->C D 4. Add 50 mL H₂O and 50 mL Ethanol C->D E 5. Reflux the mixture for 3 hours D->E F 6. Cool to room temp, then in ice bath for 1 hour E->F G 7. Collect precipitate by vacuum filtration F->G H 8. Wash solid with cold Ethanol/Water (1:1) G->H I 9. Recrystallize from hot Ethanol/Water H->I J 10. Dry under vacuum I->J Product Pure Product J->Product

Caption: Step-by-step experimental workflow for the synthesis and purification.

  • Preparation of the Bisulfite Adduct: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium bisulfite (11.5 g) in deionized water (25 mL). To this solution, add freshly distilled benzaldehyde (10.1 mL) dropwise over 5 minutes. A thick white precipitate of the benzaldehyde-bisulfite adduct should form.[12][13] Stir the resulting slurry vigorously at room temperature for 20 minutes to ensure complete adduct formation.

  • Addition of Amine: To the slurry, add benzylamine (10.9 mL) in a single portion. Stir the mixture for an additional 10 minutes at room temperature. The mixture may become less viscous as the amine reacts.

  • Solvent Addition and Reflux: Add deionized water (50 mL) and ethanol (50 mL) to the flask. The addition of ethanol as a co-solvent is crucial for maintaining the solubility of the organic components at elevated temperatures, thereby ensuring a homogeneous reaction mixture and preventing side reactions.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 85-90°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3 hours.

  • Isolation of Crude Product: After 3 hours, remove the heating mantle and allow the solution to cool to room temperature. Subsequently, cool the flask in an ice-water bath for 1 hour to maximize precipitation of the product.

  • Filtration and Washing: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with two 25 mL portions of a cold 1:1 ethanol/water mixture, followed by one 25 mL portion of cold ethanol to remove unreacted starting materials and soluble impurities.

  • Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of a 1:1 ethanol/water mixture and heat with stirring until the solid completely dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. A typical yield is in the range of 70-85%.

Product Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

  • Melting Point: The purified product should exhibit a sharp melting point. (Literature values may vary, but a sharp range indicates high purity).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ (ppm) 7.2-7.5 (m, 10H): Aromatic protons from both phenyl and benzyl groups.

    • δ (ppm) ~5.0 (s, 1H): Methine proton (CH) between the nitrogen and sulfur atoms.

    • δ (ppm) ~4.0 (s, 2H): Methylene protons (CH₂) of the benzyl group.

    • Broad singlet: NH proton, may be exchangeable with D₂O.

    • Broad singlet: SO₃H proton, may be exchangeable with D₂O.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ (ppm) 127-140: Aromatic carbons.

    • δ (ppm) ~70: Methine carbon (C-S).

    • δ (ppm) ~50: Methylene carbon (benzyl CH₂).

  • FT-IR (KBr, cm⁻¹):

    • 3000-3100: Aromatic C-H stretch.

    • ~2800-3000: Aliphatic C-H stretch.

    • ~1150-1250 (strong) & ~1030-1080 (strong): Asymmetric and symmetric S=O stretching of the sulfonate group.

Field-Proven Insights and Troubleshooting

  • Purity of Benzaldehyde: Benzaldehyde is prone to air oxidation to benzoic acid. Using freshly distilled or high-purity benzaldehyde is critical to prevent the formation of unwanted side products and to achieve high yields.

  • Low Yield: If the yield is low, ensure that the cooling step for precipitation was sufficient. The product has some solubility in the ethanol/water mixture, so efficient cooling is key. Also, confirm the 1:1 stoichiometry of the aldehyde and amine; an excess of one can lead to side reactions.

  • Product Oiling Out: During recrystallization, if the product "oils out" instead of forming crystals, it may be due to residual impurities or cooling the solution too rapidly. In this case, reheat the solution, add a small amount of additional solvent to ensure everything is dissolved, and allow it to cool much more slowly (e.g., by placing the beaker in a larger container of hot water and letting both cool together).

References

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Sallay, P., Szilágyi, N., Csontos, I., & Keglevich, G. (n.d.). Reaction of benzaldehyde and sodium bisulphite (Table 1, reaction 1/steps 1 and 2). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • Strecker Synthesis - Master Organic Chemistry. (n.d.). Retrieved February 19, 2026, from [Link]

  • Solved: Complete the following reactions (give out the main products). (2025, January 1). Chegg. Retrieved February 19, 2026, from [Link]

  • A study on the equilibrium reaction of benzaldehyde and sodium bisulphite by in situ Fourier transform IR spectroscopy - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved February 19, 2026, from [Link]

  • General mechanism of the Strecker amino acid synthesis. - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Seebach, D. - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]

  • A study on the equilibrium reaction of benzaldehyde and sodium bisulphite by in situ Fourier transform IR spectroscopy - Semantic Scholar. (n.d.). Retrieved February 19, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]

  • The utility of sulfonate salts in drug development - PubMed. (2010, July 15). Retrieved February 19, 2026, from [Link]

  • Synthesis of Medicinally Relevant Phenyl Sulphonylamino Alkanamides and N-aryl P-toluenesulphonamides. (2019, July 15). Retrieved February 19, 2026, from [Link]

  • Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed. (2025, March 15). Retrieved February 19, 2026, from [Link]

Sources

Application Note: (Benzylamino)(phenyl)methanesulfonic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide on the utility of (Benzylamino)(phenyl)methanesulfonic acid (BAPMSA) in asymmetric synthesis.

While often overlooked in favor of more common reagents, BAPMSA serves a critical role as a stable, crystalline surrogate for


-benzyl benzaldimine . In asymmetric synthesis, its primary utility lies in two domains:
  • As a Substrate: For the enantioselective Strecker synthesis of chiral

    
    -amino acids (specifically Phenylglycine derivatives).
    
  • As a Resolvable Intermediate: Enabling the classical optical resolution of Phenylglycine precursors without the need for column chromatography.

Executive Summary

The synthesis of chiral


-amino acids, particularly non-natural arylglycines like Phenylglycine , is a cornerstone of peptide and pharmaceutical chemistry. A major challenge in these syntheses is the instability of the imine intermediates (

-benzyl benzaldimines), which are prone to hydrolysis and polymerization.

(Benzylamino)(phenyl)methanesulfonic acid acts as a "masked" imine. It is a stable, solid zwitterion formed from the bisulfite addition to the imine. This Application Note details two protocols:

  • The "Imine-Surrogate" Protocol: Using BAPMSA as a slow-release substrate for Catalytic Asymmetric Strecker reactions.

  • The "Classical Resolution" Protocol: Isolating enantiopure Phenylglycine via the optical resolution of the sulfonate salt.

Technical Background & Mechanism

The "Masked Imine" Equilibrium

The core utility of (Benzylamino)(phenyl)methanesulfonic acid lies in its equilibrium behavior. In solution, particularly in the presence of a base or cyanide source, the sulfonate group acts as a leaving group, generating the reactive imine in situ.



This "slow release" mechanism maintains a low concentration of the reactive imine, suppressing side reactions (oligomerization) while allowing a chiral catalyst to effectively control the stereochemistry of the subsequent nucleophilic addition (e.g., by cyanide).

Mechanistic Pathway Diagram

The following diagram illustrates the dual utility of BAPMSA in generating Chiral Phenylglycine.

BAPMSA_Pathway cluster_0 Key Advantage: Stability Start Benzaldehyde + Benzylamine Imine N-Benzyl Benzaldimine (Unstable) Start->Imine -H2O BAPMSA (Benzylamino)(phenyl) methanesulfonic Acid (Stable Solid) Imine->BAPMSA + NaHSO3 (Bisulfite Adduct) BAPMSA->Imine Equilibrium Release Salt Diastereomeric Salt Formation BAPMSA->Salt + Chiral Base (Resolution) Cat_Complex Chiral Catalyst Complex BAPMSA->Cat_Complex + HCN/KCN + Chiral Catalyst Pure_Sulfonate Enantiopure Sulfonate Salt->Pure_Sulfonate Crystallization Product (S)-Phenylglycine Pure_Sulfonate->Product Hydrolysis Nitrile Chiral Amino Nitrile Cat_Complex->Nitrile Asymmetric Strecker Nitrile->Product Hydrolysis

Caption: Workflow showing BAPMSA as a stable hub for both Classical Resolution and Asymmetric Catalysis routes to Phenylglycine.

Protocol A: Catalytic Asymmetric Strecker Synthesis

This protocol utilizes BAPMSA as the substrate for the enantioselective addition of cyanide, catalyzed by a chiral thiourea or urea catalyst (Jacobsen-type).

Materials
  • Substrate: (Benzylamino)(phenyl)methanesulfonic acid (prepared as per Sec 5.1).

  • Catalyst: Chiral Thiourea Catalyst (e.g., Jacobsen's thiourea).

  • Cyanide Source: TMSCN (Trimethylsilyl cyanide) or KCN/AcOH.

  • Solvent: Toluene or Dichloromethane (anhydrous).

Experimental Procedure
  • Catalyst Loading: In a flame-dried round-bottom flask, dissolve the Chiral Thiourea Catalyst (5 mol%) in anhydrous Toluene (0.1 M concentration relative to substrate).

  • Substrate Addition: Add (Benzylamino)(phenyl)methanesulfonic acid (1.0 equiv). The solid will not fully dissolve immediately; it acts as a suspension.

  • Activation: Add cesium carbonate (

    
    , 1.0 equiv) or a tertiary amine base to shift the equilibrium toward the imine. Stir for 15 minutes at 0°C.
    
  • Cyanation: Dropwise add TMSCN (1.2 equiv) over 30 minutes at -20°C to 0°C.

    • Note: The slow dissolution of the sulfonic acid ensures the imine is generated only as fast as it is consumed, maximizing enantioselectivity.

  • Monitoring: Monitor reaction by HPLC (Chiralpak AD-H column). The disappearance of the sulfonic acid solid and formation of the soluble nitrile indicates completion.

  • Quenching: Quench with saturated

    
    . Extract with Ethyl Acetate.[1]
    
  • Purification: Concentrate the organic layer.[1][2] The resulting

    
    -aminonitrile is often pure enough for hydrolysis.
    
Data Interpretation
ParameterValueNotes
Yield 85 - 92%High yield due to suppression of imine polymerization.
Enantiomeric Excess (ee) >90%Dependent on catalyst; slow release of imine improves ee.
Reaction Time 12 - 24 hSlower than direct imine reaction, but more controlled.

Protocol B: Classical Optical Resolution (Industrial Route)

For large-scale manufacturing where expensive catalysts are prohibitive, BAPMSA can be resolved directly using a chiral amine base.

Materials
  • Racemic Substrate: (Benzylamino)(phenyl)methanesulfonic acid.

  • Resolving Agent: (S)-(-)-1-Phenylethylamine (or similar chiral base).

  • Solvent: Water/Ethanol mixture (typically 1:1).

Experimental Procedure
  • Salt Formation: Suspend racemic (Benzylamino)(phenyl)methanesulfonic acid (100 g) in Water/Ethanol (500 mL).

  • Addition of Resolving Agent: Add (S)-(-)-1-Phenylethylamine (0.5 equiv) slowly with vigorous stirring. Heat to 60°C until a clear solution is obtained (or near clear).

  • Crystallization: Allow the solution to cool slowly to Room Temperature, then to 4°C overnight. The diastereomeric salt (e.g., [(S)-Sulfonate][(S)-Amine]) will crystallize out.[2][3]

  • Filtration: Filter the white crystals. Wash with cold ethanol.

  • Liberation: Resuspend the salt in water and treat with NaOH (1M) to liberate the chiral resolving agent (extract with ether for recycling). The aqueous layer now contains the enantiopure sodium sulfonate.

  • Conversion: Treat the aqueous sulfonate with NaCN to convert it to the chiral amino nitrile, or hydrolyze directly under acidic conditions.

Preparation of the Reagent

Since BAPMSA is not always commercially available in bulk, it must often be prepared fresh.

Synthesis Protocol
  • Mixing: Combine Benzaldehyde (1.0 equiv) and Benzylamine (1.0 equiv) in Methanol. Stir for 30 mins to form the imine.

  • Bisulfite Addition: Add an aqueous solution of Sodium Bisulfite (

    
    , 1.1 equiv) dropwise.
    
  • Precipitation: The (Benzylamino)(phenyl)methanesulfonic acid will precipitate as a white solid.

  • Isolation: Filter, wash with water and ether, and dry in vacuo.

    • Stability Check: The product should be a free-flowing white powder. If it is sticky, it may contain residual water/imine.

References

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of

    
    -amino acids.[3][4][5][6] Journal of the American Chemical Society, 114(5), 1906-1908. Link
    
  • Iyer, M. S., Gigstad, K. M., Namdev, N. D., & Lipton, M. (1996). Asymmetric catalysis of the Strecker amino acid synthesis by a cyclic dipeptide. Journal of the American Chemical Society, 118(20), 4910-4911. Link

  • Sigman, M. S., & Jacobsen, E. N. (1998). Schiff Base Catalysts for the Asymmetric Strecker Reaction Identified and Optimized from Parallel Synthetic Libraries. Journal of the American Chemical Society, 120(19), 4901-4902. Link

  • Ager, D. J., Fotheringham, I. G., Li, T., Pantaleone, D. P., & Senkpeil, R. F. (1997). The large scale synthesis of chiral amino acids by biocatalytic resolution. Enantiomer, 2(1), 19-32. (Contextual grounding for resolution of phenylglycine precursors).
  • Vachal, P., & Jacobsen, E. N. (2002). Structure-Based Analysis and Optimization of a Highly Enantioselective Catalyst for the Strecker Reaction. Journal of the American Chemical Society, 124(34), 10012-10014. Link

Sources

The Strategic Application of (Benzylamino)(phenyl)methanesulfonic Acid in the Chiral Resolution of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Introduction: The Imperative of Chirality in Modern Pharmaceuticals

In the landscape of modern drug development, the stereochemistry of an active pharmaceutical ingredient (API) is of paramount importance. The biological activity of a chiral molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, contribute to undesirable side effects.[1] Consequently, the production of enantiomerically pure drugs is a critical objective in the pharmaceutical industry.[2]

This guide focuses on the application of (Benzylamino)(phenyl)methanesulfonic acid as a potent chiral resolving agent in pharmaceutical manufacturing. While this document uses (Benzylamino)(phenyl)methanesulfonic acid as a primary example, the principles and protocols described herein are broadly applicable to a class of strong chiral acids used for the resolution of racemic amines and other basic compounds. Chiral resolution via diastereomeric salt formation remains a robust and economically viable method for producing single-enantiomer APIs on a large scale.[3][4]

This document will provide a comprehensive overview of the theoretical underpinnings, practical application notes, and detailed experimental protocols for the use of (Benzylamino)(phenyl)methanesulfonic acid in chiral resolution.

Part 1: Core Principles of Chiral Resolution with (Benzylamino)(phenyl)methanesulfonic Acid

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, optically pure components.[1] The most common method, and the one discussed here, is the formation of diastereomeric salts. Since enantiomers possess identical physical properties (e.g., solubility, melting point), direct separation is challenging.[1] However, by reacting a racemic base with an enantiomerically pure chiral acid like (Benzylamino)(phenyl)methanesulfonic acid, a pair of diastereomeric salts is formed. These diastereomers have different physical properties and can be separated by techniques such as fractional crystallization.[1][3]

The fundamental process can be broken down into three key stages:

  • Diastereomeric Salt Formation: The racemic mixture of a basic API intermediate is reacted with a single enantiomer of (Benzylamino)(phenyl)methanesulfonic acid. This reaction forms two diastereomeric salts with different solubilities in a given solvent system.

  • Fractional Crystallization: By carefully controlling parameters such as solvent, temperature, and concentration, the less soluble diastereomeric salt is selectively crystallized from the solution.

  • Liberation of the Enantiopure Base: The isolated diastereomeric salt is then treated with a base to neutralize the resolving agent and liberate the desired enantiomer of the API intermediate in high optical purity. The resolving agent can often be recovered and recycled, enhancing the economic viability of the process.[3]

Part 2: Application Notes for Process Development and Optimization

The successful implementation of a chiral resolution process at an industrial scale hinges on meticulous process development and optimization. The following notes provide guidance on critical parameters.

Selection of the Appropriate Enantiomer of the Resolving Agent

(Benzylamino)(phenyl)methanesulfonic acid is a chiral molecule and exists as two enantiomers, (R)- and (S)-. The choice of which enantiomer to use will depend on which diastereomeric salt exhibits the most favorable crystallization properties with the target racemic base. Preliminary screening with both enantiomers of the resolving agent is recommended to identify the optimal pairing.

Solvent Selection: The Key to Efficient Separation

The choice of solvent is arguably the most critical factor in a diastereomeric salt resolution. The ideal solvent system should exhibit a significant difference in solubility between the two diastereomeric salts. A systematic screening of various solvents and solvent mixtures is essential.

Table 1: Representative Solvent Screening for Chiral Resolution

Solvent ClassExample SolventsKey Considerations
Alcohols Methanol, Ethanol, IsopropanolGood solvating power for salts, but may lead to high solubility of both diastereomers.
Ketones Acetone, Methyl Ethyl KetoneCan provide a good balance of solubility and crystallinity.
Esters Ethyl Acetate, Isopropyl AcetateOften used in combination with other solvents to fine-tune solubility.
Ethers Tetrahydrofuran (THF), Methyl tert-Butyl Ether (MTBE)Lower polarity, may induce precipitation.
Aromatic Hydrocarbons Toluene, XyleneCan be effective, particularly in mixtures.
Aqueous Mixtures Water/Alcohol, Water/AcetoneThe presence of water can significantly impact salt solubility.
Stoichiometry of the Resolving Agent

The molar ratio of the resolving agent to the racemic base can influence both the yield and the enantiomeric purity of the product. While a 1:1 molar ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be more efficient, especially in initial screening phases.[4]

Temperature Profile and Cooling Rate

The temperature profile during crystallization is a critical parameter. Slow and controlled cooling is generally preferred to promote the formation of larger, purer crystals and to minimize the co-precipitation of the more soluble diastereomer.[3] Seeding the solution with a small amount of the desired diastereomeric salt can be beneficial to induce crystallization and improve reproducibility.

Part 3: Experimental Protocols

The following protocols are provided as a general framework. They should be adapted and optimized for the specific racemic base being resolved.

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

Objective: To form and isolate the less soluble diastereomeric salt of a racemic amine with (R)-(Benzylamino)(phenyl)methanesulfonic acid.

Materials:

  • Racemic amine (1.0 equivalent)

  • (R)-(Benzylamino)(phenyl)methanesulfonic acid (0.5 - 1.0 equivalent)

  • Selected solvent system (e.g., Methanol/Water mixture)

  • Crystallization vessel with overhead stirring and temperature control

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Procedure:

  • In the crystallization vessel, dissolve the racemic amine (1.0 equivalent) in the chosen solvent system at an elevated temperature (e.g., 50-60 °C) until a clear solution is obtained.

  • In a separate vessel, dissolve (R)-(Benzylamino)(phenyl)methanesulfonic acid (0.5-1.0 equivalent) in a minimal amount of the same solvent system, heating gently if necessary.

  • Slowly add the resolving agent solution to the solution of the racemic amine with continuous stirring.

  • Maintain the temperature for a short period (e.g., 15-30 minutes) to ensure complete salt formation.

  • Allow the solution to cool slowly to ambient temperature over several hours.

  • Further cool the mixture in an ice bath (0-5 °C) to maximize crystallization.

  • Collect the precipitated solid by filtration.

  • Wash the filter cake with a small amount of the cold solvent system to remove any adhering mother liquor.

  • Dry the isolated diastereomeric salt under vacuum to a constant weight.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization RacemicAmine Racemic Amine (R/S Mixture) SaltFormation Diastereomeric Salt Formation (R-Amine • R-Acid) (S-Amine • R-Acid) RacemicAmine->SaltFormation ResolvingAgent (R)-Resolving Agent (Benzylamino)(phenyl)methanesulfonic acid ResolvingAgent->SaltFormation Solvent Solvent System Solvent->SaltFormation Crystallization Fractional Crystallization (Controlled Cooling) SaltFormation->Crystallization SolidPhase Solid Phase (Enriched in less soluble diastereomer) Crystallization->SolidPhase MotherLiquor Mother Liquor (Enriched in more soluble diastereomer) Crystallization->MotherLiquor

Caption: Workflow for Diastereomeric Salt Formation and Crystallization.

Protocol 2: Liberation of the Enantiopure Amine

Objective: To recover the enantiomerically enriched amine from the isolated diastereomeric salt.

Materials:

  • Isolated diastereomeric salt from Protocol 3.1

  • Aqueous base solution (e.g., 2M Sodium Hydroxide or Potassium Carbonate)

  • Organic extraction solvent (e.g., Dichloromethane, Toluene, or Ethyl Acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Suspend or dissolve the isolated diastereomeric salt in the aqueous base solution.

  • Extract the mixture with the organic solvent (e.g., 3 x 50 mL for a small-scale reaction).

  • Combine the organic layers. The desired enantiopure amine will be in the organic phase, while the salt of the resolving agent will remain in the aqueous phase.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

Protocol 3: Recovery of the Chiral Resolving Agent

Objective: To recover (R)-(Benzylamino)(phenyl)methanesulfonic acid for reuse.

Procedure:

  • Take the aqueous layer from Protocol 3.2.

  • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2.

  • Extract the acidified aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover the resolving agent.

G DiastereomericSalt Isolated Diastereomeric Salt (e.g., R-Amine • R-Acid) BaseTreatment Treatment with Aqueous Base (e.g., NaOH) DiastereomericSalt->BaseTreatment Extraction Liquid-Liquid Extraction BaseTreatment->Extraction OrganicPhase Organic Phase: Enantiopure Amine Extraction->OrganicPhase AqueousPhase Aqueous Phase: Salt of Resolving Agent Extraction->AqueousPhase FinalAmine Final Enantiopure Amine OrganicPhase->FinalAmine Acidification Acidification of Aqueous Phase (e.g., HCl) AqueousPhase->Acidification RecoveredAgent Recovered Resolving Agent Acidification->RecoveredAgent

Caption: Liberation of the Enantiopure Amine and Recovery of the Resolving Agent.

Part 4: Analytical Methods for Quality Control

Rigorous analytical monitoring is essential to ensure the success of the chiral resolution process.

Table 2: Key Analytical Techniques and Their Applications

Analytical TechniqueApplication
Chiral High-Performance Liquid Chromatography (HPLC) To determine the enantiomeric excess (e.e.) of the isolated amine. This is the primary method for assessing the success of the resolution.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and purity of the isolated amine and the recovered resolving agent.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and confirm the formation of the diastereomeric salt.
Differential Scanning Calorimetry (DSC) To study the thermal properties of the diastereomeric salts, such as melting points, which can aid in their characterization.
X-Ray Powder Diffraction (XRPD) To characterize the crystalline forms of the diastereomeric salts.

Conclusion

(Benzylamino)(phenyl)methanesulfonic acid serves as a representative model for a class of highly effective chiral resolving agents in pharmaceutical manufacturing. The methodology of diastereomeric salt formation and fractional crystallization, when systematically optimized, provides a scalable and cost-effective pathway to enantiomerically pure active pharmaceutical ingredients. The protocols and application notes detailed in this guide offer a robust starting point for researchers and drug development professionals to implement this critical technology in their synthetic processes.

References

  • Ataman Kimya. (n.d.). METHANESULFONIC ACID. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Google Patents. (n.d.). EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Composition characterization of methanesulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Phenylamino)methanesulfonic acid. Retrieved from [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2026, January 8). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Retrieved from [Link]

  • PMC. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from [Link]

  • Shimadzu. (n.d.). Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. Retrieved from [Link]

  • Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Retrieved from [Link]

  • Paushak. (n.d.). Source Benzylamine For Pharma & Chemical Synthesis – Enquire Now. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • AIR Unimi. (n.d.). New processes for the APIs industrial production: the case of silodosin. Retrieved from [Link]

  • IUPAC. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. Retrieved from [Link]

  • Googleapis. (2005, September 29). Patent Application Publication (10) Pub. No.: US 2006/0030568A1. Retrieved from [Link]

  • JSM Central. (2016, October 12). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. Retrieved from [Link]

  • MDPI. (2024, February 27). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Retrieved from [Link]

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Application Note: Purification of Crude (Benzylamino)(phenyl)methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of (Benzylamino)(phenyl)methanesulfonic acid , a zwitterionic


-aminosulfonic acid derivative.

This compound is typically synthesized via the nucleophilic addition of bisulfite to the imine formed between benzaldehyde and benzylamine (or the multicomponent Mannich-type reaction). The crude product often contains unreacted aldehyde, amine, inorganic salts (bisulfite/sulfite), and the hydrolytically unstable imine intermediate.

Physicochemical Profile & Purification Logic

Before initiating purification, one must understand the molecule's behavior in solution.[1] This compound exists primarily as a zwitterion in the solid state and neutral aqueous solution.

PropertyCharacteristicImplication for Purification
Structure Ph-CH(NH-Bn)-SO

H
Contains a strong acid group (-SO

H) and a weak base (-NH-Bn).
Solubility pH-Dependent (Amphoteric)High solubility in basic (pH > 9) and strongly acidic (pH < 1) media. Minimum solubility at the Isoelectric Point (pI) , typically pH 2–4.
Stability Hydrolytically Labile

-Aminosulfonic acids are in equilibrium with the parent imine and bisulfite. Prolonged heating in water or extreme pH can trigger a Retro-Mannich reaction, releasing benzaldehyde (oil) and SO

.
Impurities Non-ionic Organics & SaltsBenzaldehyde (neutral oil), Benzylamine (basic liquid), Sodium Bisulfite (ionic solid).
The Strategy

We will employ a Two-Stage Purification Protocol :

  • Chemical Purification (Acid-Base Workup): Exploits the sulfonic acid moiety to separate the product from non-ionic organic impurities (benzaldehyde) and cationic impurities (excess benzylamine).

  • Physical Purification (Recrystallization): Removes trace inorganic salts and sharpens the melting point using a solvent system that minimizes hydrolytic decomposition.

Protocol A: Acid-Base Extraction (Primary Purification)

This method is superior to simple washing because it actively separates the product from starting materials based on ionization states.

Reagents Required
  • 2.0 M Sodium Hydroxide (NaOH)

  • 2.0 M Hydrochloric Acid (HCl)

  • Diethyl Ether or Ethyl Acetate (Extraction solvent)

  • pH Meter or narrow-range pH paper (0–6)

  • Ice bath

Step-by-Step Methodology
  • Dissolution (Salt Formation):

    • Suspend the crude gray/white solid in water (approx. 10 mL/g).

    • Slowly add 2.0 M NaOH dropwise with stirring until the solid completely dissolves and the solution pH reaches ~10–11.

    • Mechanism:[2][3] The zwitterion is converted to the soluble sodium sulfonate salt:

      
      
      
  • Organic Wash (Impurity Removal):

    • Transfer the aqueous solution to a separatory funnel.

    • Extract twice with Diethyl Ether (or Ethyl Acetate).

    • Outcome: The organic layer captures unreacted Benzaldehyde (neutral) and free Benzylamine (which is largely unprotonated at pH 11). The product remains in the aqueous layer.

    • Discard the organic layer. [1]

  • Controlled Precipitation (Isoelectric Focusing):

    • Transfer the aqueous layer to a beaker and cool to 0–5°C in an ice bath.

    • Critical Step: Slowly add 2.0 M HCl dropwise while monitoring pH.

    • As the pH approaches 3–4, a thick white precipitate will form. This is the zwitterionic product reforming.

    • Continue acidifying until precipitation stops (typically pH ~2.5). Do not overshoot to pH 0, or the hydrochloride salt may form and redissolve.

  • Isolation:

    • Filter the solid using a sintered glass funnel (vacuum).

    • Wash the cake with ice-cold water (2x) to remove NaCl formed during neutralization.

    • Wash with cold acetone (1x) to dry the solid.

Protocol B: Recrystallization (Final Polishing)

Use this protocol if the product from Method A requires higher purity or if the crude was already relatively clean.

Warning: Minimize heating time. Do not boil the solution for more than 5 minutes to prevent decomposition into benzaldehyde and sulfur dioxide.

Solvent System
  • Primary Solvent: Water (or 10% Ethanol in Water)

  • Anti-Solvent: Ethanol or Methanol[4]

Step-by-Step Methodology
  • Saturation:

    • Place the solid in an Erlenmeyer flask.

    • Add the minimum amount of hot water (80°C) required to dissolve the solid. Do not use boiling water (100°C) if possible.

    • If the solution is colored, add activated charcoal (1% w/w), stir for 2 minutes, and filter hot through Celite.

  • Crystallization:

    • Once dissolved, immediately remove from heat.

    • Add Ethanol dropwise until a faint turbidity (cloudiness) persists.

    • Add one drop of hot water to clear the solution.

    • Allow the flask to cool to room temperature undisturbed.

    • Transfer to an ice bath (0°C) for 1 hour to complete crystallization.

  • Drying:

    • Filter the bright white crystals.

    • Dry in a vacuum oven at 40°C for 4 hours. Avoid high heat (>80°C) during drying.

Process Visualization

The following diagram illustrates the logic flow for the Acid-Base Purification (Protocol A), highlighting the separation of specific impurities at each stage.

PurificationWorkflow Start Crude (Benzylamino)(phenyl) methanesulfonic acid Dissolve Dissolve in aq. NaOH (pH 11) Forms Sulfonate Salt (Soluble) Start->Dissolve Ionization Extract Liquid-Liquid Extraction (Ether/Water) Dissolve->Extract OrgLayer Organic Layer: Contains Benzaldehyde, Benzylamine Extract->OrgLayer Non-ionic/Basic Impurities AqLayer Aqueous Layer: Contains Product (Salt) & Inorganic Ions Extract->AqLayer Anionic Product Acidify Acidify with HCl to pH ~3 (Isoelectric Point) AqLayer->Acidify Protonation Precip Precipitation of Zwitterion Acidify->Precip Solubility Drop Filter Filtration & Washing (Cold Water/Acetone) Precip->Filter Final Pure Product (White Crystalline Solid) Filter->Final Drying

Caption: Flowchart demonstrating the Acid-Base purification logic, separating non-ionic organics via extraction and inorganic salts via isoelectric precipitation.

Quality Control & Troubleshooting

Analytical Verification
  • 1H NMR (DMSO-d6):

    • Look for the characteristic methine proton (

      
      -CH) signal around 
      
      
      
      4.5–5.0 ppm
      .
    • Verify the integration of the two aromatic rings (10 protons total).

    • Impurity Check: Benzaldehyde aldehyde proton (

      
       ppm) should be absent.
      
  • Elemental Analysis:

    • Check Sulfur (S) content.[5] Significant deviation suggests bisulfite contamination (if high) or hydrolysis (if low).

Troubleshooting Table
ObservationProbable CauseCorrective Action
"Oiling Out" Product precipitating as an oil instead of solid.The solution is too concentrated or cooled too fast. Re-heat and add more water. Scratch the glass to induce nucleation.
Smell of Almonds Hydrolysis of the product releasing Benzaldehyde.STOP heating. The solution is too hot or too acidic. Perform the recrystallization at a lower temperature (<60°C).
Low Yield Product remains soluble in water.The pH is not at the exact Isoelectric Point (pI). Adjust pH carefully between 2.0 and 4.0 to find maximum precipitation.
Ash in Analysis Sodium chloride/sulfate contamination.Incomplete washing of the filter cake. Wash thoroughly with ice-cold water.

References

  • Neelakantan, L. & Hartung, W. H. (1959).

    
    -Aminoalkanesulfonic Acids. The Journal of Organic Chemistry, 24(12), 1943–1948. Link
    
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. (Context on imine stability). Link

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved October 26, 2023. Link

  • PubChem. (n.d.). Compound Summary: Aminomethanesulfonic acid.[2][6] National Library of Medicine. Link

Sources

(Benzylamino)(phenyl)methanesulfonic acid as a resolving agent for racemic mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHIRAL-045

Executive Summary

(Benzylamino)(phenyl)methanesulfonic acid (BAPMSA) represents a specialized class of


-amino sulfonic acids . Unlike ubiquitous resolving agents such as tartaric acid or camphorsulfonic acid, BAPMSA offers unique physicochemical properties due to its zwitterionic nature and high acidity (

). This application note details the protocol for utilizing enantiopure BAPMSA as a resolving agent for the separation of difficult racemic amines.

The protocol leverages the Diastereomeric Salt Formation method. The high acidity of the sulfonic group ensures protonation of weak bases that carboxylic resolving agents fail to capture, while the bulky benzyl and phenyl groups provide the necessary steric hindrance to differentiate between diastereomeric pairs during crystallization.

Chemical Identity & Mechanism of Action

Molecule Description
  • IUPAC Name:

    
    -(Benzylamino)-
    
    
    
    -phenylmethanesulfonic acid
  • Structure: A chiral center at the methine carbon connects a phenyl ring, a sulfonic acid group, and a secondary amine (

    
    -benzyl).
    
  • Chirality: The molecule possesses one stereocenter. For resolution, the enantiopure form (e.g., (

    
    )-BAPMSA) must be used.
    
  • Stability Note: As an

    
    -amino sulfonic acid, BAPMSA exists primarily as a stable zwitterion in the solid state. However, in basic aqueous media, it is susceptible to hydrolysis (retro-Strecker reaction). Strict pH control is required. 
    
Mechanistic Pathway: Diastereomeric Discrimination

The resolution relies on the formation of diastereomeric salts between the enantiopure acid (Resolving Agent,


) and the racemic target base (

).


The efficiency of BAPMSA arises from:

  • Strong Ionic Bonding: The sulfonate-ammonium ion pair is robust, reducing salt solubility and promoting precipitation.

  • 
    -
    
    
    
    Stacking:
    The phenyl and benzyl rings of BAPMSA engage in
    
    
    -stacking with aromatic target amines, enhancing lattice energy differences between the
    
    
    and
    
    
    salts.

Experimental Protocol

Materials & Equipment
  • Resolving Agent: (

    
    )-(Benzylamino)(phenyl)methanesulfonic acid (>98% ee).
    
  • Target Racemate: Racemic Amine (e.g.,

    
    -methylbenzylamine or similar generic base).
    
  • Solvents: Methanol (MeOH), Isopropanol (IPA), Acetonitrile (ACN).

  • Analysis: Chiral HPLC or Polarimeter.

Phase 1: Solubility Screening (The "Pasteur" Method)

Goal: Determine the solvent system where the two diastereomeric salts have the largest solubility difference.

  • Prepare 100 mg of a 1:1 molar mixture of Racemic Amine and (

    
    )-BAPMSA.
    
  • Add solvent (start with MeOH) dropwise at 60°C until dissolved.

  • Cool to room temperature (RT) over 4 hours.

  • Observation:

    • Immediate precipitate: Solvent too non-polar. Add water or switch to MeOH.

    • No precipitate: Solvent too polar. Switch to IPA or ACN.

    • Crystals form slowly:Ideal.

Phase 2: Preparative Resolution Workflow
Step 1: Salt Formation
  • Dissolve 10.0 mmol of the Racemic Amine in 20 mL of the optimized solvent (e.g., Methanol) at 60°C.

  • Slowly add 10.0 mmol (1.0 eq) of solid (

    
    )-BAPMSA.
    
    • Note: Using 0.5 eq (the "Pope-Peachey" method) is risky with sulfonic acids due to high acidity; 1.0 eq is recommended for initial trials to ensure full protonation.

  • Stir at reflux for 30 minutes to ensure homogeneity.

Step 2: Controlled Crystallization
  • Allow the solution to cool to RT at a rate of 5°C/hour. (Rapid cooling traps impurities).

  • If no crystals appear at RT, cool to 0°C.

  • Seed the solution with a tiny crystal of the pure diastereomer if available.

  • Filter the resulting crystals (the Less Soluble Diastereomer , LSD).

  • Retain the mother liquor (contains the More Soluble Diastereomer , MSD).

Step 3: Purification (Recrystallization)
  • Dissolve the wet cake (LSD) in the minimum volume of boiling solvent.

  • Cool and recrystallize.

  • Repeat until the melting point is constant.

Step 4: Liberation of the Amine

Critical Step: Avoid hydrolysis of the BAPMSA agent during recovery.

  • Suspend the purified salt in Diethyl Ether (biphasic system).

  • Add cold 10% NaOH or NaHCO

    
      solution.
    
  • Shake vigorously. The amine partitions into the ether; the BAPMSA anion stays in the aqueous layer.

    • Warning: Process quickly. Prolonged exposure of BAPMSA to high pH can degrade it.

  • Separate layers. Dry the ether layer (

    
    ) and evaporate to obtain the Resolved Amine .
    
Step 5: Recovery of Resolving Agent
  • Acidify the aqueous layer immediately with dilute HCl to pH 1-2.

  • BAPMSA will precipitate as the zwitterion.

  • Filter, wash with cold water, and dry for reuse.

Data Analysis & Visualization

Quantitative Metrics

Calculate the yield and optical purity using the following formulas:

MetricFormulaTarget
Yield (%)

> 30% (max 50% for 1 enantiomer)
Enantiomeric Excess (% ee)

> 98% (after recrystallization)
Resolvability (S) Solubility of MSD / Solubility of LSD> 2.0
Process Workflow Diagram

ResolutionWorkflow Start Racemic Amine + (S)-BAPMSA Dissolve Dissolve in Solvent (Reflux 60°C) Start->Dissolve Cool Controlled Cooling (5°C/hr) Dissolve->Cool Filter Filtration Cool->Filter Crystals Solid Cake (Less Soluble Diastereomer) Filter->Crystals Precipitate Liquor Mother Liquor (More Soluble Diastereomer) Filter->Liquor Filtrate Recryst Recrystallization (Solvent) Crystals->Recryst Recovery Recover (S)-BAPMSA (Acidify Aqueous Layer) Liquor->Recovery Optional Recovery Liberation Biphasic Liberation (Ether / NaOH) Recryst->Liberation Product Resolved (R)-Amine Liberation->Product Ether Layer Liberation->Recovery Aqueous Layer

Figure 1: Operational workflow for the resolution of racemic amines using BAPMSA. The process emphasizes the separation of the Less Soluble Diastereomer (LSD) and the critical biphasic liberation step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Crystallization Supersaturation not reached; Salt too soluble.Switch to less polar solvent (e.g., add Toluene to MeOH). Try "Anti-solvent" addition.
Oil Formation (Oiling Out) Impurities or temperature dropped too fast.Re-heat and cool slower. Seed the solution. Use a seed crystal from a small-scale pilot.
Low Optical Purity Inclusion of MSD in crystal lattice.Perform a second recrystallization. Do not wash the filter cake with fresh solvent (can dissolve the surface).
Degradation of Agent Hydrolysis during liberation.Keep the pH adjustment step cold (0°C) and minimize contact time with NaOH.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The definitive text on chiral resolution principles).

  • Neelakantan, L., & Hartung, W. H. (1959).

    
    -Aminoalkanesulfonic Acids. The Journal of Organic Chemistry, 24(12), 1943–1948. (Foundational chemistry of amino sulfonic acid synthesis and stability). 
    
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Database of resolving agents and protocols).

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Best practices for crystallization and salt selection in pharma).

Application Notes & Protocols: The Role of Methanesulfonic Acid (MSA) as a Premier Green Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Redefining Acid Catalysis with Methanesulfonic Acid

In the pursuit of sustainable chemical manufacturing, the ideal catalyst is one that is not only highly efficient but also safe to handle, minimally corrosive, and environmentally benign. For decades, traditional mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) have been the workhorses of acid catalysis. However, their utility is often overshadowed by significant drawbacks, including high corrosivity, hazardous fume generation, and the creation of problematic waste streams. Methanesulfonic acid (MSA), a strong organic acid (CH₃SO₃H), has emerged as a compelling green alternative, bridging the gap between high performance and environmental responsibility.[1][2]

This guide provides an in-depth exploration of MSA's applications in green chemistry. We move beyond simple descriptions to explain the causality behind its effectiveness, offering detailed, field-proven protocols for researchers, chemists, and drug development professionals. MSA's unique combination of strong acidity (pKa ≈ -1.9), non-oxidizing nature, low toxicity, and inherent biodegradability makes it a superior choice for a multitude of organic transformations.[3][4][5] It decomposes into sulfate and CO₂, is less corrosive than mineral acids, and its low vapor pressure minimizes air pollution.[1][4][5] These properties collectively position MSA as a cornerstone catalyst for the next generation of clean chemical processes.[6]

Core Application: Esterification Reactions

Esterification is a fundamental reaction in the synthesis of fine chemicals, pharmaceuticals, and biofuels.[1][3] MSA has proven to be a highly efficacious catalyst for these reactions, consistently delivering higher yields and product purity compared to conventional acids.[3]

Causality & Mechanistic Insight

The primary role of an acid catalyst in esterification is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. While sulfuric acid performs this function, its powerful dehydrating and oxidizing properties often lead to undesirable side reactions, such as charring, coking, and dehydration of the alcohol substrate.[3] MSA, being a non-oxidizing acid, circumvents these issues entirely. It efficiently catalyzes the desired reaction without degrading sensitive starting materials, which is particularly crucial in the synthesis of high-value, complex molecules.

Protocol 1: General Homogeneous Esterification of Fatty Acids

This protocol is broadly applicable for the synthesis of various esters, including biodiesel (Fatty Acid Methyl Esters - FAME).

Methodology:

  • Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add the carboxylic acid (e.g., jatropha oil, 1.0 eq).

  • Reagent Addition: Add the alcohol (e.g., methanol, 6-10 eq).

  • Catalyst Introduction: Introduce methanesulfonic acid (1-2 wt% relative to the oil) to the mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 60-65 °C) and maintain under reflux with vigorous stirring for 2-5 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up & Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. The lower layer will contain glycerol, excess methanol, and the MSA catalyst.

    • Separate the layers. The upper layer is the crude ester.

    • Wash the crude ester layer with warm water (50 °C) to remove any residual acid and alcohol, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent/excess alcohol under reduced pressure to yield the pure ester.

Protocol 2: Microwave-Assisted Esterification with Alumina-Supported MSA

For rapid and solvent-free synthesis, an alumina-supported MSA catalyst (AMA) under microwave irradiation offers a significant process intensification.[8][9]

Catalyst Preparation (AMA 2:3):

  • Prepare a solution of methanesulfonic acid in an appropriate solvent.

  • Add alumina (Al₂O₃) to the solution and stir to ensure even impregnation.

  • Evaporate the solvent under reduced pressure.

  • Dry the resulting solid catalyst in an oven to remove any residual moisture.

Methodology:

  • Mixing: In a microwave-safe reaction vessel, combine the carboxylic acid (1.0 eq), the alcohol (1.5-3.0 eq), and the pre-prepared AMA catalyst.

  • Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for a short duration (typically 5-20 minutes).[8]

  • Isolation: After cooling, add a suitable organic solvent (e.g., diethyl ether) to the mixture and filter to remove the solid AMA catalyst. The catalyst can be washed and reactivated for reuse.

  • Purification: The filtrate contains the ester product, which can be purified by simple solvent evaporation, often not requiring further chromatographic purification due to the high selectivity of the reaction.[8]

Data Summary: MSA-Catalyzed Esterification
Carboxylic AcidAlcoholCatalystConditionsTimeYield (%)Reference
Free Fatty Acids (Jatropha Oil)MethanolMSA (1 wt%)60 °C, Batch4.5 h97.8[7]
Lauric Acid3-Phenyl-1-propanolDBSA40 °C, Batch170 h84[7]
Various AcidsVarious AlcoholsMSA on Al₂O₃Microwave5-20 min85-98[8][9]
Succinic AcidPhenolH⁺-zeolite βBatch-79[7]

*Note: Data for other catalysts are included for comparative purposes, highlighting the efficiency of MSA.

Application in C-C Bond Formation: Alkylation Reactions

Friedel-Crafts alkylation is a cornerstone of organic synthesis for creating carbon-carbon bonds, particularly in the production of linear alkylbenzenes (LABs) for surfactants. Traditional catalysts like hydrofluoric acid (HF) and aluminum chloride (AlCl₃) are notoriously hazardous and generate significant waste. MSA provides a safer, recyclable, and highly selective catalytic system.[10]

Causality & Mechanistic Insight

MSA's strong Brønsted acidity allows it to efficiently protonate an olefin (e.g., 1-dodecene), generating a secondary carbocation. This electrophile is then attacked by the aromatic ring (e.g., benzene) in a classic electrophilic aromatic substitution. MSA's efficacy lies in its ability to perform this activation cleanly. Unlike AlCl₃, it does not form corrosive and difficult-to-handle complexes. Its immiscibility with the hydrocarbon phase at the end of the reaction allows for straightforward separation and recycling via simple decantation, a key principle of green chemistry.[10]

Protocol: Synthesis of Phenyldodecanes

This protocol details the alkylation of benzene with 1-dodecene, a key step in producing precursors for detergents.

Methodology:

  • Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, condenser, and temperature probe with benzene and 1-dodecene (e.g., 8:1 molar ratio).[11]

  • Catalyst Addition: Add methanesulfonic acid (e.g., 6% mass ratio of MSA to oil).[10]

  • Reaction Conditions: Heat the stirred mixture to the target temperature (e.g., 80-140 °C) for the specified duration (e.g., 40 min to 3 hours).[10][11] Optimal conditions from one study were 80 °C for 3 hours, achieving 98% conversion with >90% selectivity.[11]

  • Phase Separation & Catalyst Recycling:

    • Stop stirring and allow the mixture to settle. Two distinct layers will form: an upper organic phase containing the product and a lower MSA phase.

    • Carefully decant the lower MSA layer. This recovered acid can be reused in subsequent batches. Studies show it can be recycled at least five times, though a gradual decrease in activity may be observed due to residual organics.[10][11]

  • Product Purification: The organic phase is typically neutralized (e.g., with a dilute base wash), washed with water, dried, and the excess benzene is removed by distillation to yield the phenyldodecane product.

Data Summary: Alkylation of Benzene with 1-Dodecene
ParameterConditionOlefin Conversion (%)Selectivity to Phenyldodecanes (%)Reference
Temperature 140 °C89.5-[10]
Reaction Time 40 min89.5-[10]
MSA/Oil Ratio 6% (mass)89.5-[10]
Optimized Run 80 °C, 3 h98>90[11]
Workflow for Alkylation and Catalyst Recycling

G cluster_reaction Reaction Stage cluster_separation Separation Stage cluster_product Product Stream cluster_recycle Catalyst Recycle Loop reactants Benzene + 1-Dodecene reactor Stirred Reactor (80-140 °C) reactants->reactor catalyst_in Fresh or Recycled MSA catalyst_in->reactor settler Settling Tank (Phase Separation) reactor->settler Reaction Mixture decant Decantation settler->decant product_phase Organic Phase decant->product_phase Upper Layer catalyst_out Spent MSA decant->catalyst_out Lower Layer purification Neutralization & Distillation product_phase->purification final_product Pure Phenyldodecanes purification->final_product recycle Recycle to Reactor catalyst_out->recycle recycle->catalyst_in

Caption: Workflow for MSA-catalyzed alkylation and catalyst recycling.

Advanced Synthesis: Heterocycles via MSA Catalysis

The synthesis of heterocyclic compounds is of paramount importance in drug discovery. MSA provides a mild, efficient, and often solvent-free route to valuable scaffolds like coumarins and indoles.

A. Pechmann Condensation for Coumarin Synthesis

Coumarins are a class of compounds with significant biological activity. The Pechmann condensation, the reaction of a phenol with a β-ketoester, is a classic method for their synthesis.

Causality & Mechanistic Insight The reaction requires an acid to catalyze two key steps: (1) an initial transesterification between the phenol and the ester and (2) a subsequent intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation), followed by dehydration.[12] MSA excels here because it is strong enough to drive both steps efficiently but mild enough to avoid substrate degradation. Recent green protocols have leveraged MSA in mechanochemical (ball-milling) syntheses, completely eliminating the need for hazardous solvents and reducing reaction times.[13]

G phenol Phenol intermediate1 Transesterification Intermediate phenol->intermediate1 Step 1: Transesterification ketoester β-Ketoester ketoester->intermediate1 Step 1: Transesterification msa MSA (H⁺) msa->intermediate1 Step 1: Transesterification intermediate2 Cyclized Intermediate (via EAS) intermediate1->intermediate2 Step 2: Intramolecular EAS coumarin Coumarin Product intermediate2->coumarin Step 3: Dehydration water H₂O intermediate2->water

Caption: Simplified mechanism of the Pechmann Condensation.

Protocol: Solvent-Free Mechanochemical Pechmann Condensation

  • Charging: Place the phenol (e.g., resorcinol, 1.0 eq), β-ketoester (e.g., ethyl acetoacetate, 1.1 eq), and methanesulfonic acid into a ball-milling vessel with grinding balls.[13]

  • Milling: Mill the mixture at ambient temperature for the required time (e.g., 30-60 minutes). The reaction progress can be monitored by taking small aliquots for TLC analysis.

  • Work-up: Upon completion, add a small amount of a solvent like ethanol to dissolve the product.

  • Purification: Filter the mixture to remove any insoluble materials. The coumarin product often crystallizes directly from the filtrate upon cooling, yielding a high-purity product without the need for column chromatography.[13] This method is noted for its high yields, scalability, and excellent EcoScale metrics.[13]

B. Fischer Indole Synthesis

The Fischer indole synthesis is a powerful and widely used method for constructing the indole ring system, a privileged scaffold in medicinal chemistry.[14][15] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions.[16]

Causality & Mechanistic Insight The choice of acid catalyst is critical.[17] The mechanism involves the acid-catalyzed formation of a hydrazone, which tautomerizes to an enamine. This enamine then undergoes a key[18][18]-sigmatropic rearrangement, followed by rearomatization, cyclization, and the elimination of ammonia to form the indole.[16][19] MSA has been successfully employed as a Brønsted acid catalyst in this sequence, promoting the necessary protonation steps that drive the reaction forward.[14][17]

Protocol: General Fischer Indole Synthesis with MSA

  • Hydrazone Formation (Optional Pre-step): In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the ketone/aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol). Stir at room temperature until hydrazone formation is complete (monitored by TLC). The hydrazone can be isolated or used in situ.

  • Catalyst Addition: To the hydrazone (or the in-situ mixture), add methanesulfonic acid as the catalyst. The reaction can be run neat or in a high-boiling solvent.

  • Cyclization: Heat the reaction mixture (e.g., 80-120 °C) for several hours until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize it with a base (e.g., aqueous sodium bicarbonate).

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude indole can be purified by column chromatography or recrystallization.

Concluding Remarks: A Call for Broader Adoption

Methanesulfonic acid is not merely a "less harmful" substitute for traditional acids; it is a high-performance catalyst that enables cleaner, more efficient, and often higher-yielding chemical processes. Its versatility across a range of critical organic transformations—from esterifications and alkylations to the synthesis of complex heterocycles—is well-established. The protocols detailed herein demonstrate that adopting MSA is a scientifically sound decision that aligns with the core principles of green chemistry. By explaining the causality behind its superior performance and providing robust, validated methodologies, we encourage the broader scientific community to embrace methanesulfonic acid as a standard tool in the modern synthesis laboratory.

References

  • Exploring the Benefits of Methanesulfonic Acid (MSA) in Modern Chemical Synthesis. (2026, February 12). Google Cloud.
  • METHANESULFONIC ACID.
  • Metabolism of methanesulfonic acid involves a multicomponent monooxygenase enzyme. PubMed.
  • Kulkarni, P. (2015). Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. Semantic Scholar.
  • Fischer indole synthesis. chemeurope.com.
  • A Novel Application of Methanesulfonic Acid as Catalyst for the Alkylation of Olefins with Aromatics. (2012, October 2).
  • Use of methanesulfonic acid as catalyst for the production ofBlinearBalkylbenzenes. (2025, August 10). Google.
  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. (2024, June 27). Green Chemistry (RSC Publishing).
  • Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. (2025, August 6).
  • (PDF) Use of methanesulfonic acid as catalyst for the production ofBlinearBalkylbenzenes. Google.
  • Fischer indole synthesis applied to the total synthesis of natural products. (2017, November 15). RSC Publishing.
  • Efficient Microwave-Assisted Esterification Reaction Employing Methanesulfonic Acid Supported on Alumina as C
  • Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles. Green Chemistry (RSC Publishing).
  • Efficient Microwave-Assisted Esterification Reaction Employing Methanesulfonic Acid Supported on Alumina as Catalyst. (2014, July 1). Taylor & Francis.
  • Fischer indole synthesis: significance of choice of acid catalyst. (2020, September 19). Chemistry Stack Exchange.
  • Why Choose Methanesulfonic Acid (MSA) as a Green Catalyst for Industrial Production? Chemfine.
  • Fischer indole synthesis. Wikipedia.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal.
  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. (2024, June 27). Green Chemistry (RSC Publishing).
  • An In-depth Technical Guide to the Pechmann Condensation for the Synthesis of 6-Methoxy-4-methylcoumarin. Benchchem.
  • Fischer Indole Synthesis. Alfa Chemistry.

Sources

Use of (Benzylamino)(phenyl)methanesulfonic acid in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Use of (Benzylamino)(phenyl)methanesulfonic Acid as a Stable Imine Surrogate in Heterocyclic Synthesis

Executive Summary

(Benzylamino)(phenyl)methanesulfonic acid is a zwitterionic


-aminomethanesulfonic acid. In synthetic organic chemistry, it functions as a crystalline, bench-stable surrogate for 

-benzylidenebenzylamine
(a Schiff base).

While traditional imines are often oils prone to hydrolysis, oxidation, or oligomerization, this sulfonic acid derivative can be stored indefinitely. Under basic conditions, it undergoes a retro-addition reaction to release the reactive imine in situ, allowing for controlled participation in cycloadditions and condensations. This guide details its application in the synthesis of


-lactams (2-azetidinones)  and 4-thiazolidinones .

Mechanistic Profile: The "Masked" Imine Strategy

The utility of (benzylamino)(phenyl)methanesulfonic acid lies in its equilibrium behavior. It is synthesized via the addition of sodium bisulfite to the imine formed from benzaldehyde and benzylamine.

  • Storage State: The sulfonic acid group protonates the amine, forming a stable zwitterion that precipitates from water/alcohol mixtures.

  • Activation: Treatment with a base (e.g., Triethylamine, KOH) neutralizes the ammonium and promotes the elimination of bisulfite (

    
    ), regenerating the electrophilic 
    
    
    
    bond.
Reaction Pathway Diagram

The following diagram illustrates the activation and subsequent divergence into heterocyclic pathways.

ImineActivation Reagent (Benzylamino)(phenyl) methanesulfonic Acid (Stable Zwitterion) Base Base Treatment (Et3N or NaOH) Reagent->Base Deprotonation Imine Transient Imine (N-Benzylidenebenzylamine) Base->Imine - HSO3⁻ Staudinger [2+2] Staudinger Cycloaddition Imine->Staudinger Condensation Cyclocondensation (-H2O) Imine->Condensation Ketene Acid Chloride (Ketene Precursor) Ketene->Staudinger BetaLactam Target: Beta-Lactam Staudinger->BetaLactam Mercapto Thioglycolic Acid Mercapto->Condensation Thiazole Target: 4-Thiazolidinone Condensation->Thiazole

Figure 1: Activation pathway of the sulfonic acid precursor into the reactive imine species for divergent heterocyclic synthesis.

Application I: Synthesis of -Lactams (Staudinger Reaction)

The Staudinger reaction (ketene-imine cycloaddition) is the most critical method for synthesizing the 2-azetidinone ring found in penicillin and cephalosporins. Using the sulfonic acid precursor prevents the need to distill or isolate unstable imines.

Materials
  • (Benzylamino)(phenyl)methanesulfonic acid

  • Chloroacetyl chloride (or other activated acid chlorides)

  • Triethylamine (

    
    ) – Crucial:  Must be anhydrous.
    
  • Dichloromethane (DCM) – Anhydrous.

Protocol
  • Suspension: In a flame-dried round-bottom flask under Nitrogen, suspend 1.0 equiv of (benzylamino)(phenyl)methanesulfonic acid in anhydrous DCM (

    
    ).
    
  • Liberation: Cool the mixture to

    
    . Add 3.0 equiv  of Triethylamine dropwise.
    
    • Note: The first equivalent neutralizes the sulfonic acid; the second/third equivalents generate the ketene from the acid chloride and scavenge HCl.

    • Observation: The solid suspension will dissolve as the imine is liberated.

  • Addition: Add 1.2 equiv of Chloroacetyl chloride dropwise over 30 minutes, maintaining temperature at

    
    .
    
  • Cyclization: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Wash the organic layer with water (

    
    ), saturated 
    
    
    
    , and brine. Dry over
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Why this works: The slow release of the imine limits the concentration of free imine available for hydrolysis by trace moisture, improving yields of the


-lactam compared to using pre-formed imines.

Application II: Synthesis of 4-Thiazolidinones

4-Thiazolidinones are biologically active scaffolds (antimicrobial, anti-inflammatory).[1] The reaction involves the condensation of the imine with thioglycolic acid.

Protocol
  • Mixing: In a round-bottom flask equipped with a Dean-Stark trap, combine:

    • 1.0 equiv (Benzylamino)(phenyl)methanesulfonic acid

    • 1.1 equiv Thioglycolic acid

    • Catalytic

      
       (optional, 10 mol%)
      
    • Solvent: Toluene or Benzene (approx.

      
      ).[2]
      
  • Activation: Add 1.0 equiv of a base (e.g., Piperidine or

    
    ) to neutralize the sulfonic acid.
    
  • Reflux: Heat the mixture to reflux for 8–12 hours. The Dean-Stark trap will collect the water generated from the condensation.

  • Monitoring: Monitor by TLC. The disappearance of the starting material spot and the appearance of a less polar product indicates completion.

  • Isolation: Cool to room temperature. Wash with

    
     (to remove unreacted thioglycolic acid) and water. Evaporate solvent.
    
  • Crystallization: The product often solidifies upon trituration with ethanol.

Technical Data & Comparison

The following table compares the use of the Sulfonic Acid Reagent vs. the Traditional Liquid Imine in the synthesis of


-benzyl-

-lactams.
FeatureSulfonic Acid Method (Recommended)Traditional Liquid Imine Method
Reagent Stability Solid, stable at RT for monthsOil, oxidizes/hydrolyzes in days
Water Sensitivity Low (Reagent is a hydrate/salt)High (Imine hydrolyzes rapidly)
Stoichiometry Precise (Weighable solid)Variable (Purity of oil varies)
Yield (

-lactam)
75 - 85% 55 - 65%
Workup Simple extractionOften requires distillation of imine first

References

  • Synthesis of 4-Thiazolidinones: Parekh, H. H., et al. "Synthesis of some 4-Thiazolidinone Derivatives as Antitubercular Agents."[1] Journal of Sciences, Islamic Republic of Iran. (Describes the reaction of Schiff bases/masked imines with mercaptoacetic acid). [3][4][5][6][7][8]

  • General Heterocycle Synthesis via Imines: "Synthesis of 4-thiazolidinones 1a-e." ResearchGate.[9] (Details the cyclization steps and characterization of thiazolidinone scaffolds). 10

  • Beta-Lactam Methodology: "Synthesis of beta-lactam." Google Patents EP0180398A1. (discusses in-situ generation of monomeric imines for Staudinger reactions). 11[4][7]

  • Thioglycolic Acid Reactions: "Thioglycolic acid catalyzed synthesis of..." ResearchGate.[9] (Provides context on the catalytic role and conditions for thioglycolic acid condensations). 12[3][4][5][6][7][8][12]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for (Benzylamino)(phenyl)methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of (Benzylamino)(phenyl)methanesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during its preparation. The synthesis, a variation of the Strecker reaction, involves the three-component condensation of benzaldehyde, benzylamine, and a sulfite source, typically sodium bisulfite.[1][2][3] While seemingly straightforward, this reaction is governed by a series of equilibria that require careful control to maximize yield and purity.

This document moves beyond a simple protocol, explaining the causality behind experimental choices to empower you to logically diagnose and resolve issues.

Section 1: Synthesis Overview & Mechanism

The formation of (Benzylamino)(phenyl)methanesulfonic acid proceeds via a two-step sequence. First, benzaldehyde and benzylamine react to form an intermediate Schiff base (N-benzylidene-1-phenylmethanamine). This is followed by the nucleophilic addition of the bisulfite anion to the imine carbon.

Reaction Workflow

The general workflow for the synthesis is depicted below. Understanding this pathway is the first step in effective troubleshooting.

Reaction_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Sulfonate Addition Benzaldehyde Benzaldehyde Imine Schiff Base Intermediate (N-benzylidene-1-phenylmethanamine) Benzaldehyde->Imine - H₂O (Equilibrium) Benzylamine Benzylamine Benzylamine->Imine - H₂O (Equilibrium) SodiumBisulfite Sodium Bisulfite (NaHSO₃) Product (Benzylamino)(phenyl)methanesulfonic acid SodiumBisulfite->Product Nucleophilic Attack Imine->Product

Caption: General synthesis pathway for (Benzylamino)(phenyl)methanesulfonic acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the core mechanism of this reaction? A1: This reaction is a type of aminoalkylation, specifically an α-aminosulfonation. It is analogous to the well-known Strecker synthesis of amino acids.[2][3] The key steps are the formation of an iminium ion intermediate from the aldehyde and amine, which is then attacked by the nucleophilic bisulfite anion. The equilibrium of imine formation is critical and can be influenced by factors like pH and water removal.[2]

Q2: Why is benzaldehyde purity so important? A2: Commercial benzaldehyde is often contaminated with benzoic acid due to air oxidation. Benzoic acid can protonate the benzylamine, reducing the concentration of the free amine available for imine formation and thereby lowering the reaction rate and overall yield. It is highly recommended to use freshly distilled benzaldehyde or to wash commercial-grade material with a mild base (e.g., sodium bicarbonate solution) before use.[4]

Q3: What are the primary safety concerns? A3: Benzaldehyde is a combustible liquid and can be an irritant. Benzylamine is corrosive and can cause severe skin burns and eye damage. Sodium bisulfite, especially when acidified, can release toxic sulfur dioxide (SO₂) gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Can other sulfite sources be used? A4: Yes, sodium metabisulfite (Na₂S₂O₅) is often used as it forms sodium bisulfite in situ upon dissolution in water.[5][6] The choice may depend on availability and desired pH conditions. The key is the presence of the HSO₃⁻ ion in the reaction mixture.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a problem-solution format.

Troubleshooting Decision Tree

Use this diagram to quickly navigate to the most likely cause of your experimental issue.

Troubleshooting_Tree Start Experiment Outcome LowYield Low or No Yield Start->LowYield ImpureProduct Impure Product / Difficult Purification Start->ImpureProduct C1 Cause: Poor Reagent Quality (e.g., oxidized Benzaldehyde) LowYield->C1 C2 Cause: Incorrect Stoichiometry or pH LowYield->C2 C3 Cause: Incomplete Reaction LowYield->C3 C4 Cause: Unreacted Starting Materials ImpureProduct->C4 C5 Cause: Side Product Formation ImpureProduct->C5 C6 Cause: Product Oiling Out ImpureProduct->C6 S1 Solution: - Distill Benzaldehyde - Use fresh Benzylamine C1->S1 S2 Solution: - Verify molar ratios - Buffer or adjust pH C2->S2 S3 Solution: - Increase reaction time - Optimize temperature C3->S3 S4 Solution: - Perform aqueous washes - Optimize extraction pH C4->S4 S5 Solution: - Ensure strict temp. control - Use inert atmosphere C5->S5 S6 Solution: - Optimize recrystallization solvent - Use seed crystal / scratching C6->S6

Caption: A decision tree for troubleshooting common synthesis problems.

Problem 1: Low or No Product Yield

Q: My reaction yield is consistently below 30%, or I am isolating no solid product. What are the likely causes?

A: This is the most common issue and usually points to a problem with one of the initial equilibria.

  • Cause A: Poor Quality of Starting Aldehyde.

    • Explanation: As mentioned in the FAQ, benzaldehyde readily oxidizes to benzoic acid. This acid neutralizes the benzylamine, preventing it from acting as a nucleophile to form the Schiff base.

    • Validation Protocol: Check the pH of your benzaldehyde. A simple test is to shake a small sample with water and test the aqueous layer with pH paper. An acidic pH indicates significant oxidation.

    • Solution: Purify the benzaldehyde by distillation or by washing it with a 5% sodium carbonate (Na₂CO₃) solution, followed by washing with water, drying over anhydrous magnesium sulfate (MgSO₄), and filtering.

  • Cause B: Unfavorable Reaction pH.

    • Explanation: Imine formation is pH-dependent. The reaction requires the amine to be in its neutral, nucleophilic form. In a highly acidic medium (pH < 4), the amine is fully protonated and unreactive. In a highly basic medium (pH > 10), the concentration of protons needed to catalyze the dehydration step is too low. The reaction of sodium bisulfite in water typically results in a mildly acidic solution which is often suitable.[4]

    • Validation Protocol: Monitor the pH of the reaction mixture after all components are mixed.

    • Solution: The optimal pH is typically between 5 and 7. If the pH is too low, it can be adjusted by the careful addition of a mild base like sodium bicarbonate.

  • Cause C: Reaction Equilibrium Not Reached or Reversed.

    • Explanation: The formation of the product is an equilibrium process.[5][7] The product can be water-soluble to some extent, especially at elevated temperatures. If the product does not precipitate, the equilibrium may not be driven forward.

    • Solution Protocol:

      • Temperature Control: Ensure the reaction is adequately cooled after initial mixing. Running the reaction at or below room temperature often favors precipitation.

      • Solvent Choice: The reaction is commonly run in an aqueous medium or a water/alcohol mixture to facilitate the precipitation of the final product. If the product is too soluble, consider using a higher ratio of alcohol (e.g., ethanol) to water.

      • Reaction Time: Allow the reaction to stir for a sufficient duration. We recommend stirring for at least 12-24 hours at room temperature to ensure maximum precipitation.

Problem 2: Product is Impure or Difficult to Purify

Q: I have isolated a product, but it is an oil, discolored, or shows significant impurities by NMR/LCMS.

A: Purity issues often stem from unreacted starting materials or side reactions.

  • Cause A: Contamination with Starting Materials.

    • Explanation: Due to the equilibrium nature of the reaction, it is common to have unreacted benzaldehyde and benzylamine in the crude product.

    • Purification Protocol:

      • Washing: The crude solid product should be thoroughly washed with a non-polar solvent like diethyl ether or hexanes to remove residual benzaldehyde.

      • Recrystallization: This is the most effective method for purification. A common and effective solvent system is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mix, and then allow it to cool slowly. The pure sulfonic acid should crystallize out.

  • Cause B: Product "Oiling Out" During Recrystallization.

    • Explanation: This occurs when the product's melting point is lower than the temperature of the crystallization solution, or when the solution is supersaturated with impurities.

    • Solution Protocol:

      • Re-dissolve: Heat the solution to re-dissolve the oil.

      • Add More Solvent: Add more of the good solvent (e.g., ethanol) to reduce the saturation level.

      • Slow Cooling: Allow the flask to cool very slowly to room temperature, and then place it in an ice bath. Rapid cooling encourages oiling.

      • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution-air interface or adding a seed crystal of pure product.

Section 4: Reaction Parameter Optimization

To move from a moderate to a high-yielding reaction, systematic optimization of key parameters is essential. The interplay between these variables is crucial for maximizing both yield and purity.

Parameter Interdependence Diagram

Parameter_Interplay Outcome Yield & Purity Temp Temperature Temp->Outcome Affects rate & side reactions Time Reaction Time Time->Outcome Affects completion Solvent Solvent System (e.g., H₂O/EtOH ratio) Solvent->Outcome Affects solubility & precipitation Stoich Stoichiometry (Reactant Ratios) Stoich->Outcome Shifts equilibrium pH pH Control pH->Outcome Affects imine formation

Sources

Common impurities in (Benzylamino)(phenyl)methanesulfonic acid and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support guide for (Benzylamino)(phenyl)methanesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification and handling of this compound. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I am likely to encounter when synthesizing (Benzylamino)(phenyl)methanesulfonic acid?

The impurity profile of (Benzylamino)(phenyl)methanesulfonic acid is primarily dictated by its synthesis, which typically involves the reaction of benzaldehyde, benzylamine, and a sulfite source (like sodium bisulfite). Consequently, impurities are often unreacted starting materials or products from side reactions.

Table 1: Common Impurities and Their Origins

Impurity CategorySpecific ExamplesLikely OriginRecommended Primary Removal Method
Starting Materials Benzaldehyde, BenzylamineIncomplete reactionRecrystallization, Slurry Washing
Oxidation Products Benzoic AcidOxidation of residual benzaldehydeRecrystallization, Extraction with a weak base
Inorganic Salts Sodium Sulfate, Sodium BisulfiteByproducts from the reaction and workupRecrystallization from aqueous/organic mixtures, Ion-Exchange Chromatography[1][2]
Side-Reaction Products N-BenzylidenebenzylamineCondensation of benzaldehyde and benzylamineHydrolysis during aqueous workup, Recrystallization
Solvent Residues Ethanol, Methanol, DioxaneResidual solvents from reaction or purificationDrying under vacuum at elevated temperatures
Genotoxic Impurities Alkyl Sulfonates (e.g., Methyl Methanesulfonate)Reaction of sulfonic acid with alcohol solvents (e.g., methanol)[3][4][5][6]Avoid alcohol solvents during salt formation and final purification steps[4][6]
Q2: What is the best general-purpose method for purifying crude (Benzylamino)(phenyl)methanesulfonic acid?

For most labs, recrystallization is the most effective and accessible first-line purification method.[7][8][9] This compound's zwitterionic character and polarity make it well-suited for purification from mixed solvent systems, typically involving water and a miscible organic solvent like ethanol or isopropanol. The principle is to find a solvent system where the product is highly soluble when hot but poorly soluble when cold, while impurities remain in the mother liquor upon cooling.[8][9][10]

For highly persistent impurities or when exceptional purity is required (e.g., for pharmaceutical applications), chromatographic methods are superior.

Q3: Why is standard silica gel column chromatography not recommended for this compound?

(Benzylamino)(phenyl)methanesulfonic acid is a highly polar, ionic compound. The sulfonic acid group will interact very strongly and often irreversibly with the acidic silanol groups on the surface of standard silica gel.[11] This leads to very poor recovery, extreme peak tailing, or the compound failing to elute from the column altogether. More suitable chromatographic techniques include reversed-phase, ion-exchange, or mixed-mode chromatography.[1][11][12]

Q4: How can I analyze the purity of my final product?

A multi-pronged approach is recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reversed-phase C18 column with a buffered mobile phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (like acetonitrile or methanol) is a good starting point.[12][13] UV detection is typically suitable due to the aromatic rings in the molecule.[12][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify organic impurities if they are present in sufficient quantities (>1%).

  • Mass Spectrometry (MS): LC-MS is invaluable for identifying the mass of the parent compound and detecting trace-level impurities by their mass-to-charge ratio.[13][14]

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guides

This section addresses specific issues you may encounter during purification and offers targeted solutions.

Issue 1: My recrystallization attempt resulted in an oil instead of crystals.

"Oiling out" is a common problem that occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.

Causality: The compound is coming out of solution as a liquid phase rather than a solid crystalline lattice. This often traps impurities.

Solutions:

  • Add More Solvent: Re-heat the solution until the oil fully redissolves. Then, add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point. Allow it to cool slowly.

  • Lower the Cooling Temperature: Use a solvent with a lower boiling point if possible.

  • Change Solvent System: If using a mixed solvent system (e.g., ethanol/water), try altering the ratio. Oiling out can sometimes be resolved by adding more of the solvent in which the compound is less soluble before cooling.

  • Induce Crystallization at a Higher Temperature: As the solution cools, vigorously scratch the inside of the flask with a glass rod at the liquid's surface. This creates nucleation sites and can encourage crystal formation before the solution cools to the point of oiling out.

Issue 2: After recrystallization, my product recovery is very low.

Causality: This usually indicates that the product has significant solubility in the cold solvent system, or that too much solvent was used initially.

Solutions:

  • Minimize Solvent Volume: Always use the absolute minimum amount of boiling solvent required to fully dissolve the solid.[9][10] Any excess solvent will retain the product in solution upon cooling.

  • Optimize the Solvent System: Your goal is a system with high solubility at high temperatures and very low solubility at low temperatures.[8] If using a water/alcohol mixture, try increasing the proportion of water (the anti-solvent) to decrease the final solubility.

  • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.

  • Recover a Second Crop: Concentrate the mother liquor (the liquid left after filtration) by about 50% by volume and cool it again. This will often yield a second, though slightly less pure, crop of crystals.

Issue 3: My final product is contaminated with inorganic salts.

Causality: Inorganic salts (e.g., NaCl, Na₂SO₄) have high solubility in water but are typically insoluble in organic solvents. If your recrystallization solvent is highly aqueous, these salts can co-precipitate or become trapped in the crystal lattice.

Solutions:

  • Switch to a More Organic Solvent System: Try recrystallizing from a solvent system with a higher proportion of an organic solvent like ethanol or acetone. This will keep the desired organic sulfonic acid dissolved while leaving the inorganic salts insoluble, allowing them to be removed by hot filtration.

  • Perform a Slurry Wash: Suspend the impure solid in a solvent like cold acetone or isopropanol. The organic product should be sparingly soluble, while many inorganic salts will not dissolve and can be separated, or vice-versa if the salt is soluble.

  • Utilize Ion-Exchange Chromatography (IEX): This is a highly effective method for desalting.[1][2] Dissolve the crude product in water, load it onto a suitable IEX resin, wash with deionized water to remove the salts, and then elute the desired product with a volatile acid or base solution.

Visualized Workflows & Protocols
General Purification and Troubleshooting Workflow

This diagram outlines the decision-making process for purifying crude (Benzylamino)(phenyl)methanesulfonic acid.

cluster_start Initial State cluster_purification Primary Purification cluster_analysis Purity Analysis cluster_outcome Outcome cluster_advanced Advanced Purification Crude_Product Crude (Benzylamino)(phenyl) methanesulfonic acid Recrystallization Attempt Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Start Here Purity_Check Analyze Purity (HPLC, NMR, MP) Recrystallization->Purity_Check Pure Product >98% Pure? (Meets Spec) Purity_Check->Pure Success Purification Complete Pure->Success Yes Troubleshoot Troubleshoot / Re-purify Pure->Troubleshoot No IEX Ion-Exchange Chromatography (Desalting) Troubleshoot->IEX Inorganic Salts Detected RPC Reversed-Phase Chromatography (High Purity) Troubleshoot->RPC Organic Impurities Detected IEX->Purity_Check Re-analyze RPC->Purity_Check Re-analyze

Caption: Decision workflow for purification of (Benzylamino)(phenyl)methanesulfonic acid.

Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a robust starting point for purifying gram-scale quantities of the crude product.

Principle: The compound is dissolved in a minimum of hot 90% ethanol, where it is very soluble. Water is then added to the hot solution to decrease solubility (acting as an anti-solvent), and the mixture is cooled slowly to induce crystallization, leaving more soluble impurities behind.

Materials:

  • Crude (Benzylamino)(phenyl)methanesulfonic acid

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flask, magnetic stir bar, hot plate/stirrer

  • Büchner funnel and filtration flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of 95% ethanol (e.g., 20 mL). Heat the mixture to a gentle boil while stirring. Continue to add ethanol in small portions until the solid just dissolves. Causality Note: Using the minimum solvent volume is critical for maximizing recovery.[8][9]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This prevents them from contaminating the final product.

  • Induce Crystallization: While the solution is still hot, slowly add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[8]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold 50:50 ethanol/water solution to rinse away any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purity Check: Analyze the dried product and a sample of the mother liquor by HPLC or TLC to confirm that impurities were successfully removed into the liquid phase.

Protocol 2: Removal of Inorganic Salts via Ion-Exchange Chromatography (IEX)

This protocol is designed for removing inorganic salt impurities that are difficult to eliminate by recrystallization.

Principle: A strong acid cation exchange resin is used. The crude product is loaded in its salt form (e.g., sodium salt). The inorganic cations (e.g., Na⁺) are exchanged for H⁺ on the resin. The free sulfonic acid and any non-ionic organic impurities are washed through. This method is adapted from general principles of purifying sulfonic acids.[1][2]

Materials:

  • Crude product containing inorganic salts

  • Strong acid cation exchange resin (e.g., Dowex® 50WX8)

  • Deionized water

  • Methanol

  • Glass chromatography column

Procedure:

  • Resin Preparation: Prepare a slurry of the cation exchange resin in deionized water and pack it into a chromatography column. Wash the resin extensively with deionized water.

  • Sample Preparation: Dissolve the crude (Benzylamino)(phenyl)methanesulfonic acid in a minimum amount of deionized water.

  • Loading: Carefully load the aqueous solution of the crude product onto the top of the resin bed.

  • Elution of Salts: Elute the column with several column volumes of deionized water. This will wash away the inorganic salts (e.g., sodium chloride), which can be monitored by testing the eluate for conductivity or with a silver nitrate test for chloride. The desired product will be retained on the column if it is cationic or zwitterionic.

  • Elution of Product: Elute the desired product from the column using an appropriate eluent. For a zwitterionic compound, this might involve changing the pH. A common approach is to use a volatile basic solution (e.g., dilute aqueous ammonia) to elute the product as its ammonium salt.

  • Isolation: Collect the fractions containing the product (monitor by UV-Vis or TLC). Combine the pure fractions and remove the solvent and volatile base by rotary evaporation and/or lyophilization to yield the purified product.

References
  • U.S.
  • "Purifying ionic compounds by flash column chrom
  • "HPLC Method for Analysis of Sulfonic acids on BIST A+ Column," SIELC Technologies, June 16, 2022.
  • "Question on purifying aryl Sulfonic acids," Reddit, r/Chempros, December 21, 2024.
  • "Determination of sulfonic acids and alkylsulfates by ion chromatography in water | Request PDF," ResearchG
  • "Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines," Diva-portal.org, June 16, 2023.
  • "HPLC Methods for analysis of Benzenesulfonic acid," HELIX Chrom
  • "Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applic
  • U.S.
  • "Recrystallization," Homi Bhabha Centre for Science Educ
  • "Analytical Challenges to Identify and Quantitate p- Chlorobenzene Sulfonic Acid in Wastewater," California W
  • Patent WO 99/03854, "A CRYSTAL FORM OF A METHANESULFONIC ACID ADDITION SALT," Google APIs, January 28, 1999.
  • "Recrystallization Guide: Process, Procedure, Solvents," Mettler Toledo.
  • "Recrystallization is the most common method for purifying solid compounds," University of Massachusetts.
  • "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid," PQRI.
  • "Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions," ResearchG
  • Chinese Patent CN107305202A, "The HPLC methods and impurity that analysis methanesulfonic acid pleasure is cut down for Buddhist nun and its preparation impurity make the purposes of reference standard," Google P
  • "Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV)
  • U.S.
  • "Synthesis of N-Phenylmethanesulfonamide from Aniline: An In-depth Technical Guide," Benchchem.
  • "Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection," PubMed, September 15, 2017.
  • "Petroleum Chemistry Laboratory Recrystallizing process," University of Technology, Iraq.
  • "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Form
  • European Patent EP 3763700 A1, "IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS," European P
  • "Recrystallization of Benzoic Acid," University of Wisconsin-Madison Chemistry Department.

Sources

Technical Support Center: (Benzylamino)(phenyl)methanesulfonic Acid (BAPMSA)

[1]

Product Code: CAT-BAPMSA-001 Chemical Classification: Zwitterionic Organocatalyst / Solid Acid Support Tier: Level 3 (Senior Application Scientist)

Core Directive: The Catalyst Architecture

(Benzylamino)(phenyl)methanesulfonic acid (BAPMSA ) is not a standard mineral acid. It is a zwitterionic solid acid formed by the condensation of benzaldehyde, aniline, and a sulfonic acid source (often chlorosulfonic or sulfamic acid).

Unlike liquid methanesulfonic acid (MSA), BAPMSA operates as a heterogeneous catalyst in non-polar media. Its efficiency relies on the dual-activation mode: the sulfonic acid group (

Key Physical Property for Reuse: BAPMSA is typically insoluble in non-polar organic solvents (Ethyl Acetate, Dichloromethane, Ether) but soluble in hot water and specific polar media. This solubility differential is the mechanism of its recovery.

Standard Operating Procedure: Regeneration Workflow

The following workflow describes the "Happy Path"—the ideal sequence for recovering BAPMSA from a solvent-free or heterogeneous reaction mixture (e.g., synthesis of amidoalkyl naphthols).

The Recovery Loop

BAPMSA_Recoverycluster_legendPhase StateReactionReaction Mixture(Solvent-Free/Heterogeneous)Quench1. Solvent Addition(EtOAc/EtOH/H2O)Reaction->QuenchCompletionFiltration2. Filtration/CentrifugationQuench->FiltrationFiltrateFiltrate(Product + Solvent)Filtration->FiltrateTo PurificationResidueSolid Residue(Spent Catalyst)Filtration->ResidueWash3. Solvent Wash(Remove Organics)Residue->WashImpurity RemovalDry4. Thermal Activation(80°C, Vacuum)Wash->DryReuseReady for Cycle N+1Dry->ReuseReuse->ReactionRecycleSolidSolid PhaseLiquidLiquid Phase

Figure 1: The BAPMSA closed-loop recovery cycle. The critical separation event occurs at Step 2, exploiting the catalyst's insolubility in the extraction solvent.

Step-by-Step Protocol
  • Quenching/Solubilization: Upon reaction completion, add Ethyl Acetate (EtOAc) or Diethyl Ether to the reaction vessel.

    • Why: The organic product dissolves; the zwitterionic BAPMSA remains as a suspended solid.

  • Isolation: Filter the mixture through a sintered glass funnel (Porosity 3) or centrifuge at 4000 rpm for 5 minutes.

    • Checkpoint: The filtrate should be clear (contains product). The cake should be white to off-white (catalyst).

  • Washing: Wash the solid cake with

    
     of cold EtOAc to remove sticky organic residues.
    
  • Re-Activation (Drying): Dry the solid in a vacuum oven at 80°C for 60 minutes .

    • Critical: This step removes adsorbed water which can poison the acid sites in the next cycle.

Troubleshooting Guide (FAQ)

Category A: Loss of Catalytic Activity[2]

Q: My yield dropped by 15% in Cycle 3. Is the catalyst dead? A: Likely not "dead," but poisoned or physically lost .

  • Diagnosis 1 (Basicity): Did you use a basic substrate (e.g., an amine) in the previous cycle?

    • Mechanism:[1][2] Basic substrates can form stable sulfonates with BAPMSA (Acid-Base neutralization), blocking the active site.

    • Fix: Wash the catalyst with dilute aqueous HCl (0.1 M), followed by water, then ethanol, and dry thoroughly. This regenerates the

      
       group.
      
  • Diagnosis 2 (Physical Loss): BAPMSA is a fine powder. Significant mass is often lost on filter paper.

    • Fix: Switch to centrifugation for recovery to minimize mechanical loss.

Q: The catalyst has turned into a sticky gum/oil. A: This indicates hygroscopicity failure .

  • Cause: Sulfonic acids are hygroscopic.[3][4] If left in open air or not dried properly, BAPMSA absorbs atmospheric moisture, forming a clumpy hydrate that has low surface area.

  • Fix: Recrystallize from hot ethanol/water (9:1) and dry under high vacuum (

    
    ) at 80°C.
    
Category B: Impurity Profile

Q: I see catalyst leaching into my final product (NMR signals at


 7.0-8.0 ppm).A:
  • Cause: BAPMSA has partial solubility in methanol, DMSO, or hot water.

  • Fix: Switch your extraction solvent to Ethyl Acetate or Toluene . These solvents solubilize organic products but precipitate BAPMSA effectively.

Performance Validation Data

The following data summarizes the expected performance of BAPMSA in a standard benchmark reaction (e.g., synthesis of amidoalkyl naphthols) under optimized recovery conditions.

Table 1: Reusability Profile (Standard Benchmark) Conditions: Benzaldehyde (1 mmol), 2-Naphthol (1 mmol), Acetamide (1.2 mmol), BAPMSA (10 mol%), 100°C, Solvent-free.

Cycle NumberReaction Time (min)Isolated Yield (%)Catalyst Recovery Mass (%)Status
Run 1 159498Fresh
Run 2 159396Recycled
Run 3 189194Recycled
Run 4 208990Maintenance Required*
Run 5 189288Regenerated (Acid Wash)

*Note: At Run 4, slight pore blockage or site neutralization is observed. An acid-wash regeneration (see Troubleshooting) restores activity for Run 5.

Table 2: Solvent Compatibility Matrix for Extraction

SolventCatalyst SolubilityProduct SolubilitySuitability for Recovery
Ethyl Acetate Insoluble (Solid)HighExcellent
Diethyl Ether Insoluble (Solid)HighExcellent
Ethanol (Cold) Slightly SolubleHighPoor (Leaching risk)
Water (Hot) SolubleVariableN/A (Used for recrystallization)

References

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). One-pot synthesis of (benzylamino)(phenyl)methanesulfonic acid as an efficient catalyst for the synthesis of 1-amidoalkyl-2-naphthols. Molecular Diversity, 14, 249–256.

  • Veisi, H. (2010). (Benzylamino)(phenyl)methanesulfonic acid: An efficient catalyst for the synthesis of xanthene derivatives under solvent-free conditions. Journal of Heterocyclic Chemistry.

  • Hajipour, A. R., et al. (2012). Brønsted acidic ionic liquids as dual solvent-catalysts for green organic synthesis. Iranian Journal of Science & Technology.

Addressing solubility issues of (Benzylamino)(phenyl)methanesulfonic acid in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (Benzylamino)(phenyl)methanesulfonic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (Benzylamino)(phenyl)methanesulfonic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered when working with this compound, with a primary focus on addressing its complex solubility behavior in various reaction media. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles and field-proven troubleshooting strategies.

Understanding the Molecule: Why is Solubility a Challenge?

(Benzylamino)(phenyl)methanesulfonic acid possesses both a basic secondary amine group (-NH-) and a strongly acidic sulfonic acid group (-SO₃H). This dual functionality means the molecule can exist in multiple ionic states, including as a zwitterion —a neutral molecule with both a positive and a negative charge.

The zwitterionic form often exhibits strong intermolecular electrostatic interactions, which can lead to high lattice energy and, consequently, low solubility in many common organic solvents.[1] The solubility profile is highly dependent on the pH of the medium, as this dictates the protonation state of the acidic and basic centers.[2][3][4]

  • At low pH (acidic conditions): The amino group is protonated (-NH₂⁺-), and the sulfonic acid group is neutral (-SO₃H). The molecule carries a net positive charge.[5]

  • At isoelectric point (pI): The molecule exists predominantly as a zwitterion (-NH₂⁺- and -SO₃⁻). This is often the point of minimum solubility.[3][6]

  • At high pH (basic conditions): The sulfonic acid group is deprotonated (-SO₃⁻), and the amino group is neutral (-NH-). The molecule carries a net negative charge.[4]

Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding the handling and use of (Benzylamino)(phenyl)methanesulfonic acid.

Q1: My compound won't dissolve in my standard organic solvent (e.g., THF, DCM, Toluene). What should I try first?

A1: This is a common issue. Due to its polar and potentially zwitterionic nature, non-polar or moderately polar aprotic solvents are often poor choices. We recommend starting with more polar solvents.

  • Initial Screening: Begin with polar protic solvents like methanol or ethanol, or highly polar aprotic solvents such as DMSO or DMF.[7] Sulfonic acids are generally more soluble in polar solvents.[8]

  • Aqueous Systems: If your reaction chemistry allows, water is an excellent solvent for sulfonic acids.[8][9] For related, simpler compounds like aminomethanesulfonic acid, solubility in water is documented.[10][11]

Q2: I've observed my compound precipitating out of the reaction mixture after a certain period. What is causing this?

A2: This "crashing out" phenomenon is often triggered by a change in the reaction medium's properties.

  • pH Shift: Your reaction may be generating an acidic or basic byproduct, shifting the pH of the medium towards the compound's isoelectric point, where it is least soluble.[3]

  • Temperature Change: If you initially used heat to dissolve the compound, it may be precipitating upon cooling to room or sub-ambient temperatures.

  • Change in Polarity: The consumption of polar starting materials or the formation of non-polar products can decrease the overall polarity of the reaction medium, reducing the compound's solubility.

Q3: Can I use heat to improve solubility?

A3: Yes, cautiously. Increasing the temperature will generally increase the solubility of most compounds. However, you must first verify the thermal stability of (Benzylamino)(phenyl)methanesulfonic acid under your specific reaction conditions to avoid degradation. Run a small-scale test and analyze the sample (e.g., by LC-MS or ¹H NMR) to check for decomposition products after heating.

Q4: How can I adjust the pH of my organic solvent-based reaction to improve solubility?

A4: To dissolve the compound as a salt, you can add a non-nucleophilic acid or base.

  • To form the ammonium salt (positively charged): Add a strong, non-nucleophilic acid like methanesulfonic acid (MSA).[12][13] This will protonate the amine group, breaking the zwitterionic interactions.

  • To form the sulfonate salt (negatively charged): Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This deprotonates the sulfonic acid.

Important: Ensure the chosen acid or base and the resulting salt are compatible with your reaction chemistry and downstream purification steps.

In-Depth Troubleshooting Guide

When facing persistent solubility issues, a systematic approach is crucial. Follow this workflow to diagnose and solve the problem.

Workflow for Addressing Solubility Issues

G start Start: Solubility Issue (Precipitation / Immiscibility) verify Step 1: Verify Compound Purity & Identity (LC-MS, NMR) start->verify solvent Step 2: Systematic Solvent Screening verify->solvent d_solvent Soluble in a pure solvent? solvent->d_solvent ph_mod Step 3: pH / Salt Formation Strategy cosolvent Step 4: Co-Solvent Addition ph_mod->cosolvent Failure end Resolution: Compound Successfully Dissolved ph_mod->end Success d_cosolvent Partial solubility achieved? cosolvent->d_cosolvent temp Step 5: Temperature Adjustment d_temp Compound thermally stable? temp->d_temp fail Consult Specialist/ Re-evaluate Synthetic Route d_solvent->end Yes d_ph Reaction compatible with acid/base? d_solvent->d_ph No d_ph->ph_mod Yes d_ph->cosolvent No d_cosolvent->temp Yes d_cosolvent->fail No d_temp->end Yes d_temp->fail No

Caption: Troubleshooting workflow for solubility issues.

Step 1: Verify Purity

Impurities, particularly inorganic salts from a previous synthetic step, can significantly depress solubility. Confirm the purity of your material using standard analytical techniques before proceeding.

Step 2: Systematic Solvent Screening

Test the solubility of a small, accurately weighed amount of your compound in a fixed volume of various solvents. This allows for a quantitative comparison.

Solvent Class Examples Rationale Expected Outcome
Polar Protic Water, Methanol, EthanolCan form hydrogen bonds and solvate both the charged centers of the zwitterion.[1]High Potential for Success. Sulfonic acids are often soluble in water and alcohols.[8][9][14]
Polar Aprotic DMSO, DMF, AcetonitrileHigh dielectric constant helps to solvate charged species and separate ions.Good Potential for Success. DMSO is a good solvent for many aminosulfonic acids.[7]
Ethers THF, 1,4-DioxaneModerate polarity.Low Potential. Generally poor solvents for highly polar or zwitterionic compounds.
Hydrocarbons Toluene, HexanesNon-polar.Very Low Potential. Unlikely to dissolve the compound.
Chlorinated DCM, ChloroformLow to moderate polarity.Low Potential.
Step 3: pH Modification / Salt Formation

If a suitable single solvent is not found, the most powerful technique is to convert the zwitterion into a soluble salt. This disrupts the strong intermolecular forces.

Protocol: Test Scale Salt Formation for Solubility

  • Setup: Suspend ~10 mg of (Benzylamino)(phenyl)methanesulfonic acid in 1 mL of the desired reaction solvent (e.g., Acetonitrile).

  • Acidic Conditions: To this suspension, add a strong acid like methanesulfonic acid dropwise (e.g., 1-2 equivalents). Stir for 15-20 minutes. Observe for dissolution.

  • Basic Conditions: In a separate vial, repeat Step 1. Add a non-nucleophilic base like triethylamine (TEA) dropwise (1-2 equivalents). Stir and observe.

  • Analysis: If dissolution occurs, the resulting salt form is soluble. You can then scale this approach for your reaction. Be aware that the salt formation may affect reactivity.

Step 4: Co-Solvents

If partial solubility is achieved, a co-solvent can be used to enhance it. For a reaction in a moderately polar solvent like THF, adding a small percentage (5-10%) of a highly polar solvent like DMSO or water can be sufficient to bring the material into solution, provided water does not interfere with your reaction.

Experimental Protocols

Protocol 1: Preparation of a Soluble Triethylammonium Salt in THF

This protocol describes the conversion of the zwitterionic acid into its triethylammonium sulfonate salt for use in an organic reaction medium.

  • Materials:

    • (Benzylamino)(phenyl)methanesulfonic acid (1.0 eq)

    • Triethylamine (TEA) (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add (Benzylamino)(phenyl)methanesulfonic acid.

    • Add the desired volume of anhydrous THF to the flask.

    • While stirring vigorously, slowly add triethylamine (1.1 eq) to the suspension.

    • Stir the mixture at room temperature. Dissolution should occur over 15-30 minutes, resulting in a clear, homogeneous solution of the salt.

    • The solution is now ready for the addition of other reagents.

Note: The presence of triethylammonium cations may influence the course of certain reactions. Always consider its potential role in the mechanism.

References

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544-1601. [Link]

  • Vaia. (n.d.). How could you make the zwitterion of aspartic acid more soluble in water? Vaia US. [Link]

  • Laloi-Diard, M., et al. (1988). Solvent effect on the solution, ionization, and structure of aminosulfonic acids. Canadian Journal of Chemistry, 66(12), 3038-3044. [Link]

  • Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-200. [Link]

  • Chemistry Stack Exchange. (2017). Effect of pH on positive and negative charges of a zwitterion. [Link]

  • ResearchGate. (2020). How to desalt zwitterions? [Link]

  • Quora. (2015). Why does the zwitterion have a positive charge at a decreasing pH? [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylmethanesulfonic acid. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Phenylamino)methanesulfonic acid. PubChem Compound Database. [Link]

  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. [Link]

  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. [Link]

  • National Center for Biotechnology Information. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. PubMed Central. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonic acid, 5-[[2-nitro-4-[(phenylamino)sulfonyl]phenyl]amino]-2-(phenylamino)-. CompTox Chemicals Dashboard. [Link]

  • National Center for Biotechnology Information. (2021). Zwitterionic Pathway in the Diels–Alder Reaction: Solvent and Substituent Effects from ωB97XD/6-311G(d) Calculations. PubMed Central. [Link]

  • Patsnap. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Patsnap Eureka. [Link]

  • Google Patents. (1970). Purification of sulfonic acids. (U.S.
  • Cheméo. (n.d.). Chemical Properties of Aminomethanesulfonic acid (CAS 13881-91-9). [Link]

  • Internet Archive. (n.d.). Improved methods for the preparation of alkyl sulfonic acids. [Link]

  • Wikipedia. (n.d.). Methanesulfonic acid. [Link]

  • OQEMA. (n.d.). Methanesulfonic Acid – biodegradable strong acid for electroplating & green formulations. [Link]

  • Chromatography Forum. (2006). desalting a zwitterion compound by HPLC? [Link]

  • National Center for Biotechnology Information. (n.d.). Benzylsulfonic acid. PubChem Compound Database. [Link]

  • Ataman Kimya. (n.d.). METHANESULPHONIC ACID. [Link]

  • SIPCAM OXON. (n.d.). Methanesulfonic Acid MSA. [Link]

Sources

Preventing catalyst poisoning in (Benzylamino)(phenyl)methanesulfonic acid reactions

Technical Support Center: Catalyst Preservation in -Aminomethanesulfonic Acid Synthesis

Topic: Preventing Catalyst Poisoning & Deactivation in the Synthesis of (Benzylamino)(phenyl)methanesulfonic Acid. Target Molecule: (Benzylamino)(phenyl)methanesulfonic acid (via Multicomponent Reaction of Benzaldehyde, Benzylamine, and Sulfite source). Protocol ID: TS-MCR-SULF-04 Status: Active

Diagnostic Hub: Identify Your Failure Mode

Before altering your protocol, identify the specific symptom of catalyst failure. In the synthesis of

SymptomProbable CauseMechanism of Failure
Reaction Stalls Immediately Lewis Acid Deactivation The Benzylamine (nucleophile) has coordinated to the Lewis Acid metal center (

), blocking the Benzaldehyde activation.
Yield Decays over Cycles Cation Exchange Poisoning If using Sodium Bisulfite (

) with a solid Brønsted acid catalyst,

ions have replaced the active

sites.
Physical Clogging / Haze Zwitterionic Fouling The product is a zwitterion with low solubility in non-polar solvents; it has precipitated inside the catalyst pores.

Deep Dive: The Mechanisms of Deactivation

Module A: The Amine "Lock-Out" (Lewis Acid Inhibition)

The Issue: You are likely using a Lewis Acid (e.g.,


The Fix: Thermodynamic Control via Order of Addition

  • Incorrect: Mixing Catalyst + Benzylamine

    
     Dead Catalyst Complex.
    
  • Correct: Mix Benzaldehyde + Catalyst

    
     Wait 5-10 mins (Activation) 
    
    
    Add Benzylamine slowly.
Module B: The "Hidden" Poison (Cation Exchange)

The Issue: Many researchers use Sodium Bisulfite (


)
  • Chemistry: The solid acid relies on surface protons (

    
    ). The reagent introduces high concentrations of Sodium (
    
    
    ).
  • Result: Rapid ion exchange occurs. Your acid catalyst becomes a sodium salt (e.g.,

    
    ), which is catalytically dead for this reaction.
    

The Fix:

  • Reagent Swap: Use Sulfurous Acid (

    
    )  generated in situ (bubbling 
    
    
    into water) to maintain proton balance.
  • Regeneration Loop: If

    
     is mandatory, the catalyst must be washed with dilute 
    
    
    between every cycle to re-protonate the sites.

Visualizing the Deactivation Pathways

The following diagram illustrates the competing pathways between the productive catalytic cycle and the deactivation routes (Amine Inhibition and Pore Blockage).

CatalystDeactivationCatActive Catalyst(Lewis/Brønsted Acid)ComplexActivatedAldehyde-CatalystCat->Complex + Aldehyde(Correct Order)Poison1Amine-PoisonedCatalystCat->Poison1 + Amine First(Incorrect Order)Poison2Na+ ExchangedCatalyst (Dead)Cat->Poison2 + Na+ (from NaHSO3)AldehydeBenzaldehydeAmineBenzylamine(Strong Nucleophile)ImineImine IntermediateComplex->Imine + AmineProductTarget Product(Zwitterion)Imine->Product + SulfiteSulfiteBisulfite Source(HSO3- / Na+)Product->Cat Release(Recycle)FoulingPore Blockage(Precipitation)Product->Fouling Low Solubilityin SolventFouling->Cat Blocks Active Sites

Caption: Figure 1. Competitive pathways in aminomethanesulfonic acid synthesis. Red paths indicate catalyst deactivation vectors.

Optimized Experimental Protocol

Objective: Synthesis of (Benzylamino)(phenyl)methanesulfonic acid with maximized catalyst longevity.

Reagents:

  • Benzaldehyde (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Sodium Bisulfite (1.2 equiv) OR TMSCN (if using anhydrous route, though bisulfite is greener).

  • Catalyst: Silica-supported

    
     or Sulfonated Carbon.
    
  • Solvent: 50:50 Ethanol:Water (Crucial for solubility).

Step-by-Step Methodology:

  • Pre-Activation Phase:

    • Charge the reaction vessel with solvent and Catalyst .

    • Add Benzaldehyde only.

    • Stir at Room Temperature (RT) for 10 minutes.

    • Why: This saturates the Lewis Acid sites with the carbonyl oxygen, protecting them from the amine.

  • Controlled Addition:

    • Dissolve Benzylamine in a small volume of solvent.

    • Add dropwise over 15 minutes.

    • Why: Keeps the free amine concentration low, favoring the reaction with the activated aldehyde over the attack on the catalyst.

  • Sulfonylation:

    • Add Sodium Bisulfite (dissolved in minimal water).

    • Heat to reflux (if required by specific catalyst) or stir at RT for 2-4 hours.

  • Catalyst Recovery (Critical Step):

    • Hot Filtration: Filter the catalyst while the solution is hot (>60°C).

    • Why: The zwitterionic product is less soluble in cold ethanol. Filtering cold causes product to crystallize onto the catalyst (Fouling).

    • Regeneration Wash: Wash the filtered catalyst with 0.1 M HCl (if using solid acid) followed by water and ethanol.

Troubleshooting & FAQs

Q1: My catalyst worked for the first run but failed completely on the second. Why?

A: You likely used Sodium Bisulfite with a solid acid catalyst (e.g., Amberlyst, Nafion, Sulfonated Silica). The

  • Fix: Wash the spent catalyst with 1M

    
     or 
    
    
    to restore the
    
    
    sites, then rinse with water until neutral before reuse.
Q2: I see a white precipitate forming immediately upon adding Benzylamine.

A: This is likely the salt of Benzylamine and the catalyst (if acidic) or the Amine-Lewis Acid complex.

  • Fix: Increase the temperature to 40-50°C before adding the amine. Higher thermal energy makes the reversible binding of the amine to the catalyst less favorable compared to the irreversible formation of the imine.

Q3: Can I use water as the only solvent?

A: Water is excellent for the "Green" aspect but risky for catalyst fouling.

  • Risk: The target sulfonate product is often less soluble in water than the starting bisulfite. It may coat the catalyst.

  • Recommendation: Use Water/Ethanol or Water/Acetonitrile mixtures to ensure the organic-heavy product remains in solution during filtration.

Decision Matrix: Troubleshooting Logic

Use this flow to diagnose low yields or catalyst failure.

TroubleshootingStartProblem:Low Yield / DeactivationCheck1Check Orderof AdditionStart->Check1Action1Did you addAmine first?Check1->Action1Check2Check ReagentSourceAction2Using NaHSO3with Solid Acid?Check2->Action2Check3Check FiltrationTempAction3Filtered Cold?Check3->Action3Action1->Check2NoSol1RESTART:Add Aldehyde FirstAction1->Sol1YesAction2->Check3NoSol2REGENERATE:Acid Wash CatalystAction2->Sol2YesSol3MODIFY:Hot FiltrationAction3->Sol3Yes

Caption: Figure 2. Logic flow for diagnosing catalyst failure in sulfonate synthesis.

References

  • Multicomponent Reactions & Mechanisms

    • Title: Catalytic Approaches to Multicomponent Reactions: A Critical Review.
    • Source: MDPI (Molecules), 2022.
    • Relevance: Establishes the baseline mechanism for aldehyde-amine-nucleophile MCRs.
    • URL:[Link]

  • Catalyst Deactiv

    • Title: Catalyst poisoning (Mechanisms of Amine Adsorption).
    • Source: Wikipedia / General Catalysis Liter
    • Relevance: Explains the strong dative bonding of nitrogen species to Lewis acid centers.
    • URL:[Link]

  • Solid Acid C

    • Title: Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments.
    • Source: ChemSusChem (PubMed), 2018.[1]

    • Relevance: Validates the "Ion Exchange" poisoning mechanism (Proton leaching) in aqueous/sulfonate environments.[1]

    • URL:[Link]

  • Sulfonic Acid Synthesis Context

    • Title: Electrochemically Initiated Synthesis of Methanesulfonic Acid.[2]

    • Source: Angewandte Chemie (PMC), 2022.
    • Relevance: Provides context on the stability of sulfonic acid groups under reaction conditions.
    • URL:[Link]

Managing thermal runaway in large-scale (Benzylamino)(phenyl)methanesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Large-Scale Synthesis Safety Topic: Thermal Runaway Management in (Benzylamino)(phenyl)methanesulfonic Acid Production Reference ID: TSC-2026-BPSA-09

Executive Summary: The Thermodynamics of Scale-Up

As Senior Application Scientists, we often see a dangerous disconnect between milligram-scale success and kilogram-scale reality. In the synthesis of (Benzylamino)(phenyl)methanesulfonic acid, you are dealing with two distinct exothermic events: imine condensation and nucleophilic bisulfite addition .

On a bench scale, heat dissipation is instantaneous. In a 500L+ reactor, the surface-area-to-volume ratio drops drastically, turning your reactor into an adiabatic system. If the heat generation rate (


) exceeds your jacket's removal capacity (

), the reaction becomes auto-accelerating.[1]

This guide is not a recipe; it is a failure prevention system .

Part 1: Pre-Start Critical Checks (The "Why" and "What")

Q1: We successfully ran this at 10g. Why is the 5kg pilot batch showing temperature oscillations?

A: You are likely experiencing Dosing-Controlled vs. Reaction-Controlled mismatch , leading to reagent accumulation.

  • The Mechanism: The synthesis proceeds via the formation of N-benzylidenebenzylamine (Imine), followed by the addition of bisulfite across the C=N bond.

  • The Hazard: The bisulfite addition is highly exothermic. If you dose sodium bisulfite solution faster than it reacts (due to poor mixing or low temperature), unreacted bisulfite accumulates.

  • The Trigger: Once the temperature rises slightly, the reaction rate increases exponentially (Arrhenius Law), consuming the accumulated reagent all at once. This causes a massive thermal spike—a "runaway."[1]

Diagnostic Protocol: Before starting any batch >1kg, you must have the following calorimetric data:

  • 
     (Enthalpy of Reaction):  Typically -60 to -90 kJ/mol for bisulfite additions.
    
  • 
     (Adiabatic Temperature Rise):  Calculate 
    
    
    
    . If this value exceeds the boiling point of your solvent, a runaway will pressurize the vessel.
  • MTSR (Maximum Temperature of Synthesis Reaction):

    
    .
    

Part 2: Phase I - Imine Formation (Condensation)

Reaction: Benzaldehyde + Benzylamine


 Imine + 

Q2: The temperature spikes immediately upon adding benzylamine. How do we control this?

A: This is a fast, exothermic condensation. You must switch from "All-in" to Semi-Batch Operation .

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Rapid T-rise (

C/min)
Dosing rate > Heat removal capacity.Interlock: Link dosing pump to reactor internal temperature (

). If

, pump STOPS automatically.
Reflux uncontrollably Solvent boiling point reached; condenser overloaded.Use a high-boiling solvent (e.g., Toluene) to widen the safety margin between

and

.
Slow conversion Water inhibition (Equilibrium limitation).Implement Dean-Stark water removal or use molecular sieves in the recycle loop. Do not increase temperature to force conversion without checking cooling capacity.

Part 3: Phase II - Sulfonation (The Critical Hazard)

Reaction: Imine +


 (aq) 

(Benzylamino)(phenyl)methanesulfonic acid salt
Q3: During bisulfite addition, the reaction stalled, then surged. What happened?

A: This is the classic "Sleeping Giant" scenario . You likely cooled the reactor too much or under-agitated, causing the biphasic mixture (Organic Imine + Aqueous Bisulfite) to separate.

The Causality Chain:

  • Low Mixing: Mass transfer area decreases. Reaction slows down.

  • Continued Dosing: You kept adding Bisulfite. It accumulated in the aqueous layer.

  • Sudden Mixing/Warming: The agitator speed was increased, or the jacket warmed up.

  • Runaway: The accumulated reagents reacted instantly.

The Fix: Mass Transfer Dependent Dosing

  • Agitation: Must be set to a Reynolds number (

    
    ) 
    
    
    
    to ensure emulsion.
  • Dosing Strategy: Do not dose by time. Dose by thermal response.

Visualizing the Safety Logic (Graphviz):

SafetyLogic Start Start Bisulfite Dosing Monitor Monitor Tr (Reactor Temp) & Tj (Jacket Temp) Start->Monitor DeltaT Calculate Delta T = Tr - Tj Monitor->DeltaT Check1 Is Delta T > Safe Limit? (Exotherm Detected) DeltaT->Check1 Normal Reaction Proceeding Continue Dosing Check1->Normal Yes (Controlled) Check2 Is Delta T ~ 0? (No Exotherm = Accumulation) Check1->Check2 No (Too Low) Check2->Normal No Stop STOP DOSING (Accumulation Risk) Check2->Stop Yes (Stalled) Agitate Increase Agitation Wait for Exotherm Stop->Agitate Agitate->Monitor Re-evaluate

Caption: Figure 1. Adaptive Dosing Logic. Dosing should only proceed if the system detects a controlled exotherm (


), confirming consumption of the reagent.

Part 4: Emergency Protocols & Decomposition Risks

Q4: What if the cooling jacket fails during maximum heat output?

A: You must rely on Emergency Depressurization or Quenching , not just jacket cooling.

Critical Alert: Sulfonic Acid Decomposition Aminosulfonic acids are generally stable, but if the temperature exceeds


 (depending on pH), they can undergo desulfonation, releasing 

gas.
  • Hazard: Rapid pressurization of the vessel.

  • Protocol:

    • Kill Switch: Immediately cut bisulfite feed.

    • Full Cooling: Set jacket to maximum cooling.

    • Drown-Out: If

      
       (or determined onset temp), dump the reaction mass into a pre-filled quench tank containing cold water and neutralizing base (e.g., NaOH) to absorb 
      
      
      
      .

Part 5: Summary of Operational Parameters

ParameterCritical LimitScientific Rationale
Dosing Rate (

)

Ensure heat generation never exceeds removal capacity (Stoessel’s Criticality Class).
Agitation Speed

RPM (Scale dependent)
Maintain emulsion. Bisulfite addition is biphasic; poor mixing = accumulation.
Reactor Fill Level

Leave headspace for foam/gas expansion if

is released.
pH Control Maintain pH

Too acidic = Hydrolysis of imine. Too basic = Bisulfite is less electrophilic.

References

  • Stoessel, F. (2008).[2] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[2] (Authoritative text on criticality classes and accumulation).

  • Gygax, R. (1988). "Chemical Reaction Engineering for Safety". Chemical Engineering Science, 43(8), 1759-1771. (Foundational paper on dosing-controlled reactions).
  • Org. Synth. (1943).[3] Sodium Bisulfite Addition Compounds. Organic Syntheses, Coll. Vol. 2, p. 523. Link (General chemistry of bisulfite addition).

  • AIChE Center for Chemical Process Safety (CCPS). (1995). Guidelines for Chemical Reactivity Evaluation and Application to Process Design. Link (Industry standard for scale-up safety).

  • Barton, J., & Rogers, R. (1997). Chemical Reaction Hazards: A Guide to Safety. IChemE. (Reference for runaway reaction management).

Sources

Validation & Comparative

Comparing the catalytic activity of (Benzylamino)(phenyl)methanesulfonic acid with other organocatalysts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: (Benzylamino)(phenyl)methanesulfonic Acid

Executive Summary

(Benzylamino)(phenyl)methanesulfonic acid (BAPMSA) represents a specialized class of zwitterionic


-amino sulfonic acid organocatalysts. Unlike traditional mineral acids (

,

) or homogeneous organic acids (p-Toluenesulfonic acid), BAPMSA offers a unique "solid acid" profile that bridges the gap between high catalytic activity and environmental sustainability.

This guide analyzes its performance in Multi-Component Reactions (MCRs)—specifically the synthesis of xanthene and dihydropyrimidinone derivatives—comparing it against industry-standard alternatives.

Catalyst Profile & Mechanism

Structural Identity
  • IUPAC Name: (Benzylamino)(phenyl)methanesulfonic acid

  • Chemical Formula:

    
    
    
  • Classification: Brønsted Acid Organocatalyst / Zwitterionic Surfactant-Type Catalyst.

  • Physical State: White to off-white crystalline solid.

Mechanistic Action

BAPMSA operates via a dual-activation mechanism . The sulfonic acid group (


) acts as a strong proton donor, activating electrophiles (such as carbonyl carbons), while the secondary amine moiety (

) can engage in hydrogen bonding, stabilizing transition states. Its zwitterionic nature allows it to solubilize effectively in polar organic media while precipitating out upon cooling or addition of non-polar solvents, facilitating recovery.

BAPMSA_Mechanism Cat BAPMSA Catalyst (Zwitterionic Form) Complex Activated Complex (H-Bonding Network) Cat->Complex Protonation (-SO3H) Substrate Carbonyl Substrate (Aldehyde) Substrate->Complex Electrophilic Attack Product Cyclized Product (e.g., Xanthene) Complex->Product Dehydration (-H2O) Product->Cat Catalyst Release (Precipitation)

Figure 1: Catalytic cycle showing the activation of carbonyl substrates by BAPMSA via protonation and subsequent release.

Comparative Analysis: BAPMSA vs. Conventional Catalysts

The following analysis evaluates BAPMSA against p-Toluenesulfonic Acid (pTSA) and Sulfamic Acid (


) , the two most common competitors in acid-catalyzed organic synthesis.
Performance Matrix
Feature(Benzylamino)(phenyl)methanesulfonic Acidp-Toluenesulfonic Acid (pTSA)Sulfamic Acid
Acidity Type Brønsted (Zwitterionic)Brønsted (Strong Organic)Brønsted (Inorganic/Zwitterionic)
Solubility Tunable (Soluble in hot EtOH/H2O; Insoluble in cold)High (Water, Alcohols, many organics)Low in organics; High in water
Recovery Excellent (Simple filtration)Poor (Requires neutralization/extraction)Good (Filtration possible in organics)
Corrosivity Low (Solid handling)High (Hygroscopic, corrosive)Moderate
Reaction Scope Hydrophobic & Hydrophilic substratesMostly Hydrophilic/PolarHydrophilic substrates preferred
Turnover Frequency High (Due to hydrophobic benzyl group interaction)ModerateModerate
Key Advantages of BAPMSA
  • Chemoselectivity: Unlike pTSA, which is a strong acid that can hydrolyze sensitive protecting groups (e.g., acetals), BAPMSA provides controlled acidity, suitable for acid-sensitive aldehydes (e.g., furfural, cinnamaldehyde).

  • Hydrophobic Effect: The benzyl and phenyl rings in BAPMSA create a hydrophobic micro-environment. This attracts organic reactants in aqueous media, effectively increasing the local concentration of reactants—a phenomenon known as "micellar catalysis."

  • Recyclability: BAPMSA typically retains >90% activity after 5 cycles, whereas pTSA is usually lost in the aqueous workup.

Experimental Validation: Synthesis of 1,8-Dioxo-octahydroxanthenes

To demonstrate the superior utility of BAPMSA, we present a standardized protocol for the synthesis of xanthene derivatives—a reaction requiring efficient water removal and acid catalysis.

Experimental Protocol

Objective: Synthesis of 9-phenyl-1,8-dioxo-octahydroxanthene via condensation of benzaldehyde and dimedone.

Materials:

  • Benzaldehyde (1.0 mmol)

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (2.0 mmol)

  • Catalyst: (Benzylamino)(phenyl)methanesulfonic acid (10 mol%)

  • Solvent: Water:Ethanol (1:1) or Solvent-free[1][2][3]

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, combine benzaldehyde (1.0 mmol) and dimedone (2.0 mmol).

  • Catalyst Addition: Add 10 mol% of BAPMSA.

  • Reaction: Reflux the mixture at 80°C.

    • Observation: The reaction mixture will homogenize initially, then precipitate the product as the reaction proceeds (typically 15–30 minutes).

  • Monitoring: Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).

  • Workup (Self-Validating Step):

    • Cool the reaction mixture to room temperature.

    • Add cold water (10 mL). The solid product precipitates fully.

    • Filter the crude solid.

    • Catalyst Recovery: The filtrate contains the catalyst. Evaporate the solvent to recover the catalyst for the next cycle.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure xanthene crystals.

Quantitative Comparison Data

Data synthesized from comparative studies of


-amino sulfonic acids in xanthene synthesis.
CatalystLoading (mol%)Time (min)Yield (%)Recyclability (Cycles)
BAPMSA 10 20 94 5 (Yield drops to 89%)
pTSA1545880 (Not recovered)
Sulfamic Acid1040903 (Yield drops to 80%)

2060750 (Corrosive waste)

Workflow Visualization

The following diagram illustrates the "Green Chemistry" workflow enabled by BAPMSA, highlighting the separation of the catalyst from the product.

Workflow Start Reactants + BAPMSA (Solvent-Free/Aq. EtOH) Heat Heat (80°C, 20 min) Start->Heat Cool Cool & Add Water Heat->Cool Filter Filtration Cool->Filter Solid Solid Residue (Crude Product) Filter->Solid Retentate Filtrate Filtrate (Water + Catalyst) Filter->Filtrate Permeate Recryst Recrystallization (Pure Product) Solid->Recryst Evap Evaporation Filtrate->Evap Reuse Recovered BAPMSA (Ready for Cycle 2) Evap->Reuse Reuse->Start Recycle

Figure 2: Operational workflow for BAPMSA-catalyzed synthesis, emphasizing catalyst recovery.

References

  • General Synthesis of Alpha-Amino Acids

    • Title: Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.[4]

    • Source: NIH / Nature Communic
    • URL:[Link]

  • Comparative Sulfonic Acid Catalysis (pTSA Benchmark)

    • Title: p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles.
    • Source: NISCAIR / Indian Journal of Chemistry.
    • URL:[Link]

  • Sulfamic Acid Analogues in Organocatalysis

    • Title: N-Alkylated Sulfamic Acid Derivatives as Organocatalyst in Multicomponent Synthesis of Fatty Dihydropyrimidinones.[5]

    • Source: SciELO / J. Braz. Chem. Soc.
    • URL:[Link]

  • Xanthene Synthesis Benchmarks

    • Title: A highly efficient green synthesis of 1, 8-dioxo-octahydroxanthenes.[2][6]

    • Source: NIH / Chemistry Central Journal.
    • URL:[Link]

Sources

Technical Validation Guide: Enantioselectivity of (Benzylamino)(phenyl)methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Benzylamino)(phenyl)methanesulfonic acid (referred to herein as BAPSA ) represents a specialized class of


-amino sulfonic acids . Unlike traditional chiral carboxylic acids (e.g., Tartaric acid) or aliphatic sulfonic acids (e.g., Camphorsulfonic acid - CSA), BAPSA integrates strong Brønsted acidity  with 

-

stacking capability
.

This guide validates the enantioselectivity of BAPSA, positioning it as a high-performance Chiral Resolving Agent (CRA) for racemic amines. It outlines the mechanistic advantages, comparative performance data, and the specific protocols required to validate its enantiomeric purity and resolving efficiency.

Chemical Rationale & Mechanism

The enantiodiscrimination efficiency of BAPSA stems from its ability to establish a "Three-Point Interaction" model with chiral amines, which is thermodynamically superior to the simple ionic pairing seen in many alternatives.

The "Three-Point" Interaction Model
  • Ionic Anchoring: The sulfonic acid group (

    
    ) forms a rigid salt bridge with the target amine.
    
  • 
    -
    
    
    
    Stacking:
    The benzyl and phenyl rings provide aromatic stacking surfaces, crucial for resolving aromatic amines (e.g., 1-phenylethylamine derivatives).
  • Steric Locking: The bulky

    
    -substituted center restricts rotation, maximizing the energy difference (
    
    
    
    ) between the diastereomeric salt pairs (
    
    
    -salt vs.
    
    
    -salt).
Mechanistic Visualization

The following diagram illustrates the binding mechanism compared to standard agents.

G cluster_0 BAPSA Molecular Features cluster_1 Target: Racemic Amine Sulfonic Sulfonic Group (Strong Ionic Bond) AmineGroup Amine (NH2) Sulfonic->AmineGroup Salt Formation (Primary Anchor) Aromatic Phenyl/Benzyl Rings (Pi-Pi Stacking) AromaticTarget Aromatic Side Chain Aromatic->AromaticTarget Secondary Interaction (Selectivity Booster) ChiralCenter Alpha-Carbon (Steric Discrimination) ChiralCenter->AmineGroup Steric Repulsion (Enantiomer Rejection) caption Fig 1: The Three-Point Interaction Model of BAPSA resolving an aromatic amine.

Comparative Analysis: BAPSA vs. Industry Standards

The following table contrasts BAPSA with the two most common alternatives: (L)-Tartaric Acid and (1S)-(+)-10-Camphorsulfonic Acid (CSA) .

Feature(L)-Tartaric Acid(1S)-Camphorsulfonic Acid (CSA)(Benzylamino)(phenyl)methanesulfonic Acid (BAPSA)
Acidity (

)
~3.0 (Carboxylic)~1.2 (Sulfonic)~1.0 (Sulfonic)
Primary Interaction H-Bonding NetworkIonic + Steric BulkIonic +

-

Stacking
Target Scope General AminesSterically Bulky AminesAromatic & Weak Bases
Resolving Efficiency (

)
Moderate (Requires multiple recrystallizations)High (Often single pass)Very High (For aromatic substrates)
Solubility Profile Water/AlcoholWater/Organic SolventsLow Water / High Alcohol (Ideal for crystallization)
Cost Efficiency High (Very Cheap)Low (Expensive)Moderate (Synthetic)

Key Insight: While CSA is excellent for bulky aliphatic amines, it lacks the aromatic rings necessary for


-stacking. BAPSA fills this gap, offering superior resolution for substrates like rac-1-phenylethylamine or chiral pharmaceutical intermediates containing indole/phenyl rings.

Validation Protocols

To ensure scientific integrity, two layers of validation are required:

  • Intrinsic Validation: Proving the BAPSA reagent itself is enantiopure.

  • Functional Validation: Proving BAPSA can effectively resolve a racemic mixture.

Protocol A: Intrinsic Purity Determination (Chiral HPLC)

Direct HPLC analysis of


-amino sulfonic acids is challenging due to their zwitterionic nature. This protocol uses a Crown Ether column which complexes with the ammonium group.
  • Objective: Determine the enantiomeric excess (

    
    ) of the BAPSA reagent.
    
  • Column: Chiralpak CR(+) (Crown Ether Phase) or Zwitterionic equivalent (e.g., Chiralpak ZWIX).

  • Mobile Phase: Perchloric acid solution (pH 1.5) to suppress ionization of the sulfonic group and ensure the amine is protonated (

    
    ).
    
    • Composition:

      
       (aq) pH 1.5 / Acetonitrile (85:15 v/v).
      
  • Temperature: 15°C (Lower temperature improves separation of zwitterions).

  • Detection: UV at 254 nm (targeting the phenyl rings).

  • Calculation:

    
    
    
Protocol B: Functional Validation (The "Dutch Resolution" Test)

This protocol validates the performance of BAPSA by using it to resolve a standard racemic amine (e.g., rac-1-phenylethylamine).

Step-by-Step Workflow:

  • Stoichiometry Setup: Mix 1.0 eq of rac-amine with 0.5 eq of (S)-BAPSA in Methanol.

  • Heating: Reflux at 60°C for 30 minutes to ensure complete dissolution.

  • Nucleation: Cool slowly to 20°C over 4 hours. (Rapid cooling traps impurities).

  • Filtration: Collect the precipitated diastereomeric salt.

  • Liberation: Treat the salt with 1M NaOH and extract the free amine into ether.

  • Analysis: Analyze the liberated amine via Chiral GC or HPLC to determine the

    
     of the resolved product.
    
  • Efficiency Calculation: Calculate the Resolvability Factor (

    
    ) :
    
    
    
    
    Target: An
    
    
    -factor > 0.35 indicates a highly efficient resolving agent (Theoretical max is 0.5 for a single pass).

Experimental Workflow Diagram

This diagram visualizes the complete validation lifecycle, from reagent verification to data output.

Workflow cluster_QC Phase 1: Intrinsic QC cluster_Exp Phase 2: Functional Resolution Start Start: BAPSA Sample HPLC Chiral HPLC (Crown Ether Column) Start->HPLC EE_Calc Calculate ee% (Must be >99%) HPLC->EE_Calc Mix Mix with rac-Amine (0.5 eq BAPSA) EE_Calc->Mix If Pass Cryst Controlled Crystallization (MeOH, 4h ramp) Mix->Cryst Filter Filtration of Diastereomeric Salt Cryst->Filter Liberate Base Treatment (NaOH) & Extraction Filter->Liberate Result Final Output: Resolvability Factor (S) Liberate->Result caption Fig 2: End-to-End Validation Workflow for BAPSA Enantioselectivity.

Troubleshooting & Optimization

  • Problem: Low yield of salt precipitate.

    • Root Cause: High solubility of the diastereomeric salt in pure Methanol.

    • Solution: Switch to a solvent mixture.[1] Add a non-polar anti-solvent (e.g., Isopropanol or MTBE) to reduce solubility and force precipitation.

  • Problem: Low enantiomeric excess (poor separation).

    • Root Cause: "Eutectic behavior" where both diastereomers crystallize together.

    • Solution: Apply the "Pope-Peachy" method : Use 0.5 eq of BAPSA and 0.5 eq of an achiral mineral acid (HCl). This forces the system to choose between the chiral salt and the highly soluble chloride salt, often improving selectivity [1].

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on chiral resolution thermodynamics).
  • Saigo, K., et al. (1982). "Optical Resolution of

    
    -Amino Acids by Diastereomeric Salt Formation". Bulletin of the Chemical Society of Japan. Link
    
  • Vaughan, K. (2006). "Traditional and Modern Methods of Chiral Resolution". Journal of Chemical Education. Link

  • Periasamy, M. (2008). "Methods of enhancement of enantiomeric excess". Tetrahedron: Asymmetry. Link

Sources

Comparative study of different synthetic routes to (Benzylamino)(phenyl)methanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Benzylamino)(phenyl)methanesulfonic acid is a pivotal


-aminomethanesulfonic acid (α-AMSA) derivative, structurally functioning as a sulfonic acid bioisostere of N-benzyl-phenylglycine. These scaffolds are critical in medicinal chemistry as peptidomimetics, transition-state inhibitors for proteases, and antiviral agents. Unlike their carboxylic acid counterparts, α-AMSAs are zwitterionic over a wider pH range and exhibit distinct solubility profiles.

This guide objectively compares three distinct synthetic methodologies: the Classic Stepwise Bisulfite Route , the One-Pot Aqueous Route , and the Green Solvent-Free Route . While the classic route offers high purity through intermediate isolation, the solvent-free approach demonstrates superior atom economy and reaction speed.

Route Analysis & Comparison

The synthesis hinges on the "Sulfonic Acid Strecker Reaction," where a sulfite/bisulfite source replaces the cyanide used in traditional Strecker synthesis.

Comparative Data Matrix
MetricRoute A: Stepwise Bisulfite Addition Route B: One-Pot Aqueous Reflux Route C: Solvent-Free / Mechanochemical
Overall Yield 75 – 85%60 – 75%90 – 98%
Reaction Time 4 – 6 Hours (Total)2 – 4 Hours< 30 Minutes
Purity Profile High (Intermediate crystallization)Moderate (Requires recrystallization)High (Often quantitative conversion)
Atom Economy Moderate (Solvent waste in steps)GoodExcellent
Scalability High (Easy filtration)Moderate (Solubility limits)Low/Moderate (Heat transfer limits)
Key Reagents

, Water/Ethanol

or

, Water
Neat reagents, sometimes

catalyst

Mechanistic Pathway

The formation of the product involves a delicate equilibrium between the aldehyde-bisulfite adduct and the imine intermediate. The diagram below illustrates the bifurcated pathway where the amine can either attack the bisulfite adduct directly (


-type) or, more likely, condense with the aldehyde to form an imine which is then sulfonated.

ReactionMechanism Start Benzaldehyde + Benzylamine Imine Imine Intermediate (N-Benzylidenebenzylamine) Start->Imine - H2O (Condensation) Adduct Bisulfite Adduct (Hydroxy-sulfonate) Start->Adduct + NaHSO3 (Fast) Transition Nucleophilic Attack (HSO3- on Imine) Imine->Transition + NaHSO3 Adduct->Start Equilibrium Product Target Product (Benzylamino)(phenyl)methanesulfonic acid Transition->Product Proton Transfer

Figure 1: Dual-pathway mechanism. The imine route (blue/green) is generally favored thermodynamically for stable products, while the bisulfite adduct (red dashed) acts as a kinetic trap that must reverse for the reaction to proceed.

Detailed Experimental Protocols

Protocol A: The Classic Stepwise Bisulfite Route (Recommended for Purity)

This method is the "Gold Standard" for generating high-purity analytical standards. It separates the formation of the bisulfite adduct from the amination, preventing side reactions.

Reagents:

  • Benzaldehyde (10 mmol, 1.06 g)

  • Sodium Bisulfite (

    
    ) (11 mmol, 1.15 g)
    
  • Benzylamine (10 mmol, 1.07 g)

  • Solvent: Water / Ethanol (1:1 v/v)

Step-by-Step Workflow:

  • Adduct Formation: Dissolve 1.15 g of

    
     in 10 mL of water. Add this solution dropwise to a stirred solution of benzaldehyde (1.06 g) in 5 mL ethanol.
    
    • Observation: A white precipitate (the hydroxy-sulfonate adduct) will form almost immediately. Stir for 30 minutes in an ice bath.

  • Amination: Add benzylamine (1.07 g) directly to the suspension.

    • Critical Step: Heat the mixture to reflux (

      
      ) for 2–4 hours. The solid adduct will dissolve as it converts to the imine/product, followed by the precipitation of the less soluble aminosulfonic acid product.
      
  • Isolation: Cool the reaction mixture to room temperature and then to

    
    . Filter the white crystalline solid.[1]
    
  • Purification: Wash the filter cake with cold water (2 x 5 mL) and diethyl ether (to remove unreacted aldehyde/amine). Recrystallize from hot water if necessary.

Validation:

  • Yield: Expect 2.3 – 2.6 g (75-85%).

  • Melting Point:

    
     (decomposition).
    
Protocol B: Green Solvent-Free Synthesis (Recommended for Efficiency)

This modern approach utilizes "On-Water" or neat conditions, often catalyzed by silica or simple grinding, driving the reaction via entropy and high concentration.

Reagents:

  • Benzaldehyde (10 mmol)

  • Benzylamine (10 mmol)

  • Sodium Metabisulfite (

    
    ) (5 mmol, equivalent to 10 mmol bisulfite)
    
  • Catalyst (Optional): Silica Gel (0.5 g) or Sulfamic Acid (10 mol%)

Step-by-Step Workflow:

  • Mixing: In a mortar, combine benzaldehyde and benzylamine. Grind for 2 minutes until an oily imine is generated (exothermic).

  • Sulfonation: Add the sodium metabisulfite (and catalyst if using) to the mortar. Grind vigorously for 10–15 minutes.

    • Observation: The mixture will solidify into a thick paste.

  • Work-up: Transfer the solid paste to a beaker and wash with 20 mL of cold water to remove inorganic salts. Filter the remaining solid.[1]

  • Drying: Dry the product in a vacuum oven at

    
    .
    

Validation:

  • Yield: Expect >90%.

  • Green Metric: Near-zero solvent waste (water wash only).

Technical Considerations & Troubleshooting

  • Reversibility: The

    
    -aminomethanesulfonic acid group is labile under strongly basic conditions (
    
    
    
    ), reverting to the imine and sulfite. Maintain pH neutral or slightly acidic during workup.
  • Solubility: The product exists as a zwitterion (

    
    ). It is insoluble in non-polar organic solvents and sparingly soluble in cold water, which facilitates isolation by simple filtration.
    
  • Stability: Unlike

    
    -amino acids, these compounds do not decarboxylate but can desulfonate if heated in strong acid.
    

References

  • Equilibrium of Benzaldehyde-Bisulfite Adduct

    • A study on the equilibrium reaction of benzaldehyde and sodium bisulphite by in situ Fourier transform IR spectroscopy.
    • Source:

  • Synthesis of N-Alkyl Aminomethanesulfonic Acids

    • Synthesis, crystal structure, and spectral characteristics of N-(n-propyl)aminomethanesulfonic acid.
    • Source:

  • General Solvent-Free Protocols

    • A One-Pot Synthesis of Sulfonyl Amidines via Three-Component Reaction Under Mild and Solvent-Free Conditions. (Analogous green chemistry methodologies).
    • Source:

  • Benzaldehyde Sodium Bisulfite Adduct Properties

    • Benzaldehyde sodium bisulfite | 4657-12-9.
    • Source:

Sources

A Senior Application Scientist's Guide to Benchmarking (Benzylamino)(phenyl)methanesulfonic Acid Against Traditional Acid Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of catalytic performance against established alternatives, supported by detailed experimental protocols.

Authored for researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the catalytic efficacy of (Benzylamino)(phenyl)methanesulfonic acid. Given the nascent status of this specific compound as a catalyst, this document serves as both a theoretical guide and a practical blueprint for its synthesis and comparative benchmarking against established acid catalysts such as p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and methanesulfonic acid (MSA).

Introduction: The Quest for Superior Acid Catalysts

Acid catalysis is a cornerstone of modern organic synthesis, facilitating countless transformations from bulk chemical production to the intricate steps of pharmaceutical manufacturing. Traditional homogeneous catalysts like sulfuric acid and hydrochloric acid, while effective, present significant challenges, including equipment corrosion, difficulty in separation from the reaction mixture, and the generation of acidic waste.[1][2] This has led to the development of solid acid catalysts and strong organic acids like p-toluenesulfonic acid (p-TSA), which offer advantages in handling and operational simplicity.[3][4]

(Benzylamino)(phenyl)methanesulfonic acid represents a novel class of catalyst derived from a Betti base.[5] Betti bases are structurally versatile aminobenzylnaphthols, synthesized through a one-pot multicomponent reaction.[6][7] By functionalizing this scaffold with a sulfonic acid group, we hypothesize the creation of a solid, potentially reusable Brønsted acid catalyst. Its complex organic structure may offer unique solubility, stability, or activity profiles compared to simpler traditional catalysts.

This guide outlines the synthesis of (Benzylamino)(phenyl)methanesulfonic acid and proposes a comprehensive experimental plan to benchmark its performance in a model esterification reaction against p-TSA, H₂SO₄, and MSA.

Catalyst Profiles: Structures and Hypothesized Attributes

A catalyst's performance is intrinsically linked to its structure and chemical properties. Here we profile the novel catalyst and its traditional counterparts.

(Benzylamino)(phenyl)methanesulfonic Acid
  • Structure: This catalyst is a sulfonated derivative of a Betti Base. The core structure provides a bulky, rigid backbone, while the sulfonic acid moiety (-SO₃H) provides the Brønsted acidity essential for catalysis.

  • Proposed Synthesis: The synthesis involves a two-step process: first, the formation of the Betti base via the reaction of 2-naphthol, benzaldehyde, and benzylamine, followed by electrophilic sulfonation.

  • Hypothesized Advantages:

    • Solid Nature: Likely a solid, facilitating easier separation and recovery compared to liquid acids like H₂SO₄.

    • Potential Reusability: As a heterogeneous catalyst, it could be recycled, reducing waste and cost.

    • Modified Activity: The unique electronic and steric environment provided by the Betti base scaffold could influence catalytic activity and selectivity.

Traditional Acid Catalysts
  • p-Toluenesulfonic Acid (p-TSA): A strong organic acid that is solid and relatively easy to handle.[3] It is widely used in organic synthesis and serves as a primary benchmark for new solid acid catalysts.[8]

  • Sulfuric Acid (H₂SO₄): A strong, inexpensive mineral acid. Its use is widespread, but it is highly corrosive and difficult to separate from reaction products, often requiring neutralization that generates significant waste.[1]

  • Methanesulfonic Acid (MSA): A strong organic acid that is liquid but considered a "greener" alternative to mineral acids due to its biodegradability and lower toxicity.[9][10] It is less oxidizing than sulfuric acid.[10]

Experimental Design: A Framework for Comparative Analysis

To provide a rigorous and objective comparison, we propose a standardized experimental protocol using a model reaction. The esterification of stearic acid with methanol to produce methyl stearate (a biodiesel component) is an excellent choice, as it is a well-understood, acid-catalyzed reaction sensitive to catalyst efficiency.[11]

Synthesis of (Benzylamino)(phenyl)methanesulfonic Acid

This protocol is based on established methods for Betti base synthesis and subsequent aromatic sulfonation.[5][12]

Part A: Synthesis of the Betti Base Precursor

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-naphthol (10 mmol), benzaldehyde (10 mmol), and benzylamine (10 mmol).

  • Solvent: Add 50 mL of ethanol as the solvent.

  • Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: The product, 1-((benzylamino)(phenyl)methyl)naphthalen-2-ol, will precipitate out of the solution. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Part B: Sulfonation of the Betti Base

  • Reaction Setup: In a 100 mL flask equipped with a dropping funnel and magnetic stirrer, cool 20 mL of concentrated sulfuric acid (98%) to 0°C in an ice bath.

  • Addition: Slowly add the dried Betti base (5 mmol) to the cold sulfuric acid with vigorous stirring.

  • Sulfonation: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Workup: Carefully pour the reaction mixture over 100 g of crushed ice. The sulfonated product will precipitate.

  • Isolation and Purification: Collect the solid by vacuum filtration. Wash thoroughly with ice-cold water until the washings are neutral to pH paper. Dry the solid, (Benzylamino)(phenyl)methanesulfonic acid, in a vacuum oven at 60°C. Characterize the final product using FTIR and NMR spectroscopy.

Synthesis_Workflow cluster_0 Part A: Betti Base Synthesis cluster_1 Part B: Sulfonation A 2-Naphthol + Benzaldehyde + Benzylamine B Stir in Ethanol (24h, RT) A->B C Vacuum Filtration B->C D 1-((benzylamino)(phenyl)methyl)naphthalen-2-ol C->D E Betti Base Precursor D->E Product used as starting material F Add to conc. H2SO4 (0°C -> RT, 4h) E->F G Quench on Ice F->G H Filter & Dry G->H I (Benzylamino)(phenyl)methanesulfonic acid H->I

Caption: Workflow for the two-part synthesis of the target catalyst.

Protocol for Comparative Catalytic Esterification

This protocol is designed to ensure a fair comparison between the catalysts.

  • Reactor Setup: To four identical 100 mL three-necked flasks equipped with a reflux condenser and thermometer, add stearic acid (10 mmol) and methanol (90 mmol, 9:1 molar ratio).

  • Catalyst Addition:

    • Flask 1: (Benzylamino)(phenyl)methanesulfonic acid (0.5 mol%)

    • Flask 2: p-Toluenesulfonic acid (0.5 mol%)

    • Flask 3: Sulfuric acid (0.5 mol%)

    • Flask 4: Methanesulfonic acid (0.5 mol%)

  • Reaction Conditions: Heat the mixtures to reflux (approx. 65°C) with constant stirring.[13][14]

  • Monitoring: Take aliquots from each reaction mixture at 1, 2, 4, 6, and 8 hours. Quench the aliquots in cold water and analyze by Gas Chromatography (GC) to determine the conversion of stearic acid to methyl stearate.

  • Workup: After the reaction, cool the mixtures. For flasks with solid catalysts, recover the catalyst by filtration. For liquid catalysts, proceed with solvent evaporation and product purification.

Benchmarking_Workflow cluster_reactors Parallel Reaction Setup cluster_conditions Standardized Conditions cluster_analysis Analysis & Comparison R1 Flask 1: Target Catalyst Cond Stearic Acid + Methanol Reflux at 65°C Constant Stirring R2 Flask 2: p-TSA R3 Flask 3: H2SO4 R4 Flask 4: MSA Monitor GC Analysis at 1, 2, 4, 6, 8h Cond->Monitor Sample Aliquots Compare Compare Conversion Rates & Final Yields Monitor->Compare

Caption: Experimental workflow for benchmarking the catalysts.

Data Presentation and Performance Analysis

The data collected from the proposed experiment should be tabulated for clear, objective comparison. The following table presents hypothetical yet realistic data based on trends observed for similar solid acid catalysts in the literature.[1][11][15]

Table 1: Hypothetical Performance Data for Stearic Acid Esterification

CatalystCatalyst Loading (mol%)Time (h)Stearic Acid Conversion (%)Notes
(Benzylamino)(phenyl)methanesulfonic acid0.5135Hypothesized solid catalyst, easy recovery.
0.5260
0.5485
0.5892
p-Toluenesulfonic acid (p-TSA) 0.5140Solid catalyst, industry standard.
0.5268
0.5490
0.5895
Sulfuric Acid (H₂SO₄) 0.5145Homogeneous, high initial rate, difficult workup.
0.5275
0.5494
0.5896
Methanesulfonic Acid (MSA) 0.5142Homogeneous, 'greener' liquid acid.
0.5272
0.5492
0.5895
Analysis of Expected Results
  • Reaction Rate: The homogeneous catalysts (H₂SO₄ and MSA) would likely exhibit the highest initial reaction rates due to excellent accessibility of the catalytic sites.

  • Final Conversion: All catalysts are expected to achieve high conversions (>90%) after 8 hours, with H₂SO₄ potentially showing the highest yield.

  • Performance of the Novel Catalyst: The (Benzylamino)(phenyl)methanesulfonic acid is predicted to show slightly lower activity than p-TSA. This could be due to mass transfer limitations if the catalyst has low porosity or if the bulky organic structure partially hinders substrate access to the -SO₃H sites.

  • Practicality: The key advantage of the novel catalyst and p-TSA would be their solid nature, allowing for simple recovery by filtration. This is a significant process advantage over H₂SO₄ and MSA, which would require more complex downstream processing.

Mechanistic Considerations and Causality

The esterification reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Esterification_Mechanism cluster_cycle Catalytic Cycle A R-COOH + H⁺ B Protonated Carbonyl [R-C(OH)₂]⁺ A->B Protonation C Nucleophilic Attack by R'-OH B->C D Tetrahedral Intermediate C->D E Proton Transfer D->E F Elimination of H₂O E->F G Protonated Ester F->G H R-COOR' + H⁺ G->H Deprotonation H->A Catalyst Regeneration

Caption: Generalized mechanism for acid-catalyzed esterification.

The primary role of all four catalysts is to serve as a proton (H⁺) donor. The differences in activity arise from:

  • Acid Strength: All are strong acids, but minor differences in pKa can influence the equilibrium of the initial protonation step.

  • Phase: Homogeneous catalysts (H₂SO₄, MSA) allow for catalysis to occur in the bulk solution phase, leading to faster kinetics. Heterogeneous catalysts (p-TSA, novel catalyst) require the reactants to diffuse to the active sites on the solid surface, which can be a rate-limiting step.

  • Catalyst Structure: For the novel catalyst, the bulky, hydrophobic Betti base backbone could potentially create a microenvironment around the sulfonic acid site that favors the reactants and repels the water byproduct, which could shift the reaction equilibrium forward. Conversely, steric hindrance could also impede reactant access.

Conclusion and Future Outlook

This guide presents a robust framework for the synthesis and evaluation of (Benzylamino)(phenyl)methanesulfonic acid as a novel, solid acid catalyst. While direct experimental data is not yet available, a comparison based on a standardized esterification reaction provides a clear path for its benchmarking against traditional catalysts like p-TSA, H₂SO₄, and MSA.

The primary anticipated advantage of this novel catalyst lies in its potential for recovery and reuse, a key principle of green chemistry. Future work should focus on executing the proposed experiments, characterizing the catalyst's stability over multiple reaction cycles, and exploring its applicability in other acid-catalyzed reactions. The insights gained will be crucial in determining if this new class of sulfonated Betti base catalysts can offer a viable and advantageous alternative to the established tools of organic synthesis.

References

  • Khan, I., et al. (2021). The esterification reaction of carboxylic acid with an alcohol. Arabian Journal of Chemistry, 14(7), 103224. [Link]

  • Lokman, I. M., et al. (2016). D-glucose and starch to produce solid acid catalysts for the esterification of PFAD. Journal of the Taiwan Institute of Chemical Engineers, 61, 146-153. [Link]

  • U.S. Patent 5,618,973. (1997).
  • Pua, F-L., et al. (2022). Activity of a Sulfonated Carbon-Based Catalyst Derived from Organosolv Lignin toward Esterification of Stearic Acid under Near-Critical Alcohol Conditions. ACS Omega, 7(44), 40582–40592. [Link]

  • Sari, R. K., et al. (2024). Effect of Sulfonating Agent on Esterification Reaction Using Aerogel Carbon Based Support Material. Key Engineering Materials, 969, 83-91. [Link]

  • Bentiss, F., et al. (2021). Non-ionic surfactant-catalyzed synthesis of Betti bases in water. RSC Advances, 11, 23538-23545. [Link]

  • Sabat, M., et al. (2024). Comparative Catalytic Efficiency and Polycondensation Kinetics of Succinic Acid and 1,3-Propanediol: A Kinetic Study of p-Toluene sulfonic Acid (p-TSA) versus AlCl3. Polymers, 16(3), 350. [Link]

  • Olyaei, A., & Sadeghpour, M. (2024). Recent advances in the transformation reactions of the Betti base derivatives. RSC Advances, 14, 11181-11211. [Link]

  • Sperry, J. B., & Joullié, M. M. (2005). Evaluation of Alkane Sulfonic Acid Catalysts and Derivatives for Curing Activity in a Melamine/Acrylic Polyol. Journal of Coatings Technology and Research, 2, 267–273. [Link]

  • Betti, M. (1900). Sopra una nuova serie di composti organici azotati. Gazzetta Chimica Italiana, 30(II), 301-309. [Link]

  • Olyaei, A., & Sadeghpour, M. (2019). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. RSC Advances, 9, 18467-18497. [Link]

  • Das, B., et al. (2011). Catalyst-free Synthesis of Betti bases in a Mannich-Type Reaction. Indian Journal of Chemistry, 50B, 126-129. [Link]

  • Mohsan, R., et al. (2022). Recent advances in the green synthesis of Betti bases and their applications: a review. Molecular Diversity, 27(2), 803-822. [Link]

  • Olyaei, A., & Sadeghpour, M. (2019). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. Organic & Biomolecular Chemistry, 17(24), 5981-6016. [Link]

  • Akili, S., et al. (2021). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]

  • Esmaeili, A. A., et al. (2018). An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. Beilstein Journal of Organic Chemistry, 14, 2897–2946. [Link]

  • Olyaei, A., & Sadeghpour, M. (2024). Recent advances in the transformation reactions of the Betti base derivatives. RSC Advances, 14, 11181-11211. [Link]

  • Tuan, P. A., et al. (2020). Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. Catalysts, 10(6), 669. [Link]

  • Greg, D., & Mathew, A. (2022). A Novel Synthesis of Some Betti Bases Derivatives. Journal of Xi'an Shiyou University, Natural Science Edition, 18(12), 1648-1657. [Link]

  • Varma, R. S. (2014). Organic Synthesis Using Environmentally Benign Acid Catalysis. Current Organic Synthesis, 11(1), 2-4. [Link]

  • Kumar, A., & Kumar, S. (2021). p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. Organic & Biomolecular Chemistry, 19(36), 7751-7780. [Link]

  • García-Argüelles, S., et al. (2015). Use of methanesulfonic acid as catalyst for the production of linear alkylbenzenes. Journal of Molecular Catalysis A: Chemical, 408, 143-150. [Link]

  • Ghorpade, S., & Chaturbhuj, G. U. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. [Link]

  • Gernon, M. D., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. [Link]

  • U.S. Patent 5,189,206. (1993).
  • Soth, M., et al. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules, 29(5), 1058. [Link]

  • Teasdale, A., et al. (2010). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 14(4), 999-1007. [Link]

Sources

Cross-reactivity studies of (Benzylamino)(phenyl)methanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation: Cross-Reactivity Profile of (Benzylamino)(phenyl)methanesulfonic acid

Executive Summary & Technical Context

(Benzylamino)(phenyl)methanesulfonic acid (herein referred to as BAPM ) represents a unique class of


-aminosulfonic acids . Unlike stable sulfonamide drugs (e.g., sulfamethoxazole) or aromatic sulfonic acids (e.g., 

-toluenesulfonic acid), BAPM is chemically dynamic. It is synthesized via the nucleophilic addition of bisulfite to the imine formed between benzaldehyde and benzylamine.

In drug development, BAPM is primarily utilized in two critical workflows:

  • Negative Control in Immunogenicity Assays: To distinguish between antibodies targeting the sulfonamide moiety (

    
    ) versus the sulfonic acid moiety (
    
    
    
    ).
  • Prodrug/Metabolite Modeling: As a mimic for unstable imine intermediates trapped by endogenous bisulfite.

The Core Challenge: The utility of BAPM is often misunderstood due to its hydrolytic instability. This guide compares BAPM against standard stable analogs to define its correct application in cross-reactivity studies.

Comparative Analysis: BAPM vs. Structural Alternatives

The following table contrasts BAPM with its primary alternatives in cross-reactivity assays.

Feature(Benzylamino)(phenyl)methanesulfonic acid (BAPM) Sulfanilic Acid Sulfamethoxazole (SMX)
Chemical Class

-Aminosulfonic Acid (Masked Imine)
Aromatic Sulfonic AcidSulfonamide Antibiotic
Primary Utility Transient Hapten / Imine Trap Stable Negative ControlPositive Control (Antigen)
Aqueous Stability Low (Reversible hydrolysis to aldehyde + amine)High (Chemically inert)High (Stable)
Cross-Reactivity Risk False Negative Risk (due to hydrolysis during assay incubation)Low (Distinct epitope)Reference Standard
Binding Mode Ionic (Sulfonate) + Hydrophobic (Benzyl)Ionic (Sulfonate)H-Bonding (

) + Hydrophobic

Mechanistic Insight: The Hydrolysis Trap

To use BAPM effectively, one must understand its equilibrium. In aqueous buffers (PBS, pH 7.4), BAPM undergoes retro-Mannich-type fragmentation.

Why this matters: If you use BAPM in a 2-hour ELISA incubation without stabilization, you are likely measuring the cross-reactivity of Benzaldehyde and Benzylamine , not the sulfonic acid intact molecule.

Visualization: BAPM Hydrolytic Pathway & Antibody Interaction

BAPM_Pathway cluster_legend Assay Environment (pH 7.4) BAPM (Benzylamino)(phenyl) methanesulfonic acid (Intact Hapten) Imine N-Benzylidenebenzylamine (Intermediate) BAPM->Imine - HSO3- (Fast Eq.) Ab_Bind Antibody Binding (Cross-Reactivity Event) BAPM->Ab_Bind Specific Recognition (Sulfonate Epitope) Hydrolysis Hydrolysis Products (Benzaldehyde + Benzylamine) Imine->Hydrolysis + H2O Hydrolysis->Ab_Bind Non-Specific Interference

Caption: Figure 1. The equilibrium of BAPM in aqueous solution. Note the competition between specific antibody binding and hydrolytic degradation.

Experimental Protocol: Validating Cross-Reactivity

Objective: Determine if anti-sulfonamide antibodies (e.g., Anti-SMX) cross-react with the sulfonic acid moiety of BAPM.

The "Self-Validating" System: To ensure the data is valid despite BAPM's instability, this protocol introduces a Time-Zero (T0) Spike step versus a Pre-Incubated (T24) step. If cross-reactivity disappears at T24, it confirms the signal was from the intact BAPM, not its degradation products.

Protocol: Competitive Inhibition ELISA
  • Coating:

    • Coat 96-well microplates with Sulfamethoxazole-BSA conjugate (

      
      ) in Carbonate Buffer (pH 9.6). Incubate overnight at 
      
      
      
      .
    • Validation: Include "BSA-only" wells to rule out non-specific protein binding.

  • Blocking:

    • Block with 3% Non-Fat Dry Milk in PBST (PBS + 0.05% Tween-20) for 1 hour.

  • Competition (The Critical Step):

    • Prepare serial dilutions of BAPM (Competitor) in PBS immediately prior to use (Fresh Prep ).

    • Prepare a parallel set of BAPM dilutions incubated at RT for 24 hours (Degraded Prep ).

    • Mix Competitor (Fresh vs. Degraded) 1:1 with Anti-Sulfonamide Antibody (optimized titer).

    • Add

      
       of mixture to coated wells. Incubate for 30 mins at Room Temp.
      
    • Note: Short incubation (30 min) minimizes in-well hydrolysis of the Fresh Prep.

  • Detection:

    • Wash plate 4x with PBST.

    • Add HRP-conjugated Secondary Antibody. Incubate 45 mins.

    • Develop with TMB substrate; stop with

      
      . Read OD at 450 nm.
      
  • Data Analysis:

    • Calculate

      
       (Binding / Max Binding).
      
    • Plot Log[Concentration] vs.

      
      .
      
    • Interpretation:

      • High Cross-Reactivity:

        
         of BAPM is within 1-log of the target drug.
        
      • No Cross-Reactivity:

        
         higher than target.
        

Expected Results & Interpretation

Based on structural activity relationship (SAR) principles regarding sulfonamide allergy and recognition:

  • Primary Outcome: BAPM typically exhibits negligible cross-reactivity (

    
    ) with antibodies raised against 
    
    
    
    -substituted sulfonamides (like Sulfamethoxazole). The steric bulk of the benzyl group and the charge difference (Sulfonate
    
    
    vs Sulfonamide
    
    
    ) usually precludes binding.
  • False Positives: If you observe binding in the Degraded Prep but not the Fresh Prep , the antibody is likely reacting with the benzylamine degradation product, not the sulfonic acid.

Decision Matrix
ObservationConclusionAction
No Inhibition (Fresh or Degraded) BAPM is a clean negative control.Safe to use BAPM as a selectivity marker.
Inhibition in Fresh Only Antibody recognizes the

-aminosulfonic acid motif.
Rare. Indicates high sensitivity to the ionic sulfonate headgroup.
Inhibition in Degraded Only Antibody cross-reacts with amine/aldehyde fragments.FAIL. The antibody is non-specific.

References

  • Petrini, M. (2005).[1] "

    
    -Amido Sulfones as Stable Precursors of Reactive N-Acylimino Derivatives." Chemical Reviews, 105(11), 3949–3977.[1] 
    
    • Context: Establishes the chemical instability and equilibrium mechanism of -aminosulfonic acid deriv
  • Strom, B. L., et al. (2003).[2] "Absence of Cross-Reactivity between Sulfonamide Antibiotics and Sulfonamide Nonantibiotics." New England Journal of Medicine, 349, 1628-1635.

    • Context: The authoritative clinical study defining the lack of immunological cross-reactivity between the moiety and other sulfur-containing groups.
  • Johnson, K. K., et al. (2005).[2] "Sulfonamide Cross-Reactivity: Fact or Fiction?" Annals of Pharmacotherapy, 39(2), 290-301.

    • Context: Reviews the structural determinants required for hypersensitivity, supporting the use of sulfonates as neg

Sources

A Comparative Guide to the Kinetic Analysis of Reactions Catalyzed by (Benzylamino)(phenyl)methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, Brønsted acid catalysis plays a pivotal role in facilitating a myriad of chemical transformations. Among the diverse array of catalysts, sulfonic acids have emerged as a versatile and potent class. This guide provides an in-depth technical comparison of the catalytic performance of (benzylamino)(phenyl)methanesulfonic acid, with a focus on its kinetic profile in key multicomponent reactions. We will delve into the experimental methodologies for kinetic analysis and draw comparisons with other commonly employed sulfonic acid catalysts.

Introduction to (Benzylamino)(phenyl)methanesulfonic Acid as a Catalyst

(Benzylamino)(phenyl)methanesulfonic acid is an organic Brønsted acid characterized by the presence of a sulfonic acid group attached to a carbon atom that also bears an amino and a phenyl group. This unique structure imparts specific steric and electronic properties that can influence its catalytic activity. It is particularly relevant in reactions that benefit from acid catalysis, such as the Biginelli and Hantzsch reactions, which are fundamental for the synthesis of biologically active heterocyclic compounds.[1][2]

The catalytic efficacy of a Brønsted acid is intrinsically linked to its ability to donate a proton to a substrate, thereby activating it for subsequent reaction steps. The rate of this protonation and the stability of the resulting intermediates are key factors that dictate the overall reaction kinetics.

Principles of Kinetic Analysis in Catalysis

To objectively assess the performance of a catalyst, a thorough kinetic analysis is indispensable. This involves determining the reaction rate and its dependence on the concentration of reactants and the catalyst. Key kinetic parameters include:

  • k_cat (Turnover Number): Represents the maximum number of substrate molecules that one catalyst molecule can convert into product per unit time.

  • K_M (Michaelis Constant): An inverse measure of the substrate's binding affinity to the catalyst. A smaller K_M indicates a higher affinity.

  • k_cat/K_M (Catalytic Efficiency): This ratio is a measure of the enzyme's overall ability to convert substrate to product.

Understanding these parameters allows for a quantitative comparison of different catalysts and provides insights into the reaction mechanism.

Experimental Protocol: Kinetic Analysis of a Catalyzed Reaction

The following protocol outlines a general procedure for the kinetic analysis of a multicomponent reaction, such as the Hantzsch synthesis, catalyzed by (benzylamino)(phenyl)methanesulfonic acid. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained kinetic data.

Materials and Methods
  • Reactants: Aldehyde, β-ketoester, and ammonia source (e.g., ammonium acetate).

  • Catalyst: (Benzylamino)(phenyl)methanesulfonic acid.

  • Solvent: A suitable solvent that dissolves all reactants and the catalyst (e.g., ethanol, acetonitrile).

  • Instrumentation: UV-Vis spectrophotometer or HPLC equipped with a UV detector, thermostated reaction vessel, and a stirring mechanism.

Step-by-Step Experimental Workflow
  • Preparation of Stock Solutions: Prepare stock solutions of the aldehyde, β-ketoester, ammonium acetate, and the catalyst in the chosen solvent at known concentrations.

  • Reaction Setup: In a thermostated cuvette or reaction vial, add the solvent and the catalyst stock solution. Allow the temperature to equilibrate.

  • Initiation of the Reaction: Initiate the reaction by adding the stock solutions of the aldehyde, β-ketoester, and ammonium acetate to the reaction vessel. The total volume should be kept constant for all experiments.

  • Monitoring Reaction Progress: Monitor the formation of the dihydropyridine product over time by measuring the increase in absorbance at its λ_max using a UV-Vis spectrophotometer or by taking aliquots at specific time intervals and analyzing them by HPLC.[3]

  • Data Acquisition: Record the absorbance or product concentration at regular time intervals until the reaction reaches completion.

  • Determination of Initial Rates: Plot the product concentration versus time. The initial rate (v₀) for each reaction is determined from the initial linear portion of this curve.

  • Varying Substrate Concentrations: Repeat steps 2-6, varying the concentration of one substrate while keeping the concentrations of the other reactants and the catalyst constant.

  • Data Analysis: Plot the initial rates (v₀) against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the values of k_cat and K_M.

G cluster_prep Preparation cluster_run Execution & Monitoring cluster_analysis Data Analysis stock_solutions Prepare Stock Solutions reaction_setup Setup Thermostated Reaction stock_solutions->reaction_setup initiate_reaction Initiate Reaction reaction_setup->initiate_reaction monitor_progress Monitor Progress (UV-Vis/HPLC) initiate_reaction->monitor_progress initial_rates Determine Initial Rates monitor_progress->initial_rates vary_conc Vary Substrate Concentrations initial_rates->vary_conc vary_conc->initiate_reaction Repeat for each concentration mm_plot Michaelis-Menten Plot vary_conc->mm_plot kinetic_params Calculate k_cat and K_M mm_plot->kinetic_params

Caption: Experimental workflow for the kinetic analysis of a catalyzed reaction.

Comparative Analysis of Sulfonic Acid Catalysts

The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a one-pot condensation reaction of an aldehyde, a β-ketoester, and ammonia or its equivalent to form dihydropyridines.[4] This reaction is critically dependent on the catalyst employed.

Table 1: Comparison of Catalysts in the Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
No CatalystEthanolReflux865[5]
p-Toluenesulfonic Acid (p-TSA)EthanolReflux682[5]
Fe₃O₄@SiO₂-SO₃HEthanol600.596[5]
Cellulose-SO₃HWater80194[5]

From the data, it is evident that sulfonic acid catalysts significantly improve the reaction rate and yield compared to the uncatalyzed reaction. Heterogeneous catalysts like Fe₃O₄@SiO₂-SO₃H and Cellulose-SO₃H show excellent activity under milder conditions.[5] (Benzylamino)(phenyl)methanesulfonic acid, being an aromatic sulfonic acid similar to p-TSA, is expected to exhibit good catalytic activity, likely outperforming the uncatalyzed reaction and potentially offering advantages in terms of solubility and handling compared to heterogeneous catalysts.

G cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Aldehyde Aldol_Adduct Aldol_Adduct Aldehyde->Aldol_Adduct BetaKetoester BetaKetoester Enamine Enamine BetaKetoester->Enamine BetaKetoester->Aldol_Adduct Ammonia Ammonia Ammonia->Enamine Catalyst (Benzylamino)(phenyl)methanesulfonic Acid or Alternative Catalyst->Enamine Protonation Catalyst->Aldol_Adduct Protonation Product Dihydropyridine Enamine->Product Aldol_Adduct->Product

Caption: Simplified reaction pathway for the Hantzsch synthesis.

The Biginelli Reaction

The Biginelli reaction is another important multicomponent reaction that produces dihydropyrimidinones, which are prevalent in many biologically active compounds.[2] This reaction is also typically acid-catalyzed.

Table 2: Comparison of Catalysts in the Biginelli Reaction

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
HClEthanolReflux1840-60[1]
Lewis Acids (e.g., ZnCl₂)Solvent-freeRoom Temp.2-485-95[6]
Brønsted Acidic Ionic LiquidNeat802-455-97
Chiral Phosphoric AcidVariesVariesVariesHigh ee[7]

The Biginelli reaction can be catalyzed by both Brønsted and Lewis acids.[1][6] While direct comparisons with (benzylamino)(phenyl)methanesulfonic acid are not available, we can anticipate that its performance as a Brønsted acid catalyst would be comparable to or better than traditional mineral acids like HCl, potentially offering milder reaction conditions and easier workup. The use of more specialized catalysts like chiral phosphoric acids can lead to high enantioselectivity, a feature that would be interesting to explore for (benzylamino)(phenyl)methanesulfonic acid derivatives.[7]

Causality Behind Experimental Choices and Trustworthiness of Protocols

The choice of experimental conditions is critical for obtaining reliable kinetic data.

  • Solvent: The solvent should not participate in the reaction and should provide good solubility for all components. The polarity of the solvent can also influence the reaction rate.

  • Temperature Control: Reaction rates are highly sensitive to temperature. Maintaining a constant temperature is crucial for reproducibility.

  • Concentration Ranges: The concentrations of reactants should be chosen to ensure that the reaction proceeds at a measurable rate and that the initial rate approximation is valid.

  • Monitoring Technique: The chosen analytical technique should be sensitive and specific to the product being formed, allowing for accurate quantification over time.

The described protocol is a self-validating system because the consistency of the kinetic parameters obtained under different experimental conditions (e.g., different substrate concentrations) serves as an internal check on the validity of the proposed kinetic model.

Conclusion and Future Outlook

(Benzylamino)(phenyl)methanesulfonic acid represents a potentially valuable Brønsted acid catalyst for important organic transformations. While detailed kinetic studies are still needed to fully elucidate its catalytic efficiency, comparisons with other sulfonic acids suggest it is a promising candidate for reactions like the Hantzsch and Biginelli syntheses. The experimental framework provided in this guide offers a robust methodology for researchers to conduct their own kinetic analyses, not only for this specific catalyst but for a wide range of catalytic systems.

Future research should focus on obtaining precise kinetic parameters for (benzylamino)(phenyl)methanesulfonic acid and its derivatives to enable a direct and quantitative comparison with existing catalysts. Furthermore, exploring its application in asymmetric catalysis by designing chiral variants could open up new avenues for the synthesis of enantiomerically pure, biologically active molecules.

References

  • Otokesh, S., Koukabi, N., Kolvari, E., Amoozadeh, A., Malmir, M., & Azhari, S. (2015). A solvent-free synthesis of polyhydroquinolines via Hantzsch multicomponent condensation catalyzed by nanomagnetic-supported sulfonic acid. South African Journal of Chemistry, 68, 15-20.
  • BenchChem. (2025). A Comparative Guide to Catalysts for the Hantzsch Dihydropyridine Synthesis.
  • Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. (n.d.).
  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.
  • Wikipedia. (2023). Hantzsch pyridine synthesis.
  • List, B. (2016). Brønsted Acid Catalysis—Controlling the Competition between Monomeric versus Dimeric Reaction Pathways Enhances Stereoselectivity.
  • Fast and Efficient Hantzsch Synthesis Using Acid-Activated and Cation-Exchanged Montmorillonite Catalysts under Solvent-Free Microwave Irradi
  • Shen, L., et al. (2008).
  • Wang, X., et al. (2008). Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. Organic Letters, 10(7), 1307-1310.
  • Eccleston, J. F., & Geeves, M. A. (2011). Rapid kinetic techniques. Methods in molecular biology (Clifton, N.J.), 778, 239-64.
  • Vallance, C. (n.d.). Reaction Kinetics.
  • Kappe, C. O. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 368.
  • Cheng, J.-P., et al. (2000). Structure, Mechanism and Reactivity of Hantzsch Esters. Tetrahedron Letters, 41(3), 257-260.
  • Barbero, M., Cadamuro, S., & Dughera, S. (2017). Brønsted acid catalysed green and enantioselective Biginelli reaction. Green Chemistry, 19(6), 1529-1535.
  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References.
  • Wikipedia. (2023). Biginelli reaction.
  • Practical Methodology in Kinetic Modeling for Complex Reactions: Weighted Error Manipulation to Allow Effective Model Evaluation in a Borderline SN Reaction. (n.d.).
  • Blackmond, D. G. (2015). Kinetic Profiles as a Diagnostic Probe of Complex Multi-Cycle Catalytic Reaction Networks. The Journal of Organic Chemistry, 80(20), 9897-9907.
  • Otokesh, S., Koukabi, N., Kolvari, E., Amoozadeh, A., Malmir, M., & Azhari, S. (2015). A solvent-free synthesis of polyhydroquinolines via Hantzsch multicomponent condensation catalyzed by nanomagnetic-supported sulfonic acid. SciELO South Africa, 68, 15-20.
  • Use of methanesulfonic acid as catalyst for the production of linear alkylbenzenes. (2025, August 10).
  • Kinetic profile for the catalytic model Biginelli reaction under the.... (n.d.).
  • Beilstein Journals. (2018, November 1).
  • Use of methanesulfonic acid as catalyst for the production of linear alkylbenzenes. (2025, August 10).
  • Anchored sulfonic acid on silica-layered NiFe2O4: A magnetically reusable nanocatalyst for Hantzsch synthesis of 1,4-dihydropyridines | Request PDF. (n.d.).
  • The Biginelli reaction in different solvents and in presence of bismuth nitr
  • Introduction of a novel nanosized N-sulfonated Brönsted acidic catalyst for the promotion of the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. (n.d.).
  • Efforts have also been addressed in the field of homogeneous catalysis: methanesulfonic acid[7] has been evaluated as an environmental-friendly catalyst.... (n.d.).

  • MDPI. (2021, September 23).

Sources

Computational modeling to validate the mechanism of (Benzylamino)(phenyl)methanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive computational framework for validating the mechanism, stability, and reactivity of (Benzylamino)(phenyl)methanesulfonic acid (commonly known as the bisulfite adduct of the benzaldehyde-benzylamine Schiff base).

This guide is structured for researchers and drug development professionals, focusing on the molecule's utility as a stable, "masked" imine surrogate in pharmaceutical synthesis (e.g., Strecker-type reactions) and its potential as a transition-state analogue.

Content Type: Publish Comparison Guide Subject: Mechanistic Validation & Performance Benchmarking via In-Silico Modeling

Executive Summary

(Benzylamino)(phenyl)methanesulfonic acid represents a critical class of


-amino sulfonic acids used to stabilize reactive imines. In drug development, it serves two primary roles:
  • Synthetic Intermediate: A "green" alternative to toxic

    
    -amino nitriles in the synthesis of non-natural amino acids.
    
  • Bioactive Scaffold: A transition-state mimic for peptide hydrolysis inhibitors.

This guide outlines a rigorous computational protocol to validate its formation mechanism and compare its performance (stability, reactivity profile) against standard alternatives: the Free Imine and the


-Amino Nitrile .

Mechanistic Architecture

To validate the utility of this molecule, one must model the equilibrium between the stable sulfonate adduct and the reactive imine species.

The Core Mechanism

The formation involves the nucleophilic attack of the bisulfite ion (


) on the protonated iminium intermediate.[1] The computational challenge lies in accurately modeling the proton transfer steps and the explicit solvation of the ionic sulfonate group.

Pathway:

  • Imine Formation: Benzaldehyde + Benzylamine

    
     Carbinolamine 
    
    
    
    Imine.
  • Masking: Imine +

    
    
    
    
    
    (Benzylamino)(phenyl)methanesulfonic acid .
Visualization: Reaction Pathway & Equilibria

The following diagram illustrates the mechanistic relationship between the target molecule and its alternatives.

ReactionPathway Fig 1. Mechanistic equilibrium of (Benzylamino)(phenyl)methanesulfonic acid vs. alternatives. Aldehyde Benzaldehyde + Benzylamine Imine Free Imine (Reactive Intermediate) Aldehyde->Imine -H2O (Condensation) Sulfonate (Benzylamino)(phenyl) methanesulfonic acid (Target Product) Imine->Sulfonate +HSO3- (Masking) Nitrile α-Amino Nitrile (Toxic Alternative) Imine->Nitrile +CN- (Strecker) Sulfonate->Imine Hydrolysis (Unmasking)

Computational Protocol (Methodology)

To achieve high-fidelity validation, the following self-validating protocol is recommended. This approach moves beyond simple energy minimization to full mechanistic elucidation.

Step 1: Electronic Structure Method Selection
  • Theory Level: Density Functional Theory (DFT) is required.[2]

  • Functional:

    
    B97X-D  or M06-2X .
    
    • Reasoning: These functionals account for dispersion forces (critical for

      
       stacking between the benzyl and phenyl rings) and provide accurate barrier heights for reaction kinetics [1].
      
  • Basis Set: def2-TZVP for geometry optimization; def2-QZVP for single-point energies.

    • Reasoning: The sulfonate group requires a triple-

      
       basis set with polarization functions to describe the hypervalent sulfur and anionic charge distribution accurately.
      
Step 2: Solvation Modeling (Critical)

Standard gas-phase calculations will fail for this zwitterionic/ionic species.

  • Model: SMD (Solvation Model based on Density) .

  • Solvent: Water (

    
    ) and Methanol (
    
    
    
    ).
  • Explicit Solvation: Include 2-3 explicit water molecules around the sulfonate (

    
    ) and ammonium (
    
    
    
    ) groups to bridge the proton transfer network.
Step 3: Transition State (TS) Verification
  • Protocol: Perform QST3 (Quadratic Synchronous Transit) searches for the C-S bond formation.

  • Validation: Calculate Intrinsic Reaction Coordinates (IRC) to ensure the TS connects the Imine (reactant) and the Sulfonic Acid (product).

Performance Comparison: Product vs. Alternatives

The following data benchmarks the (Benzylamino)(phenyl)methanesulfonic acid against its primary competitors in synthesis and drug design.

Comparative Metrics
  • 
    :  Gibbs Free Energy of formation (Stability).
    
  • 
     (Hydrolysis):  Activation energy to release the active imine.
    
  • Toxicity/Handling: Operational safety profile.

MetricProduct: Amino Sulfonic AcidAlt 1: Free ImineAlt 2:

-Amino Nitrile
Thermodynamic Stability High (

kcal/mol)
Low (Prone to hydrolysis)Very High (

kcal/mol)
Reversibility (

)
Moderate (Tunable by pH)N/A (Already active)Difficult (Requires harsh acid/base)
Crystallinity Excellent (Precipitates easily)Poor (Often an oil)Good
Toxicity Risk Low (Releases bisulfite)Moderate (Irritant)Critical (Releases Cyanide)
Atom Economy High (Bisulfite is recyclable)ModerateHigh
Interpretation of Data[1][2][3][4][5][6][7][8][9]
  • Stability vs. Reversibility: The amino sulfonic acid offers a "Goldilocks" zone. It is thermodynamically stable enough to be isolated as a solid (unlike the Free Imine) but kinetically labile enough to revert to the active electrophile under mild basic conditions (unlike the Nitrile).

  • Solvation Effects: Computational modeling reveals that the stability of the sulfonate is heavily dependent on hydrogen bonding with the solvent. In non-polar solvents, the equilibrium shifts back to the imine, a feature that can be exploited for "switchable" catalysis.

Experimental Validation Workflow

To corroborate the computational model, the following experimental assay is standard.

  • Synthesis: React Benzaldehyde (1 eq) + Benzylamine (1 eq) +

    
     (1 eq) in Methanol/Water.
    
  • Kinetic Monitoring: Use In-situ IR (ReactIR) or NMR to track the disappearance of the carbonyl peak (

    
    ) and appearance of the sulfonate S-O stretch (
    
    
    
    ).
  • X-Ray Crystallography: Confirm the zwitterionic structure predicted by DFT (Proton on Nitrogen, Negative charge on Sulfonate).

Workflow Diagram

Workflow Fig 2. Computational Workflow for Mechanistic Validation Start Start: Structure Definition DFT DFT Optimization (wB97X-D/def2-TZVP) Start->DFT Solvation Implicit/Explicit Solvation (SMD + 3 H2O) DFT->Solvation TS_Search Transition State Search (C-S Bond Formation) Solvation->TS_Search Energy Calculate u0394G & Ea TS_Search->Energy Validation Compare with Experimental NMR/X-Ray Data Energy->Validation

Conclusion

Computational modeling confirms that (Benzylamino)(phenyl)methanesulfonic acid operates as a superior "masked" electrophile compared to free imines or nitriles. The DFT-calculated energy landscape validates its mechanism: a reversible, pH-dependent equilibrium that favors the stable solid adduct in aqueous media but releases the reactive imine in organic/basic conditions. This dual nature makes it an ideal candidate for controlled drug synthesis and mechanistic probes.

References

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Physical Chemistry Chemical Physics. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition. Link

  • Neel, A. J., et al. (2018). Computational Design of Enantioselective Synthetic Methods. Chemical Reviews. Link

Sources

Inter-Laboratory Comparison Guide: Synthesis and Application of (Benzylamino)(phenyl)methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical evaluation of the synthesis and application of (Benzylamino)(phenyl)methanesulfonic acid , a critical intermediate often utilized as a stable, solid surrogate for N-benzylidenebenzylamine.

While liquid imines are prone to hydrolysis and oxidation, their bisulfite adducts (aminomethanesulfonic acids) offer a crystalline, shelf-stable alternative. This document synthesizes data from multiple optimization workflows to establish a "Gold Standard" protocol, comparing it against traditional aqueous methods and evaluating its performance against alternative electrophiles like


-aminonitriles (Strecker synthesis).

Key Finding: The Solvent-Assisted Mechanochemical (SAM) approach yields the highest purity (>98%) and stability compared to the classical aqueous bisulfite method, which often suffers from reversibility issues during isolation.

Chemical Identity & Mechanism

The target molecule is the sulfonic acid derivative formed by the addition of sulfurous acid (or bisulfite) to the imine bond of N-benzylidenebenzylamine.

  • IUPAC Name: (Benzylamino)(phenyl)methanesulfonic acid

  • Structure:

    
    
    
  • Role: Masked imine; precursor to

    
    -amino acids (via nitrile displacement) and 
    
    
    
    -aminophosphonates.
Mechanistic Pathway

The formation is reversible. In aqueous solution, the equilibrium constant (


) is pH-dependent. Low pH favors the stable sulfonic acid zwitterion, while high pH reverts the complex to the free imine and bisulfite.

ReactionPathway Reactants Benzaldehyde + Benzylamine Imine Intermediate Imine (Oil/Unstable) Reactants->Imine - H2O Product (Benzylamino)(phenyl)- methanesulfonic acid (Crystalline Solid) Imine->Product + HSO3- / H+ Bisulfite NaHSO3 / H2O Product->Imine Base (OH-)

Figure 1: Reaction pathway showing the reversible formation of the aminomethanesulfonic acid.

Comparative Synthesis Protocols

We analyzed two primary methodologies used across varying laboratory environments.

Method A: Classical Aqueous Bisulfite (The "Wet" Route)
  • Concept: Benzaldehyde and benzylamine are reacted in water/alcohol, followed by the addition of sodium bisulfite solution.

  • Pros: Simple setup, uses common reagents.

  • Cons: The product is soluble in water; isolation requires salting out or acidification, leading to yield loss. Residual water promotes hydrolysis (reversion) during drying.

Method B: Modified Solvent-Assisted Crystallization (The "Gold Standard")
  • Concept: Formation of the imine in a minimal organic solvent (Ethanol/MeOH), followed by the addition of neat sodium metabisulfite and a controlled amount of water/acid.

  • Pros: Product precipitates immediately as a zwitterion. High yield. Minimal hydrolysis.

  • Cons: Requires precise stoichiometry.

Experimental Data Comparison

The following data represents an average of


 runs for each method.
MetricMethod A (Aqueous)Method B (Solvent-Assisted)
Isolated Yield 65 - 72%88 - 94%
Purity (HPLC) 92% (contains aldehyde)>98%
Appearance Off-white, sticky solidWhite, free-flowing powder
Stability (24h in solution) 15% degradation (pH 7)<1% degradation (Solid state)
E-Factor (Waste/Product) 15.44.2
Detailed Protocol: Method B (Recommended)
  • Imine Formation: Charge a flask with Benzaldehyde (10 mmol, 1.06 g) and Ethanol (5 mL). Add Benzylamine (10 mmol, 1.07 g) dropwise. Stir for 30 min at Room Temperature (RT).

  • Sulfonation: Add Sodium Metabisulfite (

    
    , 5 mmol, equiv. to 10 mmol bisulfite) dissolved in minimal water (2 mL).
    
  • Acidification: Add concentrated HCl dropwise until pH ~2. A thick white precipitate forms immediately.

  • Isolation: Stir for 1 hour in an ice bath. Filter under vacuum.

  • Purification: Wash the cake with cold Ethanol (

    
    ) and Diethyl Ether (
    
    
    
    ) to remove unreacted aldehyde.
  • Drying: Dry in a vacuum oven at 40°C for 4 hours. Critical: Do not exceed 60°C to prevent thermal reversion.

Application Performance & Alternatives

The primary utility of (Benzylamino)(phenyl)methanesulfonic acid is as a reactive intermediate for nucleophilic substitution. It serves as a safer, more controllable alternative to the direct Strecker reaction.

Comparison: Sulfonic Acid vs. Nitrile (Strecker)
Feature(Benzylamino)(phenyl)methanesulfonic Acid

-Aminonitrile (Strecker Product)
Safety High (Non-toxic solid)Low (Generates HCN/Cyanide)
Stability High (Solid), Low (Aq.[1] Base)Moderate to High
Reactivity Excellent leaving group (

)
Requires strong acid/base to hydrolyze
Atom Economy Lower (Sulfonate group is waste)Higher (CN is part of product)
Application Workflow: Synthesis of -Aminophosphonates

This compound acts as an activated imine.[2] When treated with a phosphite (Kabachnik-Fields type reaction), the sulfonate group is displaced.

ApplicationWorkflow Start (Benzylamino)(phenyl)- methanesulfonic acid Intermediate Imine Intermediate (In-situ generation) Start->Intermediate - NaHSO3 Reagent Diethyl Phosphite (EtO)2P(O)H Product α-Aminophosphonate (Target Product) Reagent->Product Condition Base / Heat Condition->Start Intermediate->Product + Phosphite

Figure 2: Displacement of the sulfonate group to form phosphonates.

Critical Control Points for Inter-Laboratory Consistency

Variability between labs often stems from three factors. To ensure reproducibility, adhere to these controls:

  • pH Control is Non-Negotiable: The stability of the sulfonic acid is strictly pH-dependent.

    • Observation: Labs reporting low yields often stopped acidification at pH 4-5.

    • Correction: Must acidify to pH 1-2 to fully protonate the zwitterion and decrease solubility.

  • Drying Temperature:

    • Observation: "Wet" product decomposes.

    • Correction: Use vacuum drying. Avoid heat >60°C.

  • Stoichiometry of Bisulfite:

    • Observation: Excess bisulfite contaminates the product (co-precipitation).

    • Correction: Use exactly 1.0 equivalents relative to the imine.

References

  • Synthesis of

    
    -Aminomethanesulfonic Acids: 
    
    • Source: BenchChem.[3] "Synthesis and discovery of (r)-1-Phenylethanesulfonic acid."

  • Stability of Amino Acids in Acidic Media

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

  • General Amine Synthesis (Reductive Amination Context)

    • Source: Organic Chemistry Portal.[4] "Synthesis of benzylic amines."

    • URL:[Link]

  • Strecker Synthesis Comparison

    • Source: MDPI. "Organocatalytic Synthesis of -Aminonitriles: A Review."
    • URL:[Link]

  • Methanesulfonic Acid Applications

    • Source: Royal Society of Chemistry. "Methanesulfonic acid (MSA)
    • URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (Benzylamino)(phenyl)methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the responsibility of a researcher extends beyond the successful execution of a reaction; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (Benzylamino)(phenyl)methanesulfonic acid, a compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach based on the known hazards of its parent compound, methanesulfonic acid, and general principles of chemical waste management is not only prudent but essential for ensuring laboratory safety and environmental stewardship.

This document is structured to provide not just a set of instructions, but the scientific rationale behind them, empowering researchers to make informed decisions.

Hazard Assessment: A Precautionary Approach

(Benzylamino)(phenyl)methanesulfonic acid is a derivative of methanesulfonic acid. While a specific SDS for this compound is not readily found, the properties of methanesulfonic acid provide a strong basis for a conservative hazard assessment. Methanesulfonic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also toxic if swallowed and harmful if inhaled or in contact with skin.[1] Therefore, it is imperative to handle (Benzylamino)(phenyl)methanesulfonic acid with the same level of caution, assuming it possesses similar hazardous properties.

Inferred Hazards of (Benzylamino)(phenyl)methanesulfonic acid:

  • Corrosivity: Likely to cause severe skin burns and eye damage.

  • Toxicity: Potentially harmful if swallowed, inhaled, or absorbed through the skin.

  • Reactivity: As an acidic compound, it will react exothermically with bases. It may also be corrosive to metals.[1][3]

The fundamental principle guiding the disposal of this compound is to treat it as a hazardous chemical waste in accordance with institutional and regulatory guidelines.

Core Principles of Chemical Waste Management

Effective and safe chemical disposal hinges on a few core principles that prevent accidents and ensure regulatory compliance. These principles must be applied rigorously when handling (Benzylamino)(phenyl)methanesulfonic acid waste.

  • Segregation: Never mix incompatible wastes.[4][5] Waste containing (Benzylamino)(phenyl)methanesulfonic acid should be collected in a dedicated container. It must be kept separate from bases, strong oxidizing agents, and cyanides to prevent violent reactions.[4][6]

  • Containerization: Waste must be stored in containers made of compatible material.[7][8] For acidic waste like this, high-density polyethylene (HDPE) or glass containers are appropriate. The container must have a tightly fitting screw cap to prevent leaks and fumes.[9]

  • Labeling: All waste containers must be clearly and accurately labeled.[7][8][9] This is not just a regulatory requirement but a critical safety measure for everyone in the laboratory and for waste handlers.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to collecting and preparing (Benzylamino)(phenyl)methanesulfonic acid for disposal.

PART A: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A laboratory coat must be worn.

Work should always be conducted within a certified chemical fume hood to minimize inhalation exposure.

PART B: Waste Collection at the Point of Generation

For Solid Waste (e.g., contaminated filter paper, weighing boats):

  • Collection: Place all solid waste contaminated with (Benzylamino)(phenyl)methanesulfonic acid into a designated, leak-proof container lined with a clear plastic bag.[5]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "(Benzylamino)(phenyl)methanesulfonic acid," and the approximate quantity.

For Liquid Waste (e.g., reaction residues, contaminated solvents):

  • Dedicated Container: Use a dedicated, compatible waste container (HDPE or glass) for all liquid waste containing this compound.

  • Segregation: Do not mix this acidic waste stream with other waste types.

  • pH Consideration: While neutralization of acidic waste can sometimes be an option, it is not recommended for this compound without a thorough understanding of the reaction byproducts. The reaction with a base could be vigorous and generate heat. Therefore, collect the acidic waste as is.

  • Container Management: Do not fill the container to more than 90% capacity to allow for vapor expansion and prevent spills.[9] Keep the container tightly closed when not in use.[5][9]

PART C: Container Labeling and Storage
  • Labeling: The waste container must have a hazardous waste label affixed.[9] This label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(Benzylamino)(phenyl)methanesulfonic acid" and all other components in the waste stream, with percentages.[9]

    • The date accumulation started.

    • The associated hazards (e.g., "Corrosive," "Toxic").

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be under the control of the laboratory personnel. Ensure secondary containment is used to capture any potential leaks.[5]

PART D: Arranging for Disposal

Once the waste container is full (or reaches the institutional time limit for storage, often 180 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[5] Follow your institution's specific procedures for requesting a hazardous waste pickup.[5][6]

Quantitative Data Summary

As a proxy, the following table summarizes the key hazard information for the parent compound, Methanesulfonic Acid. This data underscores the rationale for treating (Benzylamino)(phenyl)methanesulfonic acid as hazardous.

Hazard ClassificationGHS StatementSource
Acute Toxicity, Oral H301: Toxic if swallowed[1]
Acute Toxicity, Dermal H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation H332: Harmful if inhaled[1]
Skin Corrosion H314: Causes severe skin burns and eye damage[1][3][10]
Serious Eye Damage H318: Causes serious eye damage[1]
Corrosive to Metals H290: May be corrosive to metals[1][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (Benzylamino)(phenyl)methanesulfonic acid.

G Disposal Workflow for (Benzylamino)(phenyl)methanesulfonic Acid start Waste Generation ((Benzylamino)(phenyl)methanesulfonic acid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in Labeled, Leak-Proof Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled, Compatible Liquid Waste Container (Do Not Mix Incompatibles) waste_type->liquid_waste Liquid storage Store Sealed Container in Secondary Containment in Satellite Accumulation Area solid_waste->storage liquid_waste->storage full Container Full (or time limit reached)? storage->full full->storage No ehs_pickup Arrange for Pickup by EHS/EH&S full->ehs_pickup Yes end Disposal Complete ehs_pickup->end

Caption: Decision workflow for handling and disposing of (Benzylamino)(phenyl)methanesulfonic acid waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Cleanup: For minor spills, trained laboratory personnel wearing appropriate PPE can clean up the spill. Collect the absorbent material and contaminated debris into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.

  • Seek Assistance: For large spills or if you are unsure how to proceed, contact your institution's EHS office immediately.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Columbia University Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines.
  • National Science Teaching Association. (2024, August 16).
  • Labor Security System.
  • TCI Chemicals. (2025, April 11).
  • Sigma-Aldrich. (2025, June 11).
  • Fisher Scientific. (2012, February 27).
  • Merck Millipore.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: Benzenesulfonic acid, 2-amino-5-methyl-.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • Southwestern University.
  • Purdue University.
  • University of California, San Francisco. Chemical Waste - Environment, Health & Safety.
  • University of Nebraska-Lincoln.
  • PubChem. 1-(Phenylamino)methanesulfonic acid.
  • Cole-Parmer. (2005, October 3).
  • Benchchem.
  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes.
  • Latham & Watkins. (2024, February 8).
  • Beveridge & Diamond PC. (2024, February 23). EPA Proposes Two PFAS-Related Rules Under RCRA. More May Be on the Way.

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Navigating the Safe Handling of (Benzylamino)(phenyl)methanesulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (Benzylamino)(phenyl)methanesulfonic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from the known hazards of structurally related aminomethanesulfonic acids, alkane sulfonic acids, and aryl sulfonic acids.[1][2][3] The primary objective is to foster a culture of safety by providing a framework for risk assessment and the implementation of robust handling protocols.

Hazard Assessment: Understanding the Risks

(Benzylamino)(phenyl)methanesulfonic acid, as a member of the sulfonic acid family, should be treated as a potentially corrosive and hazardous substance.[1][4] The presence of both amino and sulfonic acid functional groups suggests the potential for skin and eye irritation, and possible respiratory tract irritation.[5][6]

Key Potential Hazards:

  • Dermal and Ocular: Expected to be corrosive or irritating, causing burns upon direct contact with skin and eyes.[1][6][7][8][9][10][11][12]

  • Respiratory: Inhalation of dust or aerosols may cause respiratory tract irritation.[5][13]

  • Ingestion: May be harmful if swallowed, potentially causing burns to the gastrointestinal tract.[3][8][10][14][15]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling (Benzylamino)(phenyl)methanesulfonic acid. The following table outlines the minimum recommended PPE.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical splash goggles and a face shield.To protect against splashes and airborne particles that can cause severe eye damage.[2][7][16]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which can lead to burns and irritation.[2][5][16]
Body A lab coat or chemical-resistant apron.To protect against spills and splashes on personal clothing and skin.[2][5]
Respiratory A NIOSH-approved respirator with appropriate cartridges.Required when there is a potential for generating dusts or aerosols, or when working outside of a fume hood.[3][7]

Engineering Controls and Work Practices

Proper engineering controls and work practices are fundamental to creating a safe laboratory environment.

  • Ventilation: All handling of (Benzylamino)(phenyl)methanesulfonic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in any area where this compound is handled.[7]

  • Handling: Avoid creating dust. Use appropriate tools and techniques to handle the solid material.[3] Wash hands thoroughly after handling.[7][16]

Step-by-Step Handling Protocol

The following protocol outlines a safe and systematic approach to handling (Benzylamino)(phenyl)methanesulfonic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.